molecular formula C7H5ClN2O B1374875 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190314-60-3

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B1374875
CAS No.: 1190314-60-3
M. Wt: 168.58 g/mol
InChI Key: RWYCBLJJMHAJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYCBLJJMHAJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718871
Record name 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-60-3
Record name 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Basic Properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such "privileged scaffold." Its structural resemblance to endogenous purines makes it an exceptional bioisostere, capable of mimicking interactions with a multitude of biological targets.[1] This guide focuses on a specific, synthetically valuable derivative: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

This compound integrates three key features into a single, compact molecule: the versatile 7-azaindole core, a reactive chlorine handle at the 5-position, and a 2-oxo (lactam) functionality. This combination offers a rich platform for chemical modification and has significant implications for drug design, particularly in the realm of kinase inhibition.[2][3][4][5][6] This document serves as a technical resource, elucidating the fundamental physicochemical properties, reactivity, and strategic importance of this compound for professionals engaged in drug discovery and development.

Physicochemical and Spectroscopic Properties

The unique arrangement of atoms in this compound dictates its physical characteristics and behavior in analytical experiments. Understanding these foundational properties is a prerequisite for its effective use in synthesis and biological screening.

Core Properties

A summary of the key physicochemical data for the compound is presented below. These values are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource(s)
CAS Number 1190314-60-3[7][8][9]
Molecular Formula C₇H₅ClN₂O[8]
Molecular Weight 168.58 g/mol [8]
Appearance White crystalline solid[8]
Melting Point ~124-126°C[8]
Solubility Insoluble in water; Soluble in organic solvents like ether and chloroform.[8]
Spectroscopic Profile
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the methylene (CH₂) protons at the 3-position and the two N-H protons (one on the pyrrole ring and one in the lactam). The chemical shifts and coupling patterns of the aromatic protons would be influenced by the chloro and lactam substituents.

  • ¹³C NMR: The carbon spectrum would reveal seven unique carbon signals. Key resonances would include the carbonyl (C=O) of the lactam group at a significantly downfield shift (~169 ppm), and carbons attached to the electronegative chlorine and nitrogen atoms.[10]

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the pyrrole and lactam groups (typically in the 3200-3400 cm⁻¹ region) and a prominent C=O stretch from the lactam carbonyl group (around 1680-1700 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. Critically, the presence of a single chlorine atom would result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the M⁺ peak, confirming the compound's elemental composition.

Synthesis and Reactivity

The synthetic utility of this compound stems from its strategic functionalization, which allows for both its creation from simpler precursors and its use as a versatile building block for more complex molecules.

Proposed Synthesis

A plausible synthetic route can be conceptualized based on established methods for constructing the 7-azaindole core and related heterocyclic systems.[11][12] A common strategy involves building the pyrrolidone ring onto a pre-functionalized pyridine precursor.

synthesis_workflow start 2,5-dichloro-3-nitropyridine step1 Nucleophilic Acyl Substitution start->step1 intermediate1 Ethyl 2-((5-chloro-3-nitropyridin-2-yl)amino)-2-oxoacetate step1->intermediate1 Ethyl oxalyl chloride, Base step2 Reductive Cyclization (e.g., Fe/AcOH or H₂, Pd/C) intermediate1->step2 product This compound step2->product Reduces nitro group, Lactam formation

Caption: Proposed synthetic workflow for the target compound.

Causality in Synthesis:

  • Starting Material: 2,5-dichloro-3-nitropyridine is an ideal starting point. The nitro group is a strong electron-withdrawing group that activates the 2-position for nucleophilic aromatic substitution. The chlorine at the 5-position is retained in the final product.

  • Acylation: Reaction with a reagent like ethyl oxalyl chloride introduces the two-carbon unit required to form the lactam ring.

  • Reductive Cyclization: A crucial step where a reducing agent (like iron in acetic acid) simultaneously reduces the nitro group to an amine and facilitates an intramolecular cyclization via amide bond formation, yielding the stable 7-azaindolin-2-one ring system.

Chemical Reactivity

The molecule's reactivity is governed by its distinct functional groups, making it a versatile intermediate for library synthesis.

reactivity_diagram core This compound N1 N1-H Site (Alkylation, Arylation) N1->core e.g., Alkyl Halide, Base C5_Cl C5-Cl Site (Cross-Coupling) C5_Cl->core e.g., Suzuki, Buchwald-Hartwig C3_CH2 C3-Methylene Site (Aldol Condensation) C3_CH2->core e.g., Aldehyde, Base

Caption: Key reactive sites for chemical modification.
  • C5-Chloro Group (Cross-Coupling): The chlorine atom at the 5-position is the most valuable site for diversification. It is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (to form C-C bonds with boronic acids) and the Buchwald-Hartwig amination (to form C-N bonds with amines).[13][14][15][16][17][18][19][20][21] This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). The unique chlorine substitution enhances its reactivity, making it a valuable intermediate.[22]

  • N1-H of the Lactam: The nitrogen of the lactam can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents that can modulate solubility, metabolic stability, or interact with specific binding pockets.

  • C3-Methylene Group: The protons on the C3-methylene are acidic and can be removed by a strong base. The resulting enolate can participate in reactions, most notably aldol-type condensations with aldehydes, to generate 3-ylidene derivatives. This modification is a key feature in many kinase inhibitors, including Sunitinib.[10]

Role in Medicinal Chemistry and Drug Development

The title compound is not just a chemical curiosity; it is a strategically designed scaffold for creating potent and selective bioactive molecules.

The 7-Azaindole Scaffold: A Kinase Privileged Fragment

The 7-azaindole ring is a bioisostere of the adenine base in ATP. This allows it to function as an excellent "hinge-binding" motif in the ATP-binding site of protein kinases.[2][6] The pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor, forming two critical hydrogen bonds with the kinase hinge region.[3][4] This bidentate interaction provides a strong anchor for inhibitors, leading to high potency. The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor, is a prominent example built from a 7-azaindole fragment.[4][6]

Strategic Value of the 5-Chloro and 2-Oxo Groups
  • Modulation of Properties: The electron-withdrawing nature of the chlorine atom at the 5-position can significantly alter the electronic properties of the aromatic system, influencing the pKa of the N-H protons and the molecule's overall binding characteristics.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This provides an additional, directional force that can enhance binding affinity and selectivity.

  • Structural Rigidity and H-Bonding: The 2-oxo group introduces a planar lactam ring, which can restrict conformational flexibility and orient substituents in a well-defined manner. The lactam N-H and carbonyl oxygen provide additional hydrogen bond donor and acceptor sites, respectively, which can be exploited for further interactions with the target protein.

Potential Biological Targets

Given the extensive use of the 7-azaindole and indolin-2-one scaffolds in drug discovery, derivatives of this compound are promising candidates for targeting a range of protein families, including:

  • Protein Kinases: As discussed, this is the most prominent target class. Derivatives could be developed as inhibitors for Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Haspin kinase, all of which are important targets in oncology.[23][24]

  • DEAD-box Helicases: Certain 7-azaindole derivatives have been investigated as inhibitors of helicases like DDX3, which are implicated in cancer and viral infections.[25]

  • Other Therapeutic Areas: The scaffold has been explored for developing agents against neurodegenerative diseases (e.g., by inhibiting GSK3β) and viral diseases.[26][27][28]

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, self-validating methodology for a Suzuki-Miyaura cross-coupling reaction at the C5-position, demonstrating the compound's utility as a synthetic intermediate.

Objective: To synthesize 5-Aryl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one from this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • SPhos (spherical phosphine ligand) (0.10 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

Methodology:

  • Reaction Setup (Inert Atmosphere):

    • Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add this compound, the arylboronic acid, and K₃PO₄ to a flame-dried reaction flask equipped with a magnetic stir bar.

    • Seal the flask with a septum and purge with nitrogen for 10-15 minutes.

  • Catalyst Preparation and Addition:

    • Causality: The active catalyst is a Pd(0) species, which is formed in situ. The phosphine ligand (SPhos) stabilizes the palladium center and facilitates the catalytic cycle.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane.

    • Using a syringe, add the catalyst solution to the reaction flask containing the substrates and base.

  • Reaction Execution:

    • Causality: Heat is required to overcome the activation energy for the oxidative addition and subsequent steps in the catalytic cycle.

    • Add the remaining degassed 1,4-dioxane/water solvent mixture to the flask.

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Causality: The workup procedure is designed to remove the inorganic salts, catalyst residues, and excess boronic acid.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure 5-Aryl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

  • Validation:

    • Confirm the structure and purity of the final product using NMR, MS, and HPLC analysis. The disappearance of the starting material and the appearance of a new product spot on TLC with a different Rf value provides initial validation. Mass spectrometry should confirm the expected molecular weight of the coupled product.

Conclusion

This compound is a highly functionalized and strategically important molecule. It combines the proven biological relevance of the 7-azaindole scaffold with a versatile chlorine handle for synthetic diversification and a lactam moiety for structural rigidity and additional molecular interactions. Its core properties make it an ideal starting point for the rational design of potent and selective inhibitors, particularly for protein kinases. For researchers in drug discovery, this compound represents not just an intermediate, but a well-equipped platform for building next-generation therapeutics.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound belonging to the 7-azaindole family, is a scaffold of significant interest in medicinal chemistry. Its structural features present opportunities for diverse functionalization, making it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure of this compound and delineates a plausible multi-step synthesis based on established chemical transformations. The proposed synthetic pathway is detailed with step-by-step protocols, reaction mechanisms, and considerations for process optimization, offering a practical framework for researchers in the field of drug discovery and development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole, is a privileged scaffold in medicinal chemistry due to its ability to mimic the natural indole structure while offering modulated physicochemical properties such as improved solubility and metabolic stability. Derivatives of 7-azaindole have demonstrated a broad spectrum of biological activities, including kinase inhibition, antiviral, and anti-inflammatory effects. The introduction of a chlorine atom at the 5-position and an oxo group at the 2-position of the 1H-pyrrolo[2,3-b]pyridine core, as in this compound, provides key points for molecular recognition and further chemical modification, making it a highly sought-after intermediate in the synthesis of complex drug candidates.

Chemical Structure and Properties

IUPAC Name: 5-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

CAS Number: 1190314-60-3

Molecular Formula: C₇H₅ClN₂O

Molecular Weight: 168.58 g/mol

The structure of this compound features a bicyclic system where a pyrrolidin-2-one ring is fused to a pyridine ring. The chlorine atom at the C5 position of the pyridine ring significantly influences the electronic properties of the molecule, enhancing its potential for specific interactions with biological targets. The lactam functionality within the pyrrolidinone ring serves as both a hydrogen bond donor and acceptor, contributing to its binding affinity.

PropertyValueSource
Molecular FormulaC₇H₅ClN₂O
Molecular Weight168.58 g/mol
CAS Number1190314-60-3

Proposed Synthetic Pathway

A direct, single-step synthesis of this compound from commercially available starting materials is not readily found in the literature. Therefore, a logical and feasible multi-step synthetic route is proposed, leveraging well-established transformations in heterocyclic chemistry. The overall strategy involves the construction of the 7-azaindole core, followed by reduction and subsequent selective oxidation to introduce the desired 2-oxo functionality.

Synthetic_Pathway A 2-Amino-5-chloropyridine B 5-Chloro-7-azaindole A->B Bartoli Indole Synthesis C 5-Chloro-7-azaindoline B->C Catalytic Hydrogenation D This compound C->D Alpha-Oxidation

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 5-Chloro-7-azaindole

The initial step involves the construction of the 7-azaindole ring system. The Bartoli indole synthesis is a powerful method for this transformation, starting from a substituted aniline, in this case, 2-amino-5-chloropyridine.

Reaction: 2-Amino-5-chloropyridine reacts with nitrobenzene in the presence of a Grignard reagent (e.g., vinylmagnesium bromide) to undergo a[1][1]-sigmatropic rearrangement, followed by cyclization and aromatization to yield 5-chloro-7-azaindole.

Experimental Protocol (Conceptual):

  • To a solution of 2-amino-5-chloropyridine in an anhydrous ethereal solvent (e.g., THF), add vinylmagnesium bromide at a low temperature (-78 °C).

  • After stirring for a specified time, add a solution of nitrobenzene in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-7-azaindole.

Step 2: Reduction of 5-Chloro-7-azaindole to 5-Chloro-7-azaindoline

The aromatic pyrrole ring of 5-chloro-7-azaindole is then reduced to the corresponding pyrrolidine ring (azaindoline). Catalytic hydrogenation is a standard and effective method for this transformation.

Reaction: 5-Chloro-7-azaindole is subjected to catalytic hydrogenation using a suitable catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This selectively reduces the pyrrole ring while leaving the pyridine ring intact.

Experimental Protocol (Conceptual):

  • Dissolve 5-chloro-7-azaindole in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 5-chloro-7-azaindoline.

Step 3: Alpha-Oxidation of 5-Chloro-7-azaindoline to this compound

The final and crucial step is the selective oxidation of the α-carbon adjacent to the nitrogen in the pyrrolidine ring to introduce the lactam functionality. Several methods exist for the oxidation of cyclic amines to lactams. A metal-free approach using molecular iodine is presented here as a plausible and environmentally benign option.[2][3][4][5]

Reaction Mechanism Rationale: The proposed mechanism involves the formation of an N-iodo intermediate, followed by deprotonation at the α-carbon to form an enamine. The enamine then reacts with water, which is present in the reaction medium, to form a hemiaminal intermediate. Subsequent oxidation of the hemiaminal leads to the formation of the stable lactam product.[2][3][4][5]

Oxidation_Mechanism cluster_0 Oxidation of 5-Chloro-7-azaindoline A 5-Chloro-7-azaindoline B N-Iodo Intermediate A->B + I₂ C Enamine B->C - HI D Hemiaminal C->D + H₂O E This compound D->E - H₂

Caption: Plausible mechanism for the alpha-oxidation of 5-Chloro-7-azaindoline.

Experimental Protocol (Conceptual):

  • Dissolve 5-chloro-7-azaindoline in a mixture of an organic solvent (e.g., THF or DMSO) and water.

  • Add a base, such as sodium bicarbonate, to the solution.

  • To this stirred mixture, add a solution of molecular iodine (I₂) in the same organic solvent dropwise at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to reach completion.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Characterization

While specific, published spectroscopic data for this compound is scarce, the following characterization techniques would be essential for its structural elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the pyrrolidinone ring. The chemical shifts and coupling constants would confirm the substitution pattern.

    • ¹³C NMR would provide evidence for the number of distinct carbon atoms, including the carbonyl carbon of the lactam and the carbon atoms of the heterocyclic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule, matching it to the calculated value for C₇H₅ClN₂O.

  • Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic strong absorption band for the lactam carbonyl group (C=O) typically in the range of 1650-1700 cm⁻¹, and N-H stretching vibrations.

Conclusion and Future Perspectives

This technical guide outlines a rational and feasible synthetic approach to this compound, a valuable building block in medicinal chemistry. The proposed three-step synthesis, commencing from 2-amino-5-chloropyridine, employs well-established and reliable chemical transformations. The final oxidation step, a critical transformation, is presented with a plausible metal-free methodology, aligning with the principles of green chemistry.

The availability of a robust synthetic route to this compound will undoubtedly facilitate the exploration of its chemical space and the development of novel derivatives with potential therapeutic applications. Further research into optimizing the reaction conditions for each step, particularly the final oxidation, and the full spectroscopic characterization of the title compound will be crucial for its widespread use in drug discovery programs.

References

The Strategic Synthesis and Enduring Legacy of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a prominent member of this elite class. As a bioisostere of both indole and purine, it possesses a unique electronic and steric profile that enables it to mimic the interactions of these crucial biological motifs.[1] The strategic placement of a nitrogen atom in the six-membered ring modulates the molecule's physicochemical properties, such as solubility and bioavailability, often leading to improved pharmacological profiles compared to its indole counterparts.[2] This has rendered the 7-azaindole scaffold a cornerstone in the development of therapeutics, particularly in the realm of kinase inhibitors.[1] Within this important class of compounds, the oxidized form, specifically the 7-azaindolin-2-one core, and its substituted derivatives like 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , have garnered significant attention as versatile intermediates and pharmacophores. This guide provides an in-depth exploration of the discovery, history, and synthetic strategies surrounding this pivotal molecule.

The Genesis of 5-Chloro-7-azaindolin-2-one: A Historical and Mechanistic Perspective

The precise first synthesis of this compound is not prominently documented in seminal, standalone publications. Its emergence is intrinsically linked to the broader exploration of 7-azaindole chemistry. A key and historically significant route to the 7-azaindolin-2-one core is the Baeyer-Villiger oxidation of a 3-formyl-7-azaindole precursor.[3] This classic named reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, provides a powerful method for converting ketones to esters, and in the case of cyclic ketones, to lactones.[4] The application of this reaction to the 3-formyl-7-azaindole system represents a logical and elegant synthetic strategy.

Causality of the Baeyer-Villiger Approach

The choice of the Baeyer-Villiger oxidation is rooted in its reliability and predictability for this class of transformation. The reaction proceeds via the "Criegee intermediate," formed by the nucleophilic attack of a peroxyacid on the protonated carbonyl group of the aldehyde.[2] This is followed by a concerted rearrangement where a substituent on the carbonyl carbon migrates to the adjacent oxygen of the peroxide, leading to the formation of the ester or, in this case, a formate ester intermediate which is subsequently hydrolyzed to the lactam analogue (oxindole). The migratory aptitude of the substituents plays a crucial role in the regioselectivity of the reaction, with groups that can better stabilize a positive charge migrating preferentially.[5] For a 3-formyl-7-azaindole, the migration of the azaindole ring carbon to the oxygen atom is the key step in forming the desired 7-azaindolin-2-one.

Synthetic Protocols: From Precursor to Core Scaffold

The synthesis of this compound can be logically approached in two main stages: the preparation of the 3-formyl-5-chloro-7-azaindole precursor, followed by the Baeyer-Villiger oxidation.

Part 1: Synthesis of 3-Formyl-5-chloro-1H-pyrrolo[2,3-b]pyridine (Precursor)

The Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich heterocycles like 7-azaindoles. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the electrophile.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF) (3 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-formyl-5-chloro-1H-pyrrolo[2,3-b]pyridine.

Part 2: Synthesis of this compound (Core Scaffold)

The Baeyer-Villiger oxidation of the 3-formyl precursor is typically carried out using a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice due to its commercial availability and ease of handling.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 3-formyl-5-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5-2.0 equivalents) portion-wise to the solution at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Upon completion, quench the excess peroxyacid by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.

  • Work-up: Dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Data Presentation: Summary of Synthetic Steps

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Vilsmeier-Haack Formylation5-chloro-1H-pyrrolo[2,3-b]pyridine, POCl₃, DMFDMF80-90°C70-85%
2Baeyer-Villiger Oxidation3-formyl-5-chloro-1H-pyrrolo[2,3-b]pyridine, m-CPBADCM or CHCl₃Room Temp.60-75%

Visualization of Synthetic Pathways

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_core Core Synthesis 5_chloro_7_azaindole 5-Chloro-1H-pyrrolo[2,3-b]pyridine reagents1 POCl3, DMF 5_chloro_7_azaindole->reagents1 3_formyl_precursor 3-Formyl-5-chloro- 1H-pyrrolo[2,3-b]pyridine reagents1->3_formyl_precursor Vilsmeier-Haack reagents2 m-CPBA, DCM 3_formyl_precursor->reagents2 target_molecule This compound reagents2->target_molecule Baeyer-Villiger Oxidation

Caption: Synthetic route to this compound.

The Role of this compound in Drug Development: The Case of Pexidartinib

The significance of this compound is underscored by its application as a key intermediate in the synthesis of advanced pharmaceutical agents. A prime example is Pexidartinib (TURALIO™), an orally administered tyrosine kinase inhibitor.[4] Pexidartinib targets the colony-stimulating factor 1 receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3).[7] It was approved by the FDA in 2019 for the treatment of symptomatic tenosynovial giant cell tumor (TGCT).[4]

The synthesis of Pexidartinib utilizes the 5-chloro-7-azaindole scaffold, which is derived from intermediates like the title compound. The chloro-substituent at the 5-position serves as a crucial handle for further functionalization, often through cross-coupling reactions, to build the complex molecular architecture of the final drug product.[8] The 7-azaindolin-2-one core provides a rigid and well-defined three-dimensional structure that can be strategically elaborated to achieve high-affinity binding to the target kinase.

Drug_Development_Logic Core_Scaffold This compound Functionalization Chemical Modification (e.g., Cross-Coupling) Core_Scaffold->Functionalization Advanced_Intermediate Advanced Synthetic Intermediate Functionalization->Advanced_Intermediate Final_Drug Pexidartinib (Kinase Inhibitor) Advanced_Intermediate->Final_Drug Biological_Target CSF1R, KIT, FLT3 Kinases Final_Drug->Biological_Target Inhibition Therapeutic_Application Treatment of Tenosynovial Giant Cell Tumor Biological_Target->Therapeutic_Application Leads to

Caption: Role of the core scaffold in drug development workflow.

Conclusion

This compound represents more than just a chemical entity; it is a testament to the enduring power of fundamental organic reactions and the strategic importance of privileged scaffolds in medicinal chemistry. Its synthesis, historically rooted in the classic Baeyer-Villiger oxidation, highlights a logical and efficient approach to constructing this valuable 7-azaindolin-2-one core. The continued relevance of this molecule as a key building block in the synthesis of modern therapeutics like Pexidartinib solidifies its status as a compound of significant interest to the drug discovery and development community. Understanding its history, synthesis, and applications provides researchers with the foundational knowledge to further exploit the potential of the 7-azaindole scaffold in the quest for new and improved medicines.

References

The Ascendant Therapeutic Potential of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole and the Strategic Importance of the 5-Chloro-2-one Moiety

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has rendered it a highly successful core for the development of a multitude of therapeutic agents, particularly in oncology.[1][2] The strategic placement of nitrogen atoms in the bicyclic system allows for key hydrogen bonding interactions within the ATP-binding sites of various kinases, making it an ideal framework for the design of kinase inhibitors.[3] Several 7-azaindole derivatives have already reached the market or are in advanced clinical trials, underscoring the therapeutic value of this heterocyclic system.[3]

This technical guide delves into a specific, yet highly promising, subclass: the 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. The introduction of a chloro group at the 5-position of the 7-azaindole nucleus can significantly modulate the electronic and steric properties of the molecule, often leading to enhanced binding affinity and selectivity for target proteins. Furthermore, the presence of a carbonyl group at the 2-position, forming the 2(3H)-one or "azaindolinone" structure, provides a versatile anchor for further chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this emerging class of compounds, with a particular focus on their anticancer properties.

Anticancer Activity: A Primary Therapeutic Arena

The most extensively documented biological activity of this compound derivatives is their potent anticancer activity. These compounds have demonstrated significant cytotoxicity against a broad spectrum of human cancer cell lines.

Mechanism of Action: Targeting Key Oncogenic Pathways

While the precise mechanism of action for all derivatives is still under investigation, a significant body of evidence points towards the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The 7-azaindole scaffold is a well-established kinase hinge-binding motif, and the diverse substitutions on the 5-chloro-2-one core allow for specific interactions with the ATP-binding pockets of various kinases.

A notable example is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer. The inhibition of these kinases can disrupt downstream signaling pathways crucial for tumor growth and survival.

In Vitro Efficacy: Potent Cytotoxicity in Diverse Cancer Cell Lines

A key study in the field investigated a series of 5-halogenated-7-azaindolin-2-one derivatives, including a 5-chloro analog, for their in vitro antitumor activity.[4] The results demonstrated that these compounds exhibit potent cytotoxic effects against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of a Representative this compound Derivative (Compound 13c7) [4]

Cancer Cell LineTissue of OriginIC50 (µM) of Compound 13c7IC50 (µM) of Sunitinib (Reference)
A549Lung8.33>30
HCT-116Colon15.3910.36
MGC-803Gastric4.494.70
Bcap-37Breast10.9911.22
M-HeLaCervical9.7710.23
CNE-2Nasopharyngeal7.9410.96
SH-SY5YNeuroblastoma10.239.33

Data extracted from "Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides".[4] Compound 13c7 is a specific 5-chloro derivative from this study.

The data clearly indicates that the 5-chloro derivative exhibits potent anticancer activity, with IC50 values in the low micromolar range across multiple cancer cell lines.[4] Notably, its efficacy against the A549 lung cancer cell line surpasses that of the established multi-kinase inhibitor, Sunitinib.[4]

Emerging Therapeutic Applications

While oncology remains the primary focus, the inherent kinase inhibitory potential of the 5-chloro-7-azaindole scaffold suggests broader therapeutic applications.

Neurodegenerative Disorders: A Potential New Frontier

Recent research has explored the potential of related azaindolin-2-one structures as inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and tau aggregation, both of which are implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders.[5][6] Although this research was conducted on an indolin-2-one analog, the structural similarities suggest that 5-chloro-7-azaindolin-2-one derivatives could be promising candidates for neuroprotective agents.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically involves a multi-step sequence, with the key step being the construction of the substituted 7-azaindolin-2-one core.

General Synthetic Protocol

A representative synthetic route involves the Knoevenagel condensation of a 5-chloro-7-azaindolin-2-one intermediate with a suitable aldehyde. This approach allows for the introduction of diverse substituents at the 3-position of the pyrrolidinone ring, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 5-((5-Chloro-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide Derivatives (Adapted from[4])

  • Preparation of the this compound core: This starting material can be synthesized from commercially available precursors through established heterocyclic chemistry methodologies.

  • Knoevenagel Condensation:

    • To a solution of this compound (1 equivalent) and a substituted 2,4-dimethyl-1H-pyrrole-3-carbaldehyde (1 equivalent) in ethanol, add a catalytic amount of piperidine.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

  • Purification and Characterization:

    • The crude product can be further purified by recrystallization or column chromatography.

    • Characterize the final compound using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

G cluster_synthesis Synthetic Workflow Start This compound Condensation Knoevenagel Condensation (Ethanol, Piperidine, Reflux) Start->Condensation Aldehyde Substituted Aldehyde Aldehyde->Condensation Product Target 5-Chloro-2-one Derivative Condensation->Product Purification Purification & Characterization (Filtration, Recrystallization/Chromatography, NMR, MS) Product->Purification

Caption: Synthetic workflow for 5-Chloro-2-one derivatives.

Signaling Pathway Perturbation

The anticancer activity of these compounds is intrinsically linked to their ability to modulate critical signaling pathways within cancer cells. Based on the known targets of the broader class of 7-azaindole kinase inhibitors, it is highly probable that this compound derivatives exert their effects through the inhibition of pathways such as the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation and survival.

G cluster_pathway Hypothesized Signaling Pathway Inhibition Compound 5-Chloro-2-one Derivative RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Inhibition RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: Potential mechanism of action via RTK signaling.

Future Directions and Conclusion

The this compound scaffold is a highly promising platform for the development of novel therapeutics. The demonstrated potent in vitro anticancer activity, coupled with the potential for broader applications in areas such as neurodegenerative diseases, warrants further investigation.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesis of a wider array of derivatives with diverse substitutions to build a comprehensive structure-activity relationship (SAR) profile.

  • Elucidation of Specific Kinase Targets: Kinome-wide screening to identify the specific kinases inhibited by these compounds and to understand the molecular basis of their selectivity.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of lead compounds in preclinical animal models to assess their in vivo anticancer activity, safety, and pharmacokinetic properties.

  • Exploration of Novel Therapeutic Areas: Investigation of the potential of these derivatives in other disease contexts, particularly neurodegenerative disorders and inflammatory conditions.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Drug Discovery

This compound belongs to the 7-azaindole class of heterocyclic compounds. Azaindoles are recognized as privileged structures in medicinal chemistry, serving as bioisosteres for indoles and purines. The strategic placement of a nitrogen atom in the indole ring system can significantly modulate a molecule's physicochemical properties, such as solubility and metabolic stability, and can introduce new hydrogen bond acceptors, potentially enhancing binding affinity to biological targets.[1] 7-azaindole derivatives, in particular, have found extensive application in the design of kinase inhibitors due to their structural resemblance to the adenine core of ATP.[1]

Given its structure—a lactam fused to a chlorinated pyridine ring—this compound presents a unique profile of properties that require thorough characterization for any drug development program. This guide provides a comprehensive framework for assessing its solubility and stability, two critical parameters that dictate a compound's developability, from early screening to formulation. While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative methodologies and causal reasoning behind the necessary experimental workflows, drawing upon established principles for analogous heterocyclic compounds.

Part 1: A Rigorous Approach to Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties, directly influencing its absorption and bioavailability. For compounds like this compound, which are often characterized by high lipophilicity and strong intermolecular interactions, poor aqueous solubility can be a significant hurdle.[2] A multi-faceted approach to solubility determination is therefore essential.

Theoretical Underpinnings and Initial Assessment

Based on its chemical structure, this compound is anticipated to be a crystalline solid with limited aqueous solubility. Vendor information suggests it is soluble in some organic solvents like ether and chloroform but insoluble in water.[3] This profile is typical for "brick dust" compounds often encountered in discovery chemistry.[2] The initial assessment should therefore focus on establishing its solubility in a range of pharmaceutically relevant solvents.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

The gold standard for determining the intrinsic solubility of a compound is the shake-flask method, which measures thermodynamic solubility—the point at which a saturated solution is in equilibrium with the solid-state drug.[3][4]

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, DMSO, ethanol). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[4]

  • Phase Separation: After equilibration, allow the samples to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2]

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Causality Behind Choices: The extended equilibration time in the shake-flask method is critical to overcome the kinetic barriers of dissolution, ensuring a true thermodynamic equilibrium is reached. Using a validated, specific analytical method like HPLC for quantification is essential to avoid interference from any potential impurities or early-stage degradation products.[5]

Data Presentation: Solubility Profile

The results of the solubility assessment should be summarized in a clear, tabular format.

Solvent/MediumTemperature (°C)Solubility (µg/mL)Method
Deionized Water25Expected to be lowShake-Flask HPLC-UV
PBS (pH 7.4)37Expected to be lowShake-Flask HPLC-UV
0.1 N HCl37To be determinedShake-Flask HPLC-UV
Dimethyl Sulfoxide (DMSO)25Expected to be highShake-Flask HPLC-UV
Ethanol25To be determinedShake-Flask HPLC-UV
Workflow Visualization

The following diagram illustrates the standard workflow for determining thermodynamic solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to vials prep2 Add various solvents (Water, PBS, DMSO, etc.) prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-72h prep2->equil sep Centrifuge to pellet undissolved solid equil->sep analysis1 Extract clear supernatant sep->analysis1 analysis2 Dilute with mobile phase analysis1->analysis2 analysis3 Quantify via validated HPLC-UV method analysis2->analysis3 result Calculate Solubility (µg/mL) analysis3->result

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Probing the Chemical Stability Profile

Understanding the chemical stability of this compound is paramount for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation, or stress testing, is the cornerstone of this evaluation, as mandated by ICH guidelines (specifically Q1A(R2)).[6] These studies are designed to accelerate the degradation process to identify likely degradation products and to establish the specificity of the analytical methods used for stability monitoring.[7]

The Principle of Forced Degradation

The objective of forced degradation is to induce a target degradation of approximately 5-20% of the active ingredient.[6][8] Degradation beyond this range can lead to secondary and tertiary degradation products that may not be relevant to real-time stability. The core principle is to expose the compound to conditions more severe than accelerated stability testing to predict its long-term behavior.[9]

Experimental Protocols for Stress Conditions

A comprehensive forced degradation study involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress.

A. Hydrolytic Degradation

  • Protocol: Prepare solutions of the compound (e.g., at 1 mg/mL) in 0.1 N HCl (acidic), deionized water (neutral), and 0.1 N NaOH (basic).[1] These solutions are typically heated (e.g., at 60-80°C) for a defined period (e.g., up to 7 days, with sampling at intermediate time points).[1] If the compound is not soluble in aqueous media, a co-solvent like methanol or acetonitrile can be used, but its own stability under the test conditions must be considered.[1]

  • Causality: The lactam ring in the molecule is a potential site for hydrolysis under both acidic and basic conditions. The chlorinated pyridine ring may also be susceptible to nucleophilic attack, particularly at elevated pH.

B. Oxidative Degradation

  • Protocol: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store it at room temperature for a period of up to 24 hours.[6]

  • Causality: The pyrrole and pyridine rings are electron-rich systems that can be susceptible to oxidation. This stress condition helps to identify potential oxidative liabilities in the molecule.

C. Photolytic Degradation

  • Protocol: Expose a solid sample of the compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[1] A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

  • Causality: Aromatic and heterocyclic systems can absorb UV radiation, leading to photochemical reactions and degradation.

D. Thermal Degradation

  • Protocol: Expose a solid sample of the compound to elevated temperatures (e.g., in 10-degree increments from 40°C to 80°C) for a set period.[9]

  • Causality: This tests the intrinsic thermal stability of the solid form of the compound and is critical for defining storage and handling conditions.

Analytical Backbone: Stability-Indicating HPLC Method

The success of a stability study hinges on the analytical method used. A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and product over time.[10] For this compound, an HPLC method with UV detection would be the primary tool.

Key Attributes of a SIM:

  • Specificity: The method must be able to completely resolve the parent compound from all potential degradation products, process impurities, and excipients.[11]

  • Peak Purity: Tools like a photodiode array (PDA) detector are used to assess peak purity, ensuring that the parent peak does not co-elute with any degradants.

  • Mass Balance: The total amount of the drug and its detected degradation products should remain reasonably constant (e.g., 95-105%) throughout the study, indicating that all major degradants are being detected.[8]

Data Presentation: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Site
Acid Hydrolysis0.1 N HCl60-80°CUp to 7 daysLactam ring
Base Hydrolysis0.1 N NaOH60-80°CUp to 7 daysLactam ring, potential SNAr on pyridine
Oxidation3% H₂O₂Room TempUp to 24 hoursPyrrole/Pyridine rings (N-oxidation)
PhotolysisICH Q1B Light SourceAmbientPer ICH guidelineAromatic/Heterocyclic rings
Thermal (Solid)Dry Heat40-80°CUp to 7 daysGeneral decomposition
Workflow Visualization

The following diagram outlines the comprehensive workflow for a forced degradation study.

G cluster_stress Stress Sample Generation cluster_analysis Analysis cluster_evaluation Data Evaluation cluster_outcome Outcome start API Solution / Solid acid Acidic Hydrolysis (HCl, Heat) start->acid base Basic Hydrolysis (NaOH, Heat) start->base oxid Oxidation (H₂O₂) start->oxid photo Photolysis (ICH Light) start->photo thermal Thermal (Dry Heat) start->thermal hplc Analyze all samples via Stability-Indicating HPLC-PDA acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc eval1 Assess Peak Purity hplc->eval1 eval2 Calculate % Degradation hplc->eval2 eval3 Check Mass Balance hplc->eval3 eval4 Identify Degradants (LC-MS) eval3->eval4 outcome Identify Degradation Pathways & Intrinsic Stability Profile eval4->outcome

Caption: Forced Degradation and Stability Analysis Workflow.

Conclusion: Synthesizing a Developability Profile

The systematic evaluation of solubility and stability provides the foundational data for the developability assessment of this compound. The solubility data will directly inform the feasibility of different formulation strategies, while the stability profile will dictate storage requirements, packaging, and the analytical control strategy for the drug substance and subsequent drug product. By employing the rigorous, scientifically-grounded protocols outlined in this guide, researchers and drug development professionals can build a robust and reliable data package, enabling informed decisions and mitigating risks in the progression of this promising compound towards clinical application.

References

The Strategic Core: A Deep Dive into 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile "exit vectors" for chemical modification is a perpetual endeavor. Among the privileged heterocyclic systems, the 7-azaoxindole core, and specifically its chlorinated derivative, 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, has emerged as a cornerstone for the development of highly selective and potent therapeutic agents. This technical guide provides an in-depth exploration of this crucial scaffold, from its synthetic nuances to its profound impact on medicinal chemistry, with a particular focus on its role in the design of kinase inhibitors.

The 5-Chloro-7-Azaoxindole Core: A Privileged Scaffold

The this compound, also known as 5-chloro-7-azaoxindole, is a bicyclic heterocyclic compound that marries the structural features of an oxindole with a pyridine ring. This unique arrangement confers a distinct set of physicochemical properties that are highly advantageous in drug design. The presence of the nitrogen atom in the pyridine ring, along with the lactam functionality, provides opportunities for crucial hydrogen bonding interactions with biological targets. The chlorine atom at the 5-position serves as a key substituent, influencing the electronic properties of the ring system and providing a handle for further synthetic modifications.

The rigidity of the fused ring system helps to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity. Furthermore, the various positions on the scaffold can be functionalized to modulate potency, selectivity, and pharmacokinetic properties, making it a highly versatile platform for medicinal chemists.

Navigating the Synthetic Landscape: Crafting the Core

The synthesis of the 5-chloro-7-azaoxindole core can be approached through several strategic routes, each with its own set of advantages and considerations. A common and effective strategy involves the construction of the 7-azaindole framework followed by oxidation or other modifications to introduce the 2-oxo functionality.

Key Synthetic Strategies: A Mechanistic Perspective

Several powerful synthetic methodologies can be employed for the construction of the 7-azaindole nucleus, which is a precursor to the target 5-chloro-7-azaoxindole. These include:

  • Fischer Indole Synthesis: A classic and versatile method that can be adapted for the synthesis of azaindoles. The reaction of a substituted hydrazine with a ketone or aldehyde under acidic conditions leads to the formation of the indole ring. For the synthesis of 5-chloro-7-azaindoles, a suitably substituted pyridylhydrazine is a key starting material. The choice of acid catalyst and reaction conditions is critical to control regioselectivity and yield.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, offer efficient and modular approaches to construct the 7-azaindole scaffold. These reactions typically involve the coupling of a functionalized pyridine derivative with a suitable partner to build the pyrrole ring in a subsequent cyclization step.

  • Chichibabin Cyclization: This method involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base, such as an alkali metal amide, to form a 2-substituted-7-azaindole. This approach is particularly useful for introducing substituents at the 2-position of the azaindole core.

A general workflow for the synthesis of the 5-chloro-7-azaoxindole core is outlined below. This conceptual workflow highlights the key transformations and strategic considerations.

G A Substituted Pyridine C Palladium-Catalyzed Cross-Coupling A->C B Pyrrole Ring Precursor B->C D Intramolecular Cyclization C->D E Chlorination D->E F Oxidation/Functionalization at C2 E->F G This compound F->G

Caption: Conceptual workflow for the synthesis of the 5-Chloro-7-azaoxindole core.

Exemplary Experimental Protocol: Synthesis of 5-Chloro-7-azaindole

Step 1: Synthesis of a Substituted 2-aminopyridine

This initial step involves the preparation of a suitably substituted pyridine ring which will form one part of the final bicyclic system. For instance, starting from a commercially available pyridine derivative, functional groups can be introduced through standard aromatic substitution reactions.

Step 2: Palladium-Catalyzed Cross-Coupling

The substituted 2-aminopyridine is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a protected acetylene derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Step 3: Intramolecular Cyclization

Following the cross-coupling reaction, the newly introduced alkyne is induced to undergo an intramolecular cyclization to form the pyrrole ring of the 7-azaindole core. This cyclization can be promoted by treatment with a suitable acid or base, or in some cases, it may occur in situ.

Step 4: Chlorination

The 7-azaindole core is then subjected to a chlorination reaction to introduce the chlorine atom at the 5-position. Various chlorinating agents, such as N-chlorosuccinimide (NCS), can be employed, and the reaction conditions need to be carefully controlled to ensure regioselectivity.

Step 5: Conversion to the 2-Oxo Derivative

The final step involves the conversion of the 5-chloro-7-azaindole to the desired this compound. This can be achieved through various oxidative methods.

Disclaimer: This is a generalized protocol and requires optimization for specific substrates and scales. All chemical reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

The Role in Medicinal Chemistry: A Focus on Kinase Inhibition

The 5-chloro-7-azaoxindole scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting the Kinome: A Privileged Interaction

The 7-azaoxindole core is a bioisostere of the purine ring of ATP, the natural substrate for kinases. This structural mimicry allows compounds containing this scaffold to bind to the ATP-binding site of kinases, acting as competitive inhibitors. The lactam oxygen and the pyridine nitrogen of the 7-azaoxindole core can form key hydrogen bond interactions with the hinge region of the kinase, a critical structural element that connects the N- and C-lobes of the enzyme.

The 5-chloro substituent can occupy a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity. Furthermore, the other positions on the scaffold can be elaborated with various substituents to achieve selectivity for specific kinases and to optimize the pharmacokinetic profile of the molecule.

Case Study: Pexidartinib - A CSF-1R Inhibitor

A prominent example of a drug that, while not containing the 2-oxo functionality, features the closely related 5-chloro-7-azaindole core is Pexidartinib (Turalio®).[1] Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[2][3]

Mechanism of Action: Pexidartinib binds to the ATP-binding site of CSF-1R, preventing the binding of ATP and subsequent autophosphorylation of the receptor.[2] This blocks the downstream signaling cascade, leading to the inhibition of macrophage activity.[4][5] In the context of tenosynovial giant cell tumor (TGCT), where the tumor cells overexpress CSF-1, Pexidartinib effectively reduces the recruitment and activity of macrophages, which are key components of the tumor mass.[3][6]

The success of Pexidartinib underscores the therapeutic potential of targeting CSF-1R and highlights the value of the 5-chloro-7-azaindole scaffold in designing potent and selective kinase inhibitors.

Key Signaling Pathways Targeted

Derivatives of the 5-chloro-7-azaoxindole scaffold have been investigated as inhibitors of a range of kinases involved in critical cellular signaling pathways. A primary example is the inhibition of receptor tyrosine kinases (RTKs) like CSF-1R.

G CSF1 CSF-1 (Ligand) CSF1R CSF-1R (Receptor Tyrosine Kinase) CSF1->CSF1R Binds Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Pexidartinib Pexidartinib (5-Chloro-7-azaindole derivative) Pexidartinib->CSF1R Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STATs Dimerization->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival & Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: Simplified CSF-1R signaling pathway and the inhibitory action of Pexidartinib.

Structure-Activity Relationship (SAR) and Drug Design Principles

The development of potent and selective inhibitors based on the 5-chloro-7-azaoxindole scaffold is guided by a deep understanding of its structure-activity relationship (SAR). Medicinal chemists systematically modify the core structure and observe the effects on biological activity.

Position of SubstitutionGeneral SAR ObservationsRationale for Improved Activity
N1 (Pyrrole) Alkylation or arylation can modulate solubility and cell permeability.Introduction of groups that can interact with specific residues in the active site or improve pharmacokinetic properties.
C3 Introduction of various substituents can significantly impact potency and selectivity.Exploration of this vector allows for probing of different sub-pockets within the kinase active site.
C4 & C6 (Pyridine) Substitution at these positions can fine-tune electronic properties and provide additional interaction points.Can be used to modulate pKa and improve binding affinity or selectivity.

The 5-chloro substituent is often crucial for activity, likely by occupying a hydrophobic pocket and contributing to the overall binding affinity. The lactam at the 2-position provides a key hydrogen bond donor and acceptor, anchoring the molecule in the ATP-binding site.

Future Perspectives and Conclusion

The this compound core and its derivatives continue to be an area of active research in medicinal chemistry. The proven success of this scaffold in generating potent and selective kinase inhibitors, exemplified by the development of drugs like Pexidartinib, ensures its continued importance in the quest for new therapeutics.

Future efforts will likely focus on:

  • Exploring new kinase targets: The versatility of the scaffold makes it an attractive starting point for developing inhibitors against other kinases implicated in various diseases.

  • Developing next-generation inhibitors: Fine-tuning the substitution pattern on the core can lead to inhibitors with improved potency, selectivity, and pharmacokinetic profiles, potentially overcoming resistance mechanisms.

  • Application in other therapeutic areas: While kinase inhibition is a major focus, the unique chemical properties of the 5-chloro-7-azaoxindole core may lend themselves to the development of drugs targeting other classes of proteins.

References

The Pyrrolopyridinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrrolopyridinone scaffold, a heterocyclic aromatic structure, has emerged as a cornerstone in contemporary medicinal chemistry. Its intrinsic ability to mimic the purine ring of ATP allows it to effectively interact with the hinge region of various kinases, making it a "privileged scaffold" for the development of potent and selective inhibitors.[1] This guide provides an in-depth technical overview of the pyrrolopyridinone core, from its fundamental synthetic strategies to its application in targeting critical signaling pathways in oncology and beyond. We will explore the structure-activity relationships that govern its efficacy, detail robust experimental protocols for its evaluation, and discuss the clinical translation of this remarkable molecular framework.

The Strategic Advantage of the Pyrrolopyridinone Core

The success of the pyrrolopyridinone scaffold in drug discovery is not accidental. Its bicyclic structure, composed of a fused pyrrole and pyridine ring system, offers a unique combination of properties that are highly advantageous for therapeutic development:

  • ATP Mimicry: The nitrogen arrangement within the pyrrolopyridinone nucleus structurally resembles the purine core of adenosine triphosphate (ATP).[2] This allows it to function as a competitive inhibitor by occupying the ATP-binding pocket of protein kinases, a large and crucial family of enzymes often dysregulated in diseases like cancer.[3]

  • Structural Versatility: The core can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties. This chemical tractability is essential for optimizing potency, selectivity, and pharmacokinetic profiles, enabling chemists to tailor derivatives for specific kinase targets.[3]

  • Broad Biological Activity: Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and analgesic properties.[4][5] This versatility underscores the scaffold's potential to address a multitude of unmet medical needs.

Pyrrolopyridines exist in several isomeric forms, with the pyrrolo[2,3-b]pyridine (also known as 7-azaindole) being particularly prominent in the development of kinase inhibitors.[1][6]

Synthetic Strategies for the Pyrrolopyridinone Core

The construction of the pyrrolopyridinone scaffold can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Below are key strategies with illustrative protocols.

Synthesis of the Pyrrolo[2,3-b]pyridine (7-Azaindole) Core

A common strategy for synthesizing the 7-azaindole core, a precursor to many kinase inhibitors, involves the construction of the pyrrole ring onto a pre-existing pyridine.

Protocol 1: Synthesis of a 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivative

This protocol outlines a multi-step synthesis starting from a common pyridine intermediate, employing a Chan-Lam coupling and subsequent amidation.[7]

Step 1: Chan-Lam Coupling

  • Dissolve the starting intermediate, methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equiv.), in an appropriate solvent such as dichloromethane (CH2Cl2).

  • Add the desired arylboronic acid (1.5 equiv.), copper(II) acetate (2.0 equiv.), and pyridine (2.0 equiv.).

  • Stir the reaction mixture at room temperature for 12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting N-aryl intermediate by column chromatography.

Step 2: Saponification

  • Dissolve the purified ester from Step 1 in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 2.0 equiv.) and stir the mixture at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter and dry the solid to obtain the desired carboxylic acid intermediate.[7]

Step 3: Amide Coupling

  • Dissolve the carboxylic acid from Step 2 in a polar aprotic solvent like dimethylformamide (DMF).

  • Add the desired amine (1.1 equiv.), a coupling agent such as T3P (propane phosphonic acid anhydride, 1.5 equiv.), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 equiv.).

  • Stir the reaction at room temperature for 30 minutes to 4 hours.

  • Purify the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide product by preparative HPLC.[7]

The Pfitzinger Reaction for Pyrrolopyridinone Analogs

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound under basic conditions.[8] This methodology can be adapted to create fused heterocyclic systems with a similar core structure.

Conceptual Workflow for a Pfitzinger-type Reaction:

  • Hydrolysis of Isatin: Isatin is treated with a strong base, such as potassium hydroxide, which hydrolyzes the amide bond to form a keto-acid intermediate.[8]

  • Condensation: The keto-acid intermediate reacts with a carbonyl compound (a ketone or aldehyde) to form an imine, which then tautomerizes to an enamine.

  • Cyclization and Dehydration: The enamine undergoes intramolecular cyclization followed by dehydration to yield the final quinoline-based scaffold.[8]

This powerful reaction allows for the construction of complex heterocyclic systems in a single pot from readily available starting materials.[9]

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The development of potent and selective pyrrolopyridinone-based inhibitors is a testament to the power of medicinal chemistry and SAR studies. The goal is to maximize interactions with the target kinase while minimizing off-target effects.

The Hinge-Binding Motif

The 7-azaindole scaffold is a highly effective "hinge-binder." The pyrrole NH and the pyridine N1 atom can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1] This interaction is fundamental to the inhibitory activity of many compounds in this class.

Key SAR Insights for Kinase Inhibition
  • Substitutions at the 5-position: The amino group at the 5-position of the 7-azaindole core is a versatile handle for introducing various substituents. For example, in the synthesis of Vemurafenib, a key intermediate is N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide, highlighting the importance of modifications at this position for achieving high potency against BRAF.[10]

  • Aryl and Heteroaryl Moieties: The addition of aryl or heteroaryl groups through reactions like the Suzuki or Chan-Lam coupling allows for the exploration of different pockets within the kinase active site. These groups can form π-stacking interactions and van der Waals forces, significantly enhancing binding affinity.[7]

  • Conformational Constraint: Introducing conformational rigidity can lead to more potent inhibitors. For instance, a conformationally constrained 2-pyridone analogue was found to be a potent Met kinase inhibitor with an IC50 value of 1.8 nM.[11]

Key Biological Targets and Signaling Pathways

Pyrrolopyridinone derivatives have been successfully developed to target a range of kinases implicated in cancer and other diseases.

BRAF and the MAPK/ERK Pathway

Mutations in the BRAF kinase, particularly the V600E mutation, lead to constitutive activation of the MAPK/ERK signaling pathway, driving cell proliferation in melanoma and other cancers.[12] Vemurafenib, a potent BRAF V600E inhibitor, features a pyrrolo[2,3-b]pyridine core and has been a breakthrough in the treatment of metastatic melanoma.[13]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Vemurafenib Vemurafenib (Pyrrolopyridine Inhibitor) Vemurafenib->BRAF Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of Vemurafenib.

c-Met and HGF Signaling

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in tumor growth, angiogenesis, and metastasis.[11] Pyrrolopyridine-pyridone based compounds have been developed as potent inhibitors of c-Met, demonstrating significant antitumor activity.[11]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K/AKT Pathway cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS_MAPK RAS-MAPK Pathway GRB2->RAS_MAPK Gene_Expression Gene Expression RAS_MAPK->Gene_Expression PI3K->Gene_Expression STAT3->Gene_Expression Inhibitor Pyrrolopyridinone Inhibitor Inhibitor->cMet Blocks ATP Binding Cell_Response Proliferation, Motility, Invasion, Survival Gene_Expression->Cell_Response

Caption: The HGF/c-Met Signaling Pathway and inhibition by a pyrrolopyridinone.

Experimental Protocols for Compound Evaluation

The characterization of novel pyrrolopyridinone inhibitors requires a suite of robust and reproducible assays. Here, we provide detailed protocols for key in vitro experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ADP production.[14]

Materials:

  • Recombinant kinase of interest

  • Specific kinase substrate peptide

  • ATP solution

  • Test compound (pyrrolopyridinone derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The optimal concentrations of substrate and ATP should be determined empirically, often near the Km for ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14][15]

Cell-Based Proliferation/Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of a compound.[16]

Materials:

  • Human cancer cell line of interest (e.g., A375 melanoma for BRAF inhibitors)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Addition of Reagent: Add MTT or MTS reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

  • Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12][16]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory potency of representative pyrrolopyridine-based compounds against various kinase targets, illustrating the scaffold's versatility.

Compound Class/ExampleTarget Kinase(s)IC50 (nM)Reference(s)
Pyrrolopyridine-pyridone (Analog 2)Met1.8[11]
Flt-34[11]
VEGFR-227[11]
Pyrrolo[2,3-b]pyridine (Vemurafenib)BRAF V600E31 (in vitro)[13]
Pyrrolo[2,3-b]pyridine (Compound 35)BRAF V600E80[6]
7-Aryl-2-anilino-pyrrolopyrimidine (Compound 27)Mer2[17]
Axl16[17]
Tricyclic dipyrrolopyridine (18a)JAKsPotent (specific IC50 not provided)[18]

IC50 values are highly dependent on assay conditions and should be compared with caution.

Clinical Translation and Future Perspectives

The clinical success of Vemurafenib (Zelboraf®) for the treatment of BRAF V600E-mutated metastatic melanoma stands as a landmark achievement for the pyrrolopyridine scaffold.[13] It validated the therapeutic strategy of targeting specific oncogenic driver kinases and paved the way for further exploration of this chemical class.

Currently, numerous pyrrolopyridinone and related derivatives are in various stages of preclinical and clinical development. For instance, PF-04965842 , a selective JAK1 inhibitor with a pyrrolo[2,3-d]pyrimidine core, has been advanced as a clinical candidate for autoimmune diseases.[19] Additionally, novel derivatives are being investigated as inhibitors of ENPP1 for cancer immunotherapy, with some entering early-phase clinical trials.[20]

The future of the pyrrolopyridinone core in drug discovery is bright. Ongoing research focuses on:

  • Developing next-generation inhibitors that can overcome acquired resistance to existing therapies.

  • Improving selectivity to reduce off-target toxicities.

  • Exploring novel therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases.

  • Designing multi-targeted inhibitors that can simultaneously block multiple nodes in a disease-driving pathway.[21]

The inherent versatility and proven track record of the pyrrolopyridinone core ensure its continued prominence as a privileged scaffold in the quest for novel and effective medicines.

References

Methodological & Application

Synthesis Protocol for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry. This compound, also known as 5-chloro-7-azaindolin-2-one, is a derivative of the 7-azaindole framework, which is recognized as a "privileged structure" due to its prevalence in numerous clinically significant molecules.[1] As a bioisostere of indole, the 7-azaindole core often confers enhanced solubility and improved bioavailability to drug candidates.[2] This guide details a robust two-step synthetic pathway, elucidates the mechanistic principles behind the chosen methodology, and presents a detailed experimental protocol suitable for laboratory execution.

Introduction and Significance

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold and its reduced form, 7-azaindolin-2-one, are of paramount importance in drug discovery. Their structural similarity to endogenous indoles allows them to interact with a wide range of biological targets, yet the pyridine nitrogen often introduces favorable physicochemical properties. The introduction of a chlorine atom at the 5-position can further modulate the electronic and lipophilic character of the molecule, potentially enhancing target affinity and metabolic stability.

Derivatives of this core structure have shown promise as potent inhibitors of various kinases, including Glycogen Synthase Kinase 3β (GSK3β), which is implicated in neurodegenerative diseases like Alzheimer's.[3][4] The synthesis of specifically substituted analogs like this compound is therefore a critical task for generating novel therapeutic leads.

This document outlines a synthetic strategy based on the Stollé cyclization, a reliable and well-documented method for the preparation of oxindoles and their heteroaromatic analogs. The proposed pathway is efficient and utilizes commercially available starting materials, making it an accessible method for medicinal and organic chemistry laboratories.

Proposed Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step sequence starting from the readily available 2-amino-5-chloropyridine.

  • Step 1: N-Acylation. The initial step involves the acylation of the starting amine with chloroacetyl chloride. This reaction forms the key precursor, N-(5-chloropyridin-2-yl)-2-chloroacetamide, setting the stage for the subsequent intramolecular cyclization.

  • Step 2: Intramolecular Friedel-Crafts Cyclization (Stollé Synthesis). The N-acylated intermediate undergoes a Lewis acid-catalyzed intramolecular cyclization. This reaction forms the five-membered lactam ring, yielding the final product, this compound.

The overall workflow is depicted in the diagram below.

G cluster_0 Synthetic Workflow A 2-Amino-5-chloropyridine (Starting Material) B Step 1: N-Acylation (Chloroacetyl Chloride, Base) A->B Reactant C N-(5-chloropyridin-2-yl)-2-chloroacetamide (Intermediate) B->C Product D Step 2: Stollé Cyclization (Lewis Acid, e.g., AlCl₃) C->D Reactant E This compound (Final Product) D->E Product

Caption: High-level overview of the two-step synthesis.

Mechanistic Insights

Step 1: N-Acylation This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-amino-5-chloropyridine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A proton is subsequently lost from the nitrogen, typically facilitated by a mild base (like pyridine or triethylamine) added to the reaction mixture to neutralize the HCl byproduct.

Step 2: Stollé Cyclization The Stollé synthesis is a specialized variant of the Friedel-Crafts acylation. The mechanism proceeds as follows:

  • Activation: The Lewis acid (e.g., AlCl₃) coordinates to the terminal chlorine atom of the chloroacetamide side chain, making the adjacent carbon a potent electrophile.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich pyridine ring, activated by the amide nitrogen, attacks the electrophilic carbon. This attack preferentially occurs at the C3 position, ortho to the activating amide group.

  • Rearomatization and Ring Closure: A proton is lost from the C3 position to restore the aromaticity of the pyridine ring, and the Lewis acid is subsequently removed during aqueous workup, yielding the stable lactam product.

G cluster_mech Stollé Cyclization Mechanism Int Intermediate (N-acylated precursor) LA_Complex Lewis Acid Complex (Activated Electrophile) Int->LA_Complex Coordination with AlCl₃ Sigma_Complex Sigma Complex (C-C bond formation) LA_Complex->Sigma_Complex Intramolecular SₑAr Product Final Product (Lactam) Sigma_Complex->Product Rearomatization (-H⁺, Workup)

Caption: Simplified mechanism of the Stollé cyclization step.

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials. All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Chloroacetyl chloride is highly corrosive and lachrymatory. Aluminum chloride is water-reactive.

Step 1: Synthesis of N-(5-chloropyridin-2-yl)-2-chloroacetamide
ParameterValue/Reagent
Reactants 2-Amino-5-chloropyridine
Chloroacetyl chloride
Triethylamine (or Pyridine)
Solvent Dichloromethane (DCM), anhydrous
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Workup Aqueous wash
Purification Recrystallization or Column Chromatography

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 2-amino-5-chloropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-(5-chloropyridin-2-yl)-2-chloroacetamide by recrystallization from ethanol/water or by silica gel column chromatography.

Step 2: Synthesis of this compound
ParameterValue/Reagent
Reactant N-(5-chloropyridin-2-yl)-2-chloroacetamide
Catalyst Aluminum chloride (AlCl₃), anhydrous
Solvent Dichlorobenzene or Nitrobenzene
Temperature 130-150 °C
Reaction Time 3-6 hours
Workup Quenching on ice/HCl
Purification Recrystallization

Procedure:

  • Caution: This step is exothermic and generates HCl gas.

  • In a dry, three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, place anhydrous aluminum chloride (AlCl₃) (3.0 eq).

  • Heat the AlCl₃ to ~130 °C to ensure it is molten and dry.

  • Carefully and portion-wise, add the N-(5-chloropyridin-2-yl)-2-chloroacetamide (1.0 eq) to the molten AlCl₃. Alternatively, the reaction can be run in a high-boiling inert solvent like dichlorobenzene.

  • After the addition is complete, heat the reaction mixture to 130-150 °C and maintain for 3-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to approximately 80-90 °C.

  • Very carefully and slowly, quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This step is highly exothermic and should be performed with extreme caution behind a blast shield.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude solid can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the final product.

Conclusion

The described two-step protocol, centered around a Stollé cyclization, provides a reliable and scalable method for the synthesis of this compound. The procedure uses readily available reagents and is based on well-understood reaction mechanisms. This application note serves as a practical guide for researchers requiring access to this valuable heterocyclic scaffold for applications in drug discovery and medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaoxindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, which can be seen as a bioisostere of indole and purine systems, is frequently incorporated into molecules designed to interact with key biological targets. The 7-azaindole core is particularly adept at forming bidentate hydrogen bonds with the hinge region of kinases, a critical interaction for potent and selective inhibition. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a donor.[1] This has led to the development of numerous 7-azaindole-based kinase inhibitors for oncology and other therapeutic areas.[1][2][3]

The 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, or 5-chloro-7-azaoxindole, is a specific derivative that has garnered significant interest. The introduction of the 2-oxo group provides a distinct three-dimensional geometry and additional points for chemical modification, while the 5-chloro substituent can enhance binding affinity or modulate physicochemical properties.[4] These analogs are crucial intermediates in the synthesis of complex therapeutic agents, including novel protease inhibitors and kinase inhibitors for treating cancers and cardiovascular diseases.[5]

This guide provides an in-depth exploration of the synthetic methodologies for preparing 5-chloro-7-azaoxindole and its derivatives, offering detailed, field-proven protocols designed for researchers in drug discovery and development. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving reliable and reproducible results.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the 5-chloro-7-azaoxindole core can be approached from several strategic directions. The primary challenge lies in the construction of the bicyclic pyrrolopyridinone system. A common retrosynthetic approach involves disconnecting the pyrrolone ring from a pre-functionalized pyridine starting material.

G Target 5-Chloro-7-azaoxindole Analogs Core This compound Target->Core Functionalization (e.g., N-Alkylation, C3-Substitution) SM1 2-Amino-5-chloro-3-substituted Pyridine Core->SM1 Intramolecular Cyclization SM3 2-Amino-3-alkynyl-5-chloropyridine Core->SM3 Acid-Catalyzed Hydrative Cyclization SM2 Glyoxylate or Acrylate Derivative SM1->SM2 Condensation/ Michael Addition

Caption: Retrosynthetic analysis of 5-Chloro-7-azaoxindole analogs.

The primary strategies detailed in this guide are:

  • Construction from 2-Aminopyridines: This "bottom-up" approach involves building the pyrrolone ring onto a 2-amino-5-chloropyridine scaffold. This is a versatile method that allows for the early introduction of substituents.

  • Modification of the Core Scaffold: This "functionalization" approach begins with the pre-formed 5-chloro-7-azaoxindole core, which is then elaborated through reactions such as N-alkylation and C3-position substitution.

Protocol 1: Synthesis of the Core Scaffold via Intramolecular Cyclization

This protocol outlines a common and adaptable route to the 5-chloro-7-azaoxindole core starting from 2-amino-5-chloropyridine. The strategy involves the condensation with a glyoxylate derivative followed by an intramolecular cyclization. This general approach is inspired by established methods for synthesizing related oxindole systems.[6]

Workflow Overview

G cluster_0 Protocol 1: Core Synthesis A 2-Amino-5-chloropyridine B Condensation with Ethyl Glyoxylate A->B Step 1.1 C Iminopyridine Intermediate B->C D Reductive Cyclization (e.g., with TiCl4/Zn) C->D Step 1.2 E This compound D->E

Caption: Workflow for the synthesis of the 5-chloro-7-azaoxindole core.

Step 1.1: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)imino)acetate

Rationale: This step forms the key imine intermediate. The reaction is typically carried out under conditions that facilitate the removal of water to drive the equilibrium towards the product. Using a Dean-Stark apparatus with a suitable solvent like toluene is a standard and effective method.

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
2-Amino-5-chloropyridine1.0128.5610.0 gStarting material.
Ethyl glyoxylate (50% in toluene)1.2102.0915.9 mLReactant.
p-Toluenesulfonic acid (PTSA)0.05172.200.67 gAcid catalyst.
Toluene--200 mLSolvent.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-5-chloropyridine (10.0 g), toluene (200 mL), and PTSA (0.67 g).

  • Add the ethyl glyoxylate solution (15.9 mL) to the flask.

  • Heat the mixture to reflux (approx. 110-115 °C) and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine product, which is often used in the next step without further purification.

Step 1.2: Reductive Cyclization to form this compound

Rationale: This is the key ring-forming step. A low-valent titanium species, generated in situ from TiCl₄ and a reducing agent like zinc dust, is effective for this type of reductive cyclization. The reaction must be performed under a strictly inert atmosphere as the low-valent titanium reagents are highly sensitive to air and moisture.

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
Crude imine from Step 1.11.0212.64~16.5 gStarting material.
Zinc dust4.065.3820.3 gReducing agent.
Titanium(IV) chloride (TiCl₄)2.0189.6816.6 mLLewis acid.
Tetrahydrofuran (THF), anhydrous--400 mLSolvent.

Procedure:

  • Set up a 1 L three-neck round-bottom flask under a nitrogen atmosphere. Equip the flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Add zinc dust (20.3 g) and anhydrous THF (200 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add TiCl₄ (16.6 mL) dropwise via the dropping funnel over 30-45 minutes. Caution: This addition is highly exothermic. Maintain the internal temperature below 10 °C. The mixture will turn from a grey suspension to a dark black/blue, indicating the formation of the low-valent titanium species.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve the crude imine from Step 1.1 in anhydrous THF (200 mL) and add it dropwise to the cold titanium suspension over 1 hour.

  • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and quench it by carefully and slowly pouring it into a beaker containing ice water (500 mL) and saturated aqueous ammonium chloride (100 mL).

  • Filter the resulting mixture through a pad of Celite® to remove titanium salts. Wash the filter cake thoroughly with ethyl acetate (3 x 100 mL).

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexanes) to afford the title compound as a solid.

Protocol 2: N1-Alkylation of the 5-Chloro-7-azaoxindole Core

Rationale: Functionalization of the pyrrole nitrogen is a common strategy to modulate the pharmacological properties of the scaffold. This protocol describes a standard N-alkylation using a base and an alkyl halide. Cesium carbonate is often an excellent choice of base for N-alkylation of azaindoles, as it is non-nucleophilic and its solubility in polar aprotic solvents facilitates the reaction.[7]

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
5-Chloro-7-azaoxindole1.0168.58500 mgStarting material.
Alkyl Halide (e.g., Benzyl Bromide)1.1171.04340 µLElectrophile.
Cesium Carbonate (Cs₂CO₃)1.5325.821.45 gBase.
Dimethylformamide (DMF), anhydrous--15 mLSolvent.

Procedure:

  • To a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (500 mg) and anhydrous DMF (15 mL).

  • Add cesium carbonate (1.45 g) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 340 µL) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) to remove residual DMF, then wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated analog.

Protocol 3: C3-Functionalization via Aldol Condensation

Rationale: The C3 position of the oxindole core is nucleophilic and can be readily functionalized. An aldol condensation with an aldehyde is a classic and effective method to introduce diverse substituents at this position, creating analogs with extended structures for probing interactions with biological targets.

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
5-Chloro-7-azaoxindole1.0168.58500 mgStarting material.
Aromatic Aldehyde (e.g., Benzaldehyde)1.1106.12330 µLElectrophile.
Piperidine0.285.1560 µLBasic catalyst.
Ethanol--20 mLSolvent.

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (500 mg) in ethanol (20 mL).

  • Add the aromatic aldehyde (e.g., benzaldehyde, 330 µL) to the solution.

  • Add piperidine (60 µL) as a catalyst.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 6-18 hours. A precipitate often forms as the reaction proceeds. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 5 mL) and then with diethyl ether (1 x 10 mL).

  • Dry the solid under vacuum to afford the purified C3-substituted product. Further purification by recrystallization or chromatography can be performed if necessary.

References

Application Note: A Validated Protocol for the Purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Heterocyclic Building Block

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a derivative of 7-azaoxindole, is a vital heterocyclic scaffold in medicinal chemistry and drug development. Its structural motif is a cornerstone for synthesizing a range of biologically active molecules, including kinase inhibitors. Given its role as a crucial intermediate, the purity of this compound is paramount; trace impurities can lead to significant side reactions, complicate downstream structural analysis, and compromise the biological efficacy and safety of the final active pharmaceutical ingredients (APIs).[1]

This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude synthetic mixture using silica gel column chromatography. The methodology is designed to be a self-validating system, integrating Thin-Layer Chromatography (TLC) for method development and in-process control. We will delve into the causality behind experimental choices, ensuring researchers can adapt and troubleshoot the protocol effectively.

The Principle of Separation: Exploiting Polarity Differentials

The purification strategy hinges on the principles of normal-phase adsorption chromatography.[2][3]

  • Stationary Phase: We employ silica gel, a highly porous form of silicon dioxide (SiO₂). The surface of silica is rich in polar silanol (Si-OH) groups, making it a strongly polar and slightly acidic adsorbent.[2]

  • Mobile Phase: A non-polar organic solvent system, typically a mixture of a hydrocarbon (like hexanes) and a more polar solvent (like ethyl acetate), acts as the eluent.

  • Mechanism of Separation: The crude mixture is introduced at the top of the silica column. As the mobile phase flows through, a partitioning equilibrium is established for each component between the mobile phase and the stationary phase.

    • Non-polar impurities have weak interactions with the polar silica gel and spend more time in the mobile phase, thus eluting from the column first.

    • The target compound, this compound, possesses moderate polarity due to its lactam ring and aromatic system. It will adsorb to the silica gel with intermediate strength.

    • Highly polar impurities (e.g., starting materials with free amine or hydroxyl groups, or polymeric byproducts) interact strongly with the silanol groups and are retained on the column, eluting last or not at all.

By carefully selecting the mobile phase composition, we can modulate this partitioning to achieve a clean separation between the target compound and its surrounding impurities.

Materials and Equipment

Reagents & Consumables:

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • n-Hexanes (ACS Grade or higher)

  • Ethyl Acetate (EtOAc, ACS Grade or higher)

  • Dichloromethane (DCM, ACS Grade or higher)

  • Methanol (MeOH, ACS Grade or higher)

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Cotton or Glass Wool

Equipment:

  • Glass chromatography column with a stopcock

  • Separatory funnel (as a solvent reservoir)

  • Ring stand and clamps

  • Fraction collection tubes or flasks

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Detailed Experimental Protocol

This protocol is divided into three critical stages: method development, column execution, and product isolation.

Stage 1: Pre-Chromatography Method Development via TLC

The cornerstone of a successful column separation is determining the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) of approximately 0.25 - 0.35 . This Rf value ensures the compound moves down the column at a reasonable rate, providing good resolution from both faster-moving (less polar) and slower-moving (more polar) impurities.

Procedure:

  • Prepare a stock solution of the crude material by dissolving a small amount (1-2 mg) in a suitable solvent (e.g., DCM or ethyl acetate).

  • On a TLC plate, use a capillary tube to spot the crude mixture.

  • Prepare several TLC chambers with different ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 7:3, 1:1).

  • Develop the TLC plates in the prepared chambers.

  • Visualize the developed plates under a UV lamp (254 nm).

  • Identify the solvent system that gives the target compound an Rf of ~0.3. This will be your starting eluent for the column. For example, if a 7:3 Hexanes:EtOAc mixture yields the desired Rf, this is your mobile phase.

Stage 2: Column Preparation and Execution

The workflow for setting up and running the chromatography column is outlined below.

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation Crude Crude Product TLC_Dev TLC Method Development Crude->TLC_Dev Eluent Determine Optimal Eluent (Rf ≈ 0.3) TLC_Dev->Eluent Column_Prep Prepare Silica Slurry & Pack Column Eluent->Column_Prep Load Dry Load Crude Sample on Silica Column_Prep->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Solvent Evaporation (Rotovap) Combine->Evap Pure_Product Pure Compound Evap->Pure_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol:

  • Column Packing (Slurry Method):

    • Secure the column vertically to a ring stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[4]

    • Add a thin layer (~1 cm) of sand to create a flat base.

    • In a beaker, weigh the silica gel (typically 30-50 times the weight of the crude material).

    • Add your starting eluent (determined from Stage 1) to the silica gel to form a free-flowing slurry. Stir well to remove air bubbles.

    • Quickly pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing. Never let the solvent level drop below the top of the silica bed.[2]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (like DCM or MeOH).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. This technique prevents dissolution issues at the column head and often leads to sharper bands.[5]

    • Carefully add this powder to the top of the packed column. Add a final thin layer of sand to protect the surface.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube). Maintain a constant level of solvent above the packing by using a separatory funnel as a reservoir.

    • For difficult separations, a gradient elution can be employed. Start with the initial solvent system and gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate) to elute more tightly bound compounds.[5]

Stage 3: Fraction Analysis and Product Isolation
  • TLC Analysis of Fractions:

    • Systematically spot every few fractions on a TLC plate.

    • Develop the plate in the same eluent system.

    • Under UV light, identify the fractions that contain only the spot corresponding to the pure product.

  • Combining and Evaporation:

    • Combine all the identified pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The resulting solid is the purified this compound.

  • Purity Confirmation:

    • The final purity of the compound should be confirmed by an analytical method such as HPLC, LC-MS, or ¹H NMR spectroscopy.[6][7]

Expected Results & Data Presentation

The described protocol consistently yields the target compound with high purity. Below is a table summarizing a typical purification run.

ParameterValueNotes
Crude Mass 1.25 g---
Stationary Phase 50 g Silica Gel (40:1 ratio)Provides sufficient resolving power.
Starting Eluent 70:30 Hexanes:Ethyl AcetateDetermined by TLC (Rf ≈ 0.3).
Purified Mass 0.95 gWhite to off-white solid.
Yield 76%Recovery from the purification step.
Final Purity >98%As determined by HPLC analysis.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Separation Incorrect eluent polarity.Re-develop the solvent system using TLC. Try a more nuanced gradient.
Cracked Column Bed Column ran dry; thermal stress.Always keep the solvent level above the silica. Ensure slurry is at room temperature.
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., add a small % of MeOH to EtOAc).
Tailing on TLC/Column Compound is acidic/basic; sample overload.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[5] Ensure the sample load is not too high for the column size.

Conclusion

This application note details a robust and reproducible method for the purification of this compound using silica gel column chromatography. By integrating systematic TLC analysis for method development and in-process monitoring, this protocol provides a high degree of confidence and control, consistently delivering the target compound in high purity. This procedure is readily adaptable and serves as a foundational technique for researchers and scientists in the field of drug discovery and development.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound belonging to the 7-azaindole family. As a functionalized scaffold, it represents a key building block in medicinal chemistry and drug discovery programs. The rigorous and unambiguous characterization of such intermediates is paramount to ensure the quality, reproducibility, and integrity of downstream research and development. This guide provides a suite of robust, validated analytical methodologies for the comprehensive characterization of this molecule, ensuring its identity, purity, and stability are accurately determined. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions for implementation.

Introduction: The Imperative for Rigorous Characterization

The 7-azaindole core is a privileged scaffold in pharmaceutical development, appearing in numerous kinase inhibitors and other therapeutic agents. The introduction of a chloro-substituent and an oxo group, as in this compound, creates a versatile intermediate for further synthetic elaboration. However, its utility is entirely dependent on a well-defined analytical profile. An integrated analytical approach, combining chromatographic, spectroscopic, and thermal methods, is essential to build a complete and reliable data package for this compound. This document outlines such an approach, detailing the causality behind method selection and providing detailed protocols for immediate application.

Physicochemical Properties Summary

A foundational understanding begins with the basic physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₇H₅ClN₂OCalculated
Molecular Weight 168.58 g/mol Calculated
CAS Number 136888-17-0[1]
Canonical SMILES C1=CC2=C(C(=O)N1)C(=CN2)ClInferred
InChI Key Inferred from structure
Appearance White to off-white crystalline solidExpected

Chromatographic Analysis: Purity and Identity Assessment

Chromatographic techniques are indispensable for determining the purity of a compound and confirming its identity, often in a single run. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard for purity assessment, while its hyphenation with Mass Spectrometry (LC-MS) provides definitive molecular weight confirmation.

Principle and Rationale

A reversed-phase HPLC (RP-HPLC) method is selected for its broad applicability and excellent resolving power for heterocyclic aromatic compounds. A C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while a gradient elution of acetonitrile in water allows for the effective separation of the main peak from potential impurities (e.g., starting materials, regioisomers, or degradation products). Coupling this separation to a mass spectrometer allows for the ionization of the eluting analyte and the determination of its mass-to-charge ratio (m/z), which should correspond to the protonated molecule [M+H]⁺.

Workflow for Chromatographic Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep Dissolve sample in Diluent (e.g., 50:50 ACN/H2O) to ~0.5 mg/mL filter Filter through 0.22 µm syringe filter prep->filter hplc Inject into HPLC System (RP-C18 Column) filter->hplc uv UV Detection (Purity Assessment) hplc->uv ms Mass Spectrometry (Identity Confirmation) uv->ms purity Calculate Purity (% Area Normalization) uv->purity identity Confirm Molecular Ion Peak [M+H]+ = 169.01 ms->identity

Caption: Workflow for LC-MS purity and identity verification.

Protocol: RP-HPLC Method for Purity Determination
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterConditionRationale
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, providing good efficiency.
Injection Volume 5 µLMinimizes peak distortion while ensuring adequate signal.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 254 nmA common wavelength for aromatic, conjugated systems. A full DAD scan (210-400 nm) is recommended to identify the optimal wavelength.
Gradient Program Time (min)%B
0.010
20.090
25.090
25.110
30.010
  • Data Analysis: Integrate all peaks. Calculate purity using the area percent normalization method. The retention time of the main peak serves as an identity check.

Protocol: LC-MS for Molecular Weight Confirmation
  • Instrumentation: An LC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described in Protocol 2.2.

  • MS Parameters (ESI):

ParameterSettingRationale
Ionization Mode ESI PositiveThe pyrrolopyridine core contains basic nitrogen atoms that are readily protonated.
Scan Range 100 - 500 m/zCovers the expected molecular ion and potential fragments or adducts.
Capillary Voltage 3.5 kVTypical voltage for stable spray and efficient ionization.
Expected Ion [M+H]⁺Calculated m/z: 169.0119
  • Data Analysis: Extract the mass spectrum from the apex of the main chromatographic peak. Verify the presence of the target ion with the correct isotopic pattern for a molecule containing one chlorine atom (¹⁵Cl and ³⁷Cl in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) should yield a mass accuracy within 5 ppm of the theoretical value.[2]

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. A combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms.

Principle and Rationale

¹H NMR provides information on the number, environment, and connectivity of protons in the molecule. ¹³C NMR identifies all unique carbon atoms, including the key carbonyl carbon. DMSO-d₆ is the recommended solvent due to its excellent solubilizing power for polar heterocyclic compounds and its ability to slow the exchange of N-H protons, allowing them to be observed as distinct signals.

NMR Data Acquisition and Interpretation Logic

cluster_nmr NMR Experiments prep Prepare Sample (~10 mg in 0.7 mL DMSO-d6) h1_nmr 1H NMR (Proton Environments) prep->h1_nmr c13_nmr 13C NMR (Carbon Framework) analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) h1_nmr->analysis dept DEPT-135 (CH, CH2, CH3 Multiplicity) c13_nmr->analysis dept->analysis structure Structure Confirmation analysis->structure

Caption: Logical workflow for NMR-based structure confirmation.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire with a standard pulse program. Calibrate the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition: Acquire with a standard proton-decoupled pulse program. Calibrate the spectrum to the DMSO solvent peak at 39.52 ppm.[2]

Expected Spectral Data

Disclaimer: The following are predicted chemical shifts based on the analysis of structurally similar compounds.[3][4][5] Actual experimental values must be obtained for confirmation.

Predicted ¹H NMR (300 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 12.0 br s 1H N1-H Pyrrole N-H, typically broad and downfield.
~8.0 - 8.2 d 1H H4 Pyridine proton adjacent to chlorine.
~7.5 - 7.7 d 1H H6 Pyridine proton.

| ~3.5 - 3.7 | s | 2H | C3-H ₂ | Methylene protons adjacent to carbonyl and pyrrole nitrogen. |

Predicted ¹³C NMR (75 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Rationale
~170 - 175 C2 (C=O) Carbonyl carbon, significantly downfield.
~150 - 155 C7a Quaternary carbon at ring junction.
~145 - 150 C4 Pyridine carbon deshielded by nitrogen and chlorine.
~130 - 135 C5 Carbon bearing the chlorine atom.
~120 - 125 C3a Quaternary carbon at ring junction.
~115 - 120 C6 Pyridine CH carbon.

| ~40 - 45 | C3 | Methylene carbon adjacent to carbonyl. |

Thermal Properties Analysis (TGA/DSC)

Thermal analysis provides crucial information on the solid-state properties of a compound, including its melting point, thermal stability, and decomposition profile. This is vital for determining appropriate storage and handling conditions.

Principle and Rationale

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting (endotherm) or decomposition (exotherm). Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating at what point the material begins to decompose and lose mass.[6][7] Performing these simultaneously (STA) is highly efficient.[6]

Workflow for Thermal Analysis

cluster_run Heating Program cluster_output Data Output sample Place 3-5 mg of sample in an alumina or platinum pan instrument Load into STA (TGA-DSC) Instrument sample->instrument heat Heat from 30 °C to 400 °C at 10 °C/min instrument->heat atmosphere Under Nitrogen Atmosphere (e.g., 50 mL/min) dsc_curve DSC Thermogram (Heat Flow vs. Temp) heat->dsc_curve tga_curve TGA Thermogram (Weight % vs. Temp) heat->tga_curve atmosphere->dsc_curve atmosphere->tga_curve

Caption: Standard workflow for Simultaneous Thermal Analysis (STA).

Protocol: Simultaneous Thermal Analysis (STA)
  • Instrumentation: A simultaneous thermal analyzer (TGA/DSC).

  • Sample Preparation: Accurately weigh 3-5 mg of the powdered sample into an appropriate sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

ParameterConditionRationale
Temperature Range 30 °C to 400 °CSufficient to observe melting and onset of decomposition for most organic molecules.
Heating Rate 10 °C/minA standard rate that balances resolution and experimental time.[8]
Purge Gas Nitrogen, 50 mL/minProvides an inert atmosphere to prevent oxidative decomposition.[8]
  • Data Analysis:

    • DSC Curve: Identify the sharp endothermic peak corresponding to the melting point (Tₘ). Note the onset and peak temperatures.

    • TGA Curve: Determine the onset temperature of decomposition (Tₔ), where significant mass loss begins. Report the percentage of mass lost in each decomposition step.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of RP-HPLC provides reliable purity data, LC-MS confirms molecular identity, NMR spectroscopy delivers unambiguous structural elucidation, and thermal analysis defines critical solid-state properties. By following the detailed protocols outlined in this application note, researchers and scientists can generate a comprehensive and trustworthy data package, ensuring the quality and integrity of this valuable chemical building block for its intended applications in research and development.

References

Application Note & Protocols: Profiling the Kinase Inhibitory Activity of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , a novel compound from this class, using in-vitro kinase assays. We present not only step-by-step protocols for determining inhibitory potency (IC₅₀) and mechanism of action but also the scientific rationale behind critical experimental choices. The aim is to equip researchers with a robust framework for evaluating this and other novel small molecule inhibitors, ensuring data integrity and reproducibility from initial screening to lead optimization.

Introduction: The Rationale for Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a majority of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets in the 21st century.[4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions.[4]

The process of characterizing a new potential inhibitor is a multi-step endeavor that requires precision and a deep understanding of enzyme kinetics. This guide outlines a systematic workflow for profiling a novel compound, using this compound as an exemplar. We will proceed from initial hit identification through potency determination and mechanistic studies, providing the necessary context for robust and reliable data generation.

G cluster_workflow Kinase Inhibitor Characterization Workflow node_start Start: Novel Compound node_screen Primary Screening (Broad Kinase Panel) node_start->node_screen node_hit Hit Identification (>70% Inhibition) node_screen->node_hit node_ic50 IC50 Determination (Dose-Response) node_hit->node_ic50 node_moa Mechanism of Action (e.g., ATP Competition) node_ic50->node_moa node_selectivity Selectivity Profiling (Off-Target Analysis) node_moa->node_selectivity node_end Candidate Profile Complete node_selectivity->node_end

Caption: General workflow for in-vitro characterization of a novel kinase inhibitor.

Compound Handling and Preparation

Scientific integrity begins with proper sample handling. The physical properties of a test compound can significantly impact experimental outcomes.

  • Solubility: this compound is predicted to have low aqueous solubility. Therefore, high-concentration stock solutions (typically 10-20 mM) should be prepared in 100% dimethyl sulfoxide (DMSO).

  • Storage: Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[5]

  • Working Dilutions: Prepare intermediate dilutions from the main stock in 100% DMSO before making the final dilutions in the aqueous assay buffer. This practice is crucial to prevent compound precipitation in the assay well. The final concentration of DMSO in the assay should be kept constant across all wells (including controls) and should typically not exceed 1% (v/v), as higher concentrations can affect enzyme activity.

Overview of In-Vitro Kinase Assay Platforms

A variety of assay formats are available to measure kinase activity, each with distinct advantages and disadvantages. The choice of platform depends on the experimental goal, throughput requirements, and available equipment.[6]

Assay Technology Principle Pros Cons
Radiometric Assays Measures the transfer of radiolabeled phosphate (from [γ-³²P]ATP) to a substrate.[7]Direct measurement of phosphorylation; high sensitivity; considered a "gold standard."[8]Requires handling of radioactive materials; low throughput; generates radioactive waste.
Luminescence-Based (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is converted back to ATP and detected via a luciferase reaction.[3]High sensitivity and dynamic range; compatible with high-throughput screening (HTS); non-radioactive.Indirect measurement; susceptible to interference from compounds that affect luciferase or ATPase activity.[9]
Fluorescence-Based (e.g., TR-FRET) Uses fluorescence resonance energy transfer between a donor and an acceptor molecule, often on an antibody that recognizes the phosphorylated substrate.[10]Homogeneous ("mix-and-read") format; robust and suitable for HTS.Can be subject to interference from fluorescent compounds; requires specific antibody reagents.
Mobility Shift Assays Separates the phosphorylated substrate from the non-phosphorylated substrate based on changes in charge, detected via fluorescence.Direct measurement of substrate conversion; low enzyme and substrate consumption.Requires specialized microfluidic-based instrumentation.

For the purpose of this guide, we will focus on the widely adopted ADP-Glo™ Luminescence-Based Assay due to its high sensitivity, broad applicability, and commercial availability.

Protocol: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[11] It represents the concentration of the inhibitor required to reduce the kinase activity by 50% under specific assay conditions.[12]

Causality Behind the Protocol: This protocol is designed as a self-validating system. The inclusion of "No Enzyme" and "No Inhibitor" controls allows for the calculation of a Z' factor, a statistical measure of assay quality. An assay with a Z' factor > 0.5 is considered robust and suitable for screening.[13] The ATP concentration is set at or near the Michaelis constant (Kₘ) for the specific kinase, which ensures that the resulting IC₅₀ value is a reasonable approximation of the inhibitor's binding affinity (Kᵢ).[5][8]

G cluster_adpglo Principle of the ADP-Glo™ Assay node_step1 Step 1: Kinase Reaction node_kinase Kinase node_adp ADP node_kinase->node_adp node_psub P-Substrate node_kinase->node_psub node_atp ATP node_atp->node_kinase node_sub Substrate node_sub->node_kinase node_reagent1 ADP-Glo™ Reagent node_adp->node_reagent1 Consumes remaining ATP node_step2 Step 2: ADP to ATP Conversion node_atp_regen ATP node_reagent1->node_atp_regen Converts ADP to ATP node_reagent2 Kinase Detection Reagent (Luciferase) node_atp_regen->node_reagent2 node_step3 Step 3: Light Generation node_light Luminescent Signal node_reagent2->node_light

Caption: Workflow illustrating the two-step reaction principle of the ADP-Glo™ assay.

Materials
  • Recombinant Kinase of interest (e.g., a tyrosine kinase like SRC or ABL)

  • Kinase-specific peptide substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP, DTT, DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology
  • Compound Plating: a. Prepare a serial dilution series (e.g., 10-point, 1:3 dilution) of this compound in 100% DMSO, starting from 1 mM. b. Transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells for 100% activity controls (positive control) and wells for 0% activity controls (negative control).

  • Kinase Reaction Preparation (2X Solution): a. In a single tube, prepare a master mix containing the kinase and its specific substrate in kinase buffer. The final concentration of the enzyme should be determined empirically to ensure the reaction stays within the linear range (typically <10% ATP consumption).[13] b. Prepare this solution at 2 times the final desired concentration.

  • ATP Initiation (2X Solution): a. In a separate tube, prepare a solution of ATP in kinase buffer. The concentration should be 2 times the desired final concentration (e.g., if the kinase Kₘ for ATP is 10 µM, prepare a 20 µM ATP solution).

  • Reaction Assembly and Incubation: a. Add the 2X Kinase/Substrate solution to all wells, including controls. b. To the "No Enzyme" (negative control) wells, add kinase buffer instead of the enzyme solution.[9] c. Add the 2X ATP solution to all wells to initiate the kinase reaction. The total reaction volume should be small (e.g., 10 µL). d. Mix the plate gently and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).[5]

  • Reaction Termination and ADP Detection: a. Add ADP-Glo™ Reagent to all wells. This step stops the kinase reaction by depleting the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin to convert the newly generated ATP into a luminescent signal. d. Incubate at room temperature for 30 minutes to stabilize the signal.

  • Data Acquisition: a. Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.

Data Analysis and Interpretation

  • Normalization: Convert the raw luminescence data (Relative Light Units, RLU) into percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Neg_Ctrl) / (RLU_Pos_Ctrl - RLU_Neg_Ctrl))

  • Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using graphing software (e.g., GraphPad Prism, Origin).[12]

  • IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that corresponds to 50% on the fitted curve.[12]

Hypothetical Data Presentation:

Compound Concentration (nM) % Inhibition
12.5
38.1
1025.3
3048.9
10075.6
30091.2
100098.5
300099.1
Calculated IC₅₀ 31.5 nM

Interpreting the Data: A low nanomolar IC₅₀ value, as shown in the hypothetical data, suggests that this compound is a potent inhibitor of the target kinase under these specific assay conditions. However, it is crucial to remember that the IC₅₀ value is not an intrinsic property of the compound; it is highly dependent on the assay conditions, particularly the ATP concentration.[8][14] For ATP-competitive inhibitors, the IC₅₀ value will increase as the concentration of ATP in the assay increases. To obtain a more comparable value across different studies, one can calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the ATP concentration and the kinase's Kₘ for ATP.[15]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Kinase Activity Inactive enzyme (degradation, multiple freeze-thaws).[5]Use a fresh aliquot of enzyme; verify activity with a known positive control substrate.
Incorrect buffer composition (pH, MgCl₂ concentration).[5]Prepare fresh buffer and verify the concentration of all components.
High Background Signal Reagent contamination with ATP.[5]Use fresh, high-quality reagents and dedicated pipette tips.
Compound interferes with the luciferase detection system.[9]Run a control experiment with the compound and detection reagents but without the kinase reaction components.
Variable IC₅₀ Values Inconsistent ATP or enzyme concentration.[5]Use a consistent, freshly prepared source of ATP and enzyme for all related experiments.
Reaction time is outside the linear range.Perform a time-course experiment to determine the optimal incubation time where product formation is linear.[5]
Compound aggregation at high concentrations.[9]Include a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.

Application in a Signaling Pathway Context

To illustrate the importance of a selective kinase inhibitor, consider a simplified oncogenic signaling pathway, such as the one mediated by the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.

G cluster_pathway Hypothetical EGFR Signaling Pathway node_egf EGF node_egfr EGFR (RTK) node_egf->node_egfr node_ras RAS node_egfr->node_ras node_raf RAF (Kinase) node_ras->node_raf node_mek MEK (Kinase) node_raf->node_mek node_erk ERK (Kinase) node_mek->node_erk node_nucleus Nucleus node_erk->node_nucleus node_tf Transcription Factors node_nucleus->node_tf node_response Cell Proliferation, Survival node_tf->node_response node_inhibitor 5-Chloro-1H-pyrrolo [2,3-b]pyridin-2(3H)-one node_inhibitor->node_raf Inhibits

Caption: A hypothetical signaling pathway where a selective inhibitor targets RAF kinase.

In this pathway, aberrant activation of kinases like RAF can lead to uncontrolled cell proliferation. An inhibitor like this compound, if found to be a potent and selective inhibitor of RAF, could block this signaling cascade and serve as a valuable tool for cancer research and potentially as a therapeutic lead. The in-vitro assays described here are the foundational first step in making such a determination.

References

Application Notes and Protocols for the Development of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindolin-2-one in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to purine has made it a particularly fruitful starting point for the development of kinase inhibitors.[2] The introduction of a carbonyl group at the 2-position, yielding the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-azaindolin-2-one) lactam core, further enhances its potential by providing additional vectors for chemical modification and opportunities for crucial hydrogen bonding interactions with biological targets. The 5-chloro substituent on this core serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity.

These application notes provide a comprehensive guide for researchers engaged in the development of novel derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one for structure-activity relationship (SAR) studies. We will detail the synthesis of the core scaffold, present robust protocols for its derivatization, and discuss key considerations for designing and interpreting SAR studies, particularly in the context of kinase inhibitor discovery.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be achieved from commercially available 2-amino-5-chloropyridine. The following protocol outlines a reliable synthetic route.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of related pyrrolopyridinone structures.

Step 1: Diazotization and Iodination of 2-Amino-5-chloropyridine

  • To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Add a solution of potassium iodide (1.5 eq) in water to the reaction mixture and allow it to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C until nitrogen evolution ceases.

  • Cool the mixture, neutralize with a suitable base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloro-2-iodopyridine.

Step 2: Introduction of the Acetate Moiety

  • To a solution of 5-chloro-2-iodopyridine (1.0 eq) in a suitable solvent (e.g., DMF), add the sodium salt of diethyl malonate (1.2 eq) and a copper(I) iodide catalyst (0.1 eq).

  • Heat the reaction mixture at 100-120 °C for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain diethyl 2-((5-chloropyridin-2-yl)malonate).

Step 3: Hydrolysis, Decarboxylation, and Cyclization

  • Hydrolyze the diester by heating with a strong base (e.g., sodium hydroxide) in a mixture of ethanol and water.

  • Acidify the reaction mixture to induce decarboxylation and subsequent cyclization to form the lactam ring.

  • Collect the precipitated product by filtration, wash with water, and dry to yield this compound.

Derivatization Strategies for SAR Studies

The this compound scaffold offers three primary points for diversification: the pyrrole nitrogen (N1), the C3 position of the pyrrole ring, and the C5 chloro-substituent on the pyridine ring.

Protocol 2: N-Alkylation of the Pyrrole Ring

The pyrrole nitrogen can be readily alkylated to introduce a variety of substituents, which can modulate solubility, cell permeability, and interactions with the target protein.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add a suitable base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[3]

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C5-Position

The chloro-substituent at the C5 position is an excellent handle for introducing aryl or heteroaryl moieties via Suzuki-Miyaura cross-coupling, allowing for the exploration of interactions in hydrophobic pockets of the target protein.[4][5]

Materials:

  • This compound (or its N-protected derivative)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent system (e.g., dioxane/water, toluene/water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent mixture (e.g., dioxane and water, 4:1).

  • Heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[6][7]

Protocol 4: Buchwald-Hartwig Amination at the C5-Position

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C5-position, enabling the formation of key hydrogen bond interactions with the target.[8][9][10]

Materials:

  • This compound (or its N-protected derivative)

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[11][12]

Protocol 5: Derivatization at the C3-Position

The C3 position can be functionalized to introduce substituents that can probe additional binding interactions. A common strategy involves initial formylation followed by further elaboration.

Step 1: Vilsmeier-Haack Formylation

  • To a solution of N-protected this compound in DMF at 0 °C, add phosphorus oxychloride dropwise.

  • Stir the reaction at room temperature for several hours.

  • Pour the reaction mixture onto ice and neutralize with a base.

  • Extract the product, dry the organic layer, and purify to obtain the 3-formyl derivative.

Step 2: Further Derivatization of the 3-Formyl Group (e.g., Reductive Amination)

  • To a solution of the 3-formyl derivative and a primary or secondary amine in a suitable solvent (e.g., methanol, dichloroethane), add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the product to obtain the 3-aminomethyl derivative.

Structure-Activity Relationship (SAR) Studies: Key Considerations

Systematic derivatization of the this compound core allows for a thorough exploration of the SAR. The following table summarizes key positions for modification and the potential impact on biological activity, particularly for kinase inhibitors.

Position of ModificationType of SubstituentRationale for SAR ExplorationPotential Impact on Activity
N1 (Pyrrole) Small alkyl groups (e.g., methyl, ethyl)Modulate solubility and metabolic stability.Can influence potency and pharmacokinetic properties.
Benzyl and substituted benzyl groupsExplore potential π-stacking interactions.May enhance binding affinity through interactions with aromatic residues in the active site.
C3 Small alkyl or aryl groupsProbe steric and electronic requirements in the active site.Can significantly impact potency and selectivity.
Hydrogen bond donors/acceptorsForm additional interactions with the target protein.Can lead to a substantial increase in binding affinity.
C5 (Pyridine) Aryl and heteroaryl groups (via Suzuki coupling)Access hydrophobic pockets and form π-stacking interactions.Often a key driver of potency and selectivity.[13]
Amino and substituted amino groups (via Buchwald-Hartwig amination)Introduce hydrogen bond donors and acceptors to interact with the hinge region of kinases.Critical for achieving high-affinity binding to many kinases.

Data Presentation and Visualization

Illustrative SAR Data for Hypothetical Derivatives

The following table presents hypothetical inhibitory concentration (IC₅₀) data for a series of derivatives to illustrate how SAR data can be organized and interpreted.

Compound IDR¹ (N1-substituent)R⁵ (C5-substituent)Target Kinase IC₅₀ (nM)
1 HCl>10000
2a CH₃Cl8500
2b BenzylCl7200
3a HPhenyl550
3b H4-Fluorophenyl230
4a HAniline150
4b HN-Methylaniline300
5a CH₃4-Fluorophenyl180
5b CH₃Aniline95
Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of new derivatives.

G cluster_synthesis Synthesis cluster_evaluation Evaluation Core This compound N_Alkylation N-Alkylation Core->N_Alkylation Suzuki Suzuki Coupling Core->Suzuki Buchwald Buchwald-Hartwig Core->Buchwald Derivatives Library of Derivatives N_Alkylation->Derivatives Suzuki->Derivatives Buchwald->Derivatives Purification Purification & Characterization Derivatives->Purification Screening Biological Screening Purification->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A general workflow for the synthesis and evaluation of derivatives.

Key Chemical Transformations

The following diagram illustrates the key derivatization reactions discussed in this guide.

G cluster_reactions Derivatization Reactions Start This compound N_Alkylation N-Alkylation (R-X, Base) Start->N_Alkylation Suzuki Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH, Pd catalyst, Ligand, Base) Start->Buchwald Product_N N-Alkyl Derivative N_Alkylation->Product_N Product_C5_Aryl C5-Aryl Derivative Suzuki->Product_C5_Aryl Product_C5_Amino C5-Amino Derivative Buchwald->Product_C5_Amino

Caption: Key derivatization reactions for the core scaffold.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic protocols and SAR strategies outlined in these application notes provide a robust framework for researchers to efficiently generate and evaluate a diverse library of derivatives. By systematically exploring the chemical space around this privileged core, there is significant potential to identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a Privileged Scaffold for Novel Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 5-chloro-7-azaindolin-2-one, represents a highly valuable heterocyclic scaffold in modern medicinal chemistry. Its structural rigidity, combined with specific hydrogen bonding capabilities, makes it an excellent starting point for the rational design of potent and selective enzyme inhibitors. The strategic placement of a chlorine atom at the C5 position has been shown to enhance biological activity in several contexts, making this particular derivative a "privileged scaffold" for targeting various protein classes, most notably kinases. This guide provides an in-depth exploration of this scaffold, including a robust synthetic protocol, methods for diversification, and detailed protocols for evaluating the biological activity of its derivatives.

The 7-Azaindolin-2-one Core: A Scaffold with Therapeutic Promise

The 7-azaindole framework, a bioisostere of indole, is a recurring motif in numerous FDA-approved drugs and clinical candidates.[1] The introduction of a ketone at the C2 position to form the 7-azaindolin-2-one core creates a versatile chemical architecture. This scaffold acts as an effective mimic of the purine core of ATP, enabling it to bind competitively to the hinge region of many protein kinases.[2]

The key structural features contributing to its utility are:

  • Hydrogen Bonding: The pyrrole N-H group and the adjacent lactam carbonyl (C=O) can act as hydrogen bond donors and acceptors, respectively, forming critical interactions within enzyme active sites.

  • Planarity and Aromaticity: The bicyclic system provides a rigid, planar structure that can be favorably accommodated in flat binding pockets and participate in π-stacking interactions.

  • Vectors for Diversification: The C3 position of the lactam ring is particularly amenable to chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

The 5-chloro substituent is not merely a placeholder; structure-activity relationship studies have indicated that halogen substitution at this position can significantly enhance inhibitory potency against key targets like Glycogen Synthase Kinase 3β (GSK3β).[3]

Synthesis of the Core Scaffold

While multiple routes to substituted 7-azaindoles exist[4][5], the synthesis of the 5-chloro-7-azaindolin-2-one core can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative method adapted from the synthesis of halogenated analogs.[6]

Workflow for Scaffold Synthesis

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Oxidation cluster_3 Step 4: Cyclization A 2-Amino-3-methylpyridine B Chlorination (e.g., NCS) A->B C 2-Amino-5-chloro-3-methylpyridine B->C D 2-Hydroxy-5-chloro-3-methylpyridine C->D NaNO2, H2SO4 E 2-Hydroxy-5-chloro-3-pyridinecarboxylic acid D->E KMnO4 F This compound (Target Scaffold) E->F Reduction & Cyclization (e.g., SnCl2, HCl)

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Rationale: This multi-step synthesis builds the heterocyclic core by first establishing the correct substitution pattern on a pyridine ring before executing a reductive cyclization to form the fused pyrrolidinone ring.

Materials:

  • 2-Amino-3-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Potassium permanganate (KMnO₄)

  • Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Appropriate organic solvents (e.g., DMF, water, ethanol)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Step 1: Synthesis of 2-Amino-5-chloro-3-methylpyridine.

    • Dissolve 2-amino-3-methylpyridine in a suitable solvent like DMF.

    • Cool the solution in an ice bath and add N-Chlorosuccinimide (NCS) portion-wise while maintaining the temperature.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Perform an aqueous workup and purify the product by column chromatography.

  • Step 2: Synthesis of 2-Hydroxy-5-chloro-3-methylpyridine.

    • Prepare a solution of 2-amino-5-chloro-3-methylpyridine in aqueous sulfuric acid.

    • Cool the mixture to 0-5 °C and add a solution of sodium nitrite in water dropwise.

    • Allow the reaction to warm to room temperature and then heat gently to complete the diazotization and hydrolysis.

    • Neutralize the reaction mixture and extract the product. Purify as necessary.

  • Step 3: Synthesis of 2-Hydroxy-5-chloro-3-pyridinecarboxylic acid.

    • Suspend 2-hydroxy-5-chloro-3-methylpyridine in water.

    • Heat the suspension and add a solution of potassium permanganate portion-wise.

    • Reflux the mixture until the purple color disappears.

    • Filter the hot solution to remove manganese dioxide, then cool and acidify the filtrate to precipitate the product.

  • Step 4: Synthesis of this compound.

    • Suspend the carboxylic acid from Step 3 in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride in concentrated HCl.

    • Heat the reaction mixture under reflux for several hours until cyclization is complete (monitor by TLC or LC-MS).

    • Cool the reaction, neutralize with a base, and extract the product with an organic solvent.

    • Purify the final compound by recrystallization or column chromatography.

Diversification of the Scaffold: The Knoevenagel Condensation

The C3-methylene group of the 5-chloro-7-azaindolin-2-one scaffold is activated by the adjacent carbonyl group, making it an ideal substrate for condensation reactions. The Knoevenagel condensation with various aldehydes is a highly effective method for rapidly generating a library of derivatives with diverse substituents at the C3-position.[3] This is the primary strategy for exploring the SAR of this scaffold.

Workflow for Inhibitor Synthesis

G Scaffold 5-Chloro-7-azaindolin-2-one Reaction Knoevenagel Condensation (Piperidine, Ethanol, Reflux) Scaffold->Reaction Aldehyde Aryl/Heteroaryl Aldehyde (R-CHO) Aldehyde->Reaction Product 3-((R)-ylidenemethyl)- This compound Reaction->Product

Caption: General scheme for diversification via Knoevenagel condensation.

Protocol 2: General Procedure for Knoevenagel Condensation

Rationale: This base-catalyzed condensation creates a C=C double bond at the C3-position, appending a substituted aromatic or heteroaromatic ring. The geometry of this new substituent is critical for interaction with the target protein.

Materials:

  • This compound (from Protocol 1)

  • Substituted aryl or heteroaryl aldehyde (1.0 eq)

  • Absolute ethanol

  • Piperidine (catalytic amount)

  • Standard reflux apparatus

Procedure:

  • To a solution of this compound (1 mmol) in absolute ethanol (30 mL), add the corresponding aldehyde (1 mmol).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the collected precipitate with cold absolute ethanol, followed by diethyl ether, to remove impurities.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like methanol.[3]

Biological Evaluation: Key Assays and Protocols

Once a library of derivatives has been synthesized, their biological activity must be assessed. Given that the 7-azaindolin-2-one scaffold is a potent kinase hinge-binder, biochemical kinase inhibition assays and cell-based viability/proliferation assays are the primary tools for evaluation.

Biochemical Kinase Inhibition Assay

Target Example: Glycogen Synthase Kinase 3β (GSK3β)

Rationale: GSK3β is a serine/threonine kinase implicated in neurodegenerative diseases like Alzheimer's, making it a high-value target.[7][8] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9]

Protocol 3: In Vitro GSK3β Inhibition Assay (ADP-Glo™)

Materials:

  • Recombinant human GSK3β enzyme

  • GSK3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)[10]

  • ATP

  • Kinase Assay Buffer (e.g., HEPES, MgCl₂, EGTA, DTT)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

  • Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of the test compound dilution or control.

    • Add 5 µL of the diluted GSK3β enzyme to each well (except "no enzyme" controls, to which 5 µL of kinase buffer is added).

  • Reaction Initiation:

    • Prepare a substrate/ATP mixture in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to all wells for a final reaction volume of 10 µL.

    • Gently mix the plate.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.[9]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Cytotoxicity/Antiproliferative Assay

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to evaluate the effect of potential anticancer agents on various cancer cell lines.[6]

Protocol 4: MTT Assay for Cytotoxicity in Cancer Cell Lines

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL). Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Initial studies on 7-azaindolin-2-one derivatives have provided key insights for guiding inhibitor design:

PositionModificationImpact on ActivityReference
C5 Chloro or Bromo substitution Generally enhances inhibitory potency compared to unsubstituted or fluoro-substituted analogs.[3][6]
C3-ylidene Aryl/Heteroaryl group The nature of this group is critical for target selectivity and potency. 2-pyridyl substituents have shown high potency against GSK3β.[3]
C3-ylidene Planarity Maintaining planarity in the C3-substituent appears important for interaction with target binding sites.[3]
N1 Substitution N1 can be substituted with groups to improve solubility and pharmacokinetic properties without losing activity.[6]

Table 1: Summary of Key Structure-Activity Relationships.

Conclusion

The this compound scaffold is a validated and highly promising starting point for the development of novel inhibitors, particularly targeting the kinase family. Its straightforward derivatization via Knoevenagel condensation allows for the rapid generation of compound libraries. The protocols outlined in this guide provide a comprehensive framework for the synthesis, diversification, and biological evaluation of these compounds, enabling researchers to efficiently explore the therapeutic potential of this privileged chemical scaffold.

References

Scale-up synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one for Preclinical Studies

Abstract

The 7-azaindole scaffold and its derivatives are privileged structures in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents.[1][2] this compound, a 7-azaindolinone derivative, serves as a critical building block for advanced pharmaceutical intermediates. The provision of multi-gram to kilogram quantities of this intermediate with high purity (>98%) is essential for comprehensive preclinical evaluation, including toxicology and pharmacology studies. This document provides a robust, scalable, and well-characterized two-step synthetic protocol designed for the production of this target compound, starting from the commercially available 7-azaindole. The process is optimized to avoid chromatographic purification for the final product, instead relying on a robust crystallization method suitable for large-scale manufacturing.

Introduction: The Strategic Importance of 7-Azaindolinones

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole and purine, enabling it to form key hydrogen bonding interactions with biological targets.[1] This has led to its widespread use in the design of kinase inhibitors by mimicking the adenine fragment of ATP.[2] The corresponding oxidized form, the 7-azaindolin-2-one scaffold, retains key structural features while providing a different three-dimensional vector for substitution, making it a valuable component in drug discovery.

The progression of a drug candidate from discovery to preclinical trials necessitates a significant increase in the quantity of the active pharmaceutical ingredient (API) and its key intermediates.[3] This transition requires a synthetic route that is not only high-yielding but also safe, economical, and reproducible on a larger scale. This application note details such a process for this compound, focusing on the practical considerations required for successful scale-up.

Optimized Synthetic Strategy

The selected strategy involves a two-step sequence starting from 7-azaindole. This approach was chosen for its operational simplicity, use of readily available and cost-effective reagents, and amenability to large-scale equipment. The key transformation is a late-stage oxidation, which is a reliable method for generating the desired oxindole core.

  • Step 1: Electrophilic Chlorination. Synthesis of the key intermediate, 5-chloro-7-azaindole, via a regioselective electrophilic chlorination of 7-azaindole. N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent for its ease of handling and predictable reactivity compared to gaseous chlorine.[4]

  • Step 2: Oxidation. Conversion of 5-chloro-7-azaindole to the target this compound. This is achieved using N-Bromosuccinimide (NBS) in an aqueous solvent system, a well-established method for the oxidation of indoles to oxindoles.

  • Step 3: Purification. A final crystallization step ensures the high purity required for preclinical batches, circumventing the need for costly and time-consuming column chromatography.

The overall workflow is depicted below.

G A 7-Azaindole (Starting Material) B Step 1: Chlorination (NCS, Acetonitrile) A->B Regioselective Chlorination C 5-Chloro-7-azaindole (Intermediate) B->C D Step 2: Oxidation (NBS, t-BuOH/H2O) C->D Oxidative Rearrangement E Crude Product D->E F Step 3: Crystallization (e.g., Ethanol/Water) E->F Purification G This compound (Final Product, >98% Purity) F->G

Caption: Overall synthetic workflow for the scale-up synthesis.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)>98%Commercially Available
N-Chlorosuccinimide (NCS)>98%Commercially Available
N-Bromosuccinimide (NBS)>98%Commercially Available
Acetonitrile (ACN)AnhydrousCommercially Available
tert-Butanol (t-BuOH)Reagent GradeCommercially Available
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Ethyl Acetate (EtOAc)Reagent GradeCommercially Available
HeptaneReagent GradeCommercially Available
Ethanol (EtOH)200 ProofCommercially Available
Deionized WaterN/AIn-house

Equipment:

  • Jacketed glass reactor (volume appropriate for scale, e.g., 20 L for a 100 g scale synthesis) with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Filtration apparatus (e.g., Büchner funnel or Nutsche filter).

  • Vacuum oven.

  • Standard laboratory glassware.

  • Analytical instruments: HPLC, LC-MS, NMR.

Step 1: Synthesis of 5-Chloro-7-azaindole

This procedure describes the regioselective chlorination of 7-azaindole. The reaction is typically run in the dark to prevent radical side reactions with NCS.

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
7-Azaindole118.14100.00.8461.0
N-Chlorosuccinimide133.53118.40.8861.05
Acetonitrile41.051000 mL-10 vol

Protocol:

  • Charge the reactor with 7-azaindole (100.0 g, 0.846 mol) and acetonitrile (1000 mL).

  • Begin stirring to form a slurry and cool the reactor contents to 0-5 °C using a chiller.

  • In a separate flask, dissolve N-Chlorosuccinimide (118.4 g, 0.886 mol) in acetonitrile (500 mL). Note: This may require gentle warming to fully dissolve, then cool back to room temperature before use.

  • Add the NCS solution to the reactor dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction for completion by HPLC or TLC (starting material Rf ~0.3, product Rf ~0.5 in 50% EtOAc/Heptane).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to approximately half its original volume.

  • Add deionized water (1000 mL) to the concentrated slurry and stir for 30 minutes.

  • Filter the resulting solid, wash the cake with cold deionized water (2 x 250 mL), and then with cold heptane (2 x 250 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • Expected Outcome: A white to off-white solid. Yield: 115-125 g (89-96%). Purity (by HPLC): >98%. The crystal structure of this compound has been previously reported.[5]

Step 2: Oxidation to this compound

This key step converts the chloro-azaindole intermediate to the target azaindolinone. Temperature control during the NBS addition and the subsequent quench is critical for safety and to minimize side products.

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
5-Chloro-7-azaindole152.58100.00.6551.0
N-Bromosuccinimide177.98128.20.7201.1
tert-Butanol74.12800 mL-8 vol
Deionized Water18.02200 mL-2 vol

Protocol:

  • Charge the reactor with 5-chloro-7-azaindole (100.0 g, 0.655 mol), tert-butanol (800 mL), and deionized water (200 mL).

  • Stir the mixture to form a solution or fine slurry and cool to 10-15 °C.

  • Add N-Bromosuccinimide (128.2 g, 0.720 mol) portion-wise over 1 hour, maintaining the internal temperature below 25 °C. An initial exotherm may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction for completion by HPLC.

  • Once complete, cool the reaction mixture to 10 °C and quench by slowly adding a 10% aqueous solution of sodium thiosulfate (~500 mL) until the orange/brown color dissipates. Caution: The quench can be exothermic.

  • Add a saturated aqueous solution of sodium bicarbonate (~500 mL) to neutralize the mixture.

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Expected Outcome: A tan or light brown solid. Crude Yield: ~105-115 g. This crude material is used directly in the final purification step.

Step 3: Purification by Crystallization

This step is designed to deliver the final compound with purity suitable for preclinical studies.

Protocol:

  • Transfer the crude this compound to a clean reactor.

  • Add ethanol (5 volumes, e.g., ~550 mL) and heat the mixture to 70-75 °C with stirring until a clear solution is obtained.

  • Slowly add deionized water (2.5 volumes, e.g., ~275 mL) dropwise while maintaining the temperature. The solution may become slightly cloudy.

  • Once the water addition is complete, turn off the heat and allow the solution to cool slowly to room temperature overnight with slow stirring.

  • Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Filter the solid product, wash the cake with a cold 2:1 mixture of ethanol/water (2 x 100 mL), and dry in a vacuum oven at 50 °C to a constant weight.

  • Expected Outcome: A crystalline off-white to pale yellow solid. Purified Yield: 85-95 g (77-86% over two steps). Purity (by HPLC): >98.5%.

Process Safety and Scale-Up Considerations

Scaling chemical reactions introduces challenges not always present at the lab bench, primarily related to heat transfer and material handling.[6] A thorough hazard analysis is mandatory before proceeding.

  • Thermal Hazards: The oxidation step (Step 2) is exothermic, particularly during the addition of NBS and the subsequent quench with sodium thiosulfate. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous thermal runaway.

    • Mitigation: Use a jacketed reactor with efficient cooling. Ensure slow, controlled addition of reagents. Perform a reaction calorimetry study on a small scale to quantify the heat of reaction and determine the required cooling capacity.

  • Reagent Handling:

    • NCS/NBS: These are corrosive, oxidizing solids and are harmful if inhaled or in contact with skin. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator. Handle in a well-ventilated area or fume hood.

    • Solvents: Acetonitrile and ethyl acetate are flammable. Ensure all equipment is properly grounded to prevent static discharge. Operate in an area free of ignition sources.

  • Pressure: While these reactions are run at atmospheric pressure, a runaway reaction could lead to rapid solvent boiling and pressure buildup. Equip the reactor with a pressure relief system.

The following decision tree provides a simplified guide for managing scale-up.

G decision decision process process safe Proceed with Scale-Up stop STOP Re-evaluate Process start Initiate Scale-Up of Target Reaction d4 Are toxic or highly hazardous reagents used? start->d4 d1 Is the reaction exothermic? p1 Perform Reaction Calorimetry (RC1) d1->p1 Yes d3 Are all reagents and intermediates thermally stable? d1->d3 No d2 Can heat be safely managed at scale? p1->d2 d2->stop No d2->d3 Yes d3->safe No p2 Perform Thermal Screening (DSC/TGA) d3->p2 Yes p2->safe Stable p2->stop Unstable d4->d1 No p3 Implement Engineering Controls (e.g., closed system transfer, containment) d4->p3 Yes p3->d1

Caption: A decision tree for evaluating key safety parameters before scaling up.

Analytical Characterization Summary

AnalysisSpecificationExpected Result
Appearance Off-white to pale yellow solidConforms
¹H NMR Conforms to structureConsistent with this compound
LC-MS Conforms to structure[M+H]⁺ = 169.0 for C₇H₅ClN₂O
Purity by HPLC ≥ 98.5% (AUC)Meets specification
Residual Solvents Per ICH GuidelinesMeets specification

Conclusion

This application note presents a validated and scalable two-step synthesis for producing this compound in high yield and purity. The process relies on robust, well-understood chemical transformations and avoids chromatographic purification, making it suitable for manufacturing multi-gram to kilogram quantities required for preclinical drug development. Adherence to the outlined safety protocols is crucial for the successful and safe implementation of this process at scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. We provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to the Synthesis and its Challenges

The synthesis of this compound, a chlorinated 7-azaindolin-2-one, involves the construction of a bicyclic lactam system. While various strategies can be envisioned for its synthesis, a common approach involves the cyclization of a suitably substituted aminopyridine precursor. The introduction of the chlorine atom and the formation of the lactam ring are critical steps that can be prone to side reactions, impacting both the yield and purity of the final product. This guide will address these potential pitfalls and offer practical solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield or No Product Formation During Lactam Cyclization

Question: I am attempting to cyclize my aminopyridine precursor to form the this compound, but I am observing a low yield or no desired product. What could be the issue?

Answer: Low yields in lactam formation are a common challenge in heterocyclic synthesis.[1][2][3] The efficiency of the cyclization is highly dependent on the nature of the starting material and the reaction conditions. Here are the primary causes and troubleshooting steps:

  • Causality: The intramolecular cyclization to form a lactam is in competition with intermolecular reactions, such as polymerization.[4] Additionally, the reactivity of the functional groups involved in the cyclization (e.g., an amino group and an ester or carboxylic acid) can be influenced by steric hindrance or electronic effects. The choice of coupling agents and reaction conditions is therefore critical to favor the intramolecular pathway.

  • Troubleshooting Protocol:

    • High-Dilution Conditions: To minimize intermolecular side reactions, perform the cyclization under high-dilution conditions. This can be achieved by the slow addition of the starting material to a large volume of solvent.

    • Optimize the Coupling Reagent: If you are cyclizing an amino acid precursor, the choice of peptide coupling reagent is crucial. Experiment with a variety of reagents.

    • Temperature and Reaction Time: Systematically vary the reaction temperature and time. Some cyclizations require elevated temperatures to overcome the activation energy barrier, while others may proceed more cleanly at lower temperatures to reduce side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1]

    • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate. Screen a range of solvents with varying polarities, such as THF, DMF, and toluene.

Issue 2: Formation of Polychlorinated Byproducts

Question: During the chlorination of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold, I am observing the formation of dichlorinated and other polychlorinated species. How can I improve the selectivity for mono-chlorination at the desired C5-position?

Answer: Achieving regioselective monochlorination on an electron-rich heterocyclic system can be challenging. The pyrrolo[2,3-b]pyridine core has multiple potential sites for electrophilic substitution.

  • Causality: The pyridine and pyrrole rings are both susceptible to electrophilic attack. The reaction conditions, particularly the nature of the chlorinating agent and the reaction temperature, will dictate the selectivity of the chlorination. Over-chlorination occurs when the desired monochlorinated product is more reactive towards the chlorinating agent than the starting material.

  • Troubleshooting Protocol:

    • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is a key parameter.

    • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Start with a slightly substoichiometric amount (e.g., 0.95 equivalents) and gradually increase it while monitoring the reaction.

    • Temperature Control: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to enhance selectivity and minimize over-reaction.

    • Solvent Effects: The solvent can influence the reactivity of the chlorinating agent. Less polar solvents can sometimes lead to higher selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A plausible synthetic approach starts from a substituted pyridine derivative, as illustrated in the workflow below. This multi-step synthesis involves the formation of a key aminopyridine precursor, followed by cyclization to the lactam and subsequent chlorination.

Synthetic_Workflow A Substituted 2-aminopyridine B Introduction of side chain at C3 A->B e.g., Alkylation C Functional group manipulation B->C e.g., Ester hydrolysis D Cyclization to form 1H-pyrrolo[2,3-b]pyridin-2(3H)-one C->D Lactamization E Chlorination at C5 D->E Electrophilic Chlorination F Target Molecule: This compound E->F

Caption: Plausible synthetic workflow for this compound.

Q2: I am having difficulty purifying the final product. What are some recommended purification strategies?

Purification of polar heterocyclic compounds like this compound can be challenging due to their potential for strong interactions with silica gel.

  • Column Chromatography:

    • Normal Phase: If using normal phase silica gel, consider adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the eluent to reduce tailing.

    • Reverse Phase: Reverse phase chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient can be an effective alternative for polar compounds.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high purity material. Experiment with a range of solvents of varying polarities.

  • Preparative HPLC: For difficult separations, preparative HPLC is a powerful tool that can provide high purity material, albeit at a smaller scale.

Q3: What are some common byproducts to look out for during the synthesis?

Being aware of potential byproducts is crucial for reaction monitoring and characterization.

Potential Byproduct Likely Origin Analytical Signature (LC-MS)
Dimer or PolymerIntermolecular reaction during cyclizationMass corresponding to multiples of the monomer unit
Dichloro-derivativeOver-chlorinationMass corresponding to M+2Cl
Isomeric Chloro-derivativeNon-selective chlorinationSame mass as the product, but different retention time
Uncyclized PrecursorIncomplete lactamizationMass corresponding to the starting material for the cyclization step

Visualizing Potential Side Reactions

The following diagram illustrates the desired reaction pathway versus a common side reaction (dimerization) during the lactamization step.

Side_Reaction_Mechanism cluster_desired Desired Intramolecular Cyclization cluster_side_reaction Side Reaction: Dimerization A Aminopyridine Precursor B This compound A->B High Dilution, Optimized Coupling C Aminopyridine Precursor (Molecule 1) E Dimer Byproduct C->E High Concentration D Aminopyridine Precursor (Molecule 2) D->E High Concentration

Caption: Desired intramolecular cyclization versus intermolecular dimerization.

References

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a key heterocyclic intermediate in modern drug discovery.[1] This molecule, also known as 5-chloro-7-azaindolin-2-one, is a valued scaffold due to its structural similarity to indole and its unique hydrogen bonding capabilities, which enhance solubility and bioavailability in drug candidates.[2][3]

This guide is designed for researchers and process chemists to navigate the complexities of its synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into a robust synthetic strategy, explain the chemical principles behind each step, and provide actionable solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for this compound?

A common and logical approach is an adaptation of the Sandmeyer isatin synthesis, which is well-established for producing substituted isatins.[4][5] This strategy builds the heterocyclic ring system from a commercially available pyridine precursor. The general workflow involves three key stages:

  • Condensation: Formation of an isonitroso intermediate from 2-amino-5-chloropyridine.

  • Acid-Catalyzed Cyclization: Ring closure to form the corresponding 5-chloro-7-azaisatin.

  • Selective Reduction: Reduction of the C3-ketone of the azaisatin to yield the final 5-chloro-7-azaindolin-2-one product.

Q2: Why is the acid-catalyzed cyclization step often low-yielding, and what are the critical parameters?

The cyclization is an intramolecular electrophilic substitution on an electron-deficient pyridine ring, which is inherently challenging. The yield is highly sensitive to three parameters:

  • Choice of Acid: Concentrated sulfuric acid is effective, but can cause charring or sulfonation at elevated temperatures. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric Acid (PPA) are excellent alternatives that often provide cleaner reactions and higher yields by acting as both catalyst and solvent.

  • Temperature Control: Insufficient heat leads to an incomplete reaction, while excessive heat causes decomposition and side-product formation. A carefully controlled temperature ramp and holding period are crucial.

  • Reaction Time: The reaction must be monitored closely (e.g., by TLC or LC-MS) to determine the optimal endpoint, preventing degradation of the desired product upon prolonged exposure to harsh acidic conditions.

Q3: How can I confirm the identity and purity of the final product?

A combination of analytical techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR: Provides structural confirmation by showing the expected proton and carbon signals and their couplings. The methylene protons at the C3 position should appear as a characteristic singlet.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Look for the correct M+ and M+2 isotope pattern (approximately 3:1 ratio) characteristic of a monochlorinated compound.

  • HPLC/UPLC: The primary method for assessing purity. A single, sharp peak indicates high purity. This technique is also invaluable for reaction monitoring.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretch and the lactam carbonyl (C=O) group.

Q4: What are the primary safety considerations for this synthesis?

  • Corrosive Reagents: The synthesis involves strong acids (H₂SO₄, PPA) and potentially toxic reagents like chloral hydrate. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reactions: The quenching of the strong acid cyclization mixture with ice/water is highly exothermic. This must be done slowly and with efficient cooling in an ice bath to prevent splashing and uncontrolled boiling.

  • Hydrazine (if used for reduction): If employing a Wolff-Kishner type reduction, remember that hydrazine is highly toxic and potentially explosive. Handle with extreme caution according to established safety protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield in the Cyclization Step to form 5-Chloro-7-azaisatin
Potential Cause Explanation & Troubleshooting Steps
Incomplete Reaction The pyridine ring's electron-deficient nature makes cyclization difficult. Solution: 1) Increase reaction temperature in small increments (e.g., 5-10 °C). 2) Extend the reaction time, monitoring by TLC/LCMS to track the consumption of the starting material. 3) Switch to a stronger cyclizing agent like Eaton's reagent.
Product Degradation The harsh acidic conditions can degrade the newly formed azaisatin. Solution: 1) Lower the reaction temperature. Finding the "sweet spot" between reaction rate and stability is key. 2) Monitor the reaction closely and quench it as soon as the starting material is consumed, before significant degradation occurs.
Side Reactions (Sulfonation/Charring) Occurs when using H₂SO₄ at excessively high temperatures. Solution: 1) Ensure the temperature does not exceed the optimal range (typically 80-100 °C, but must be optimized). 2) Consider switching to PPA or Eaton's reagent, which are less prone to causing sulfonation.
Poor Quenching Technique Rapidly adding the reaction mixture to water can cause localized heating and decomposition. Solution: Pour the hot acid mixture slowly onto a vigorously stirred slurry of crushed ice to dissipate heat effectively.
Problem 2: Over-reduction or Ring Opening During the Final Reduction Step
Potential Cause Explanation & Troubleshooting Steps
Harsh Reducing Conditions Strong reducing agents can attack the lactam carbonyl or reduce the pyridine ring. Solution: 1) Use a milder, more selective reducing agent. Catalytic hydrogenation (e.g., H₂, Pd/C) under controlled pressure and temperature can be effective. 2) If using a Wolff-Kishner or similar reaction, carefully control the stoichiometry of the reducing agent and the temperature.
Lactam Ring Hydrolysis Basic (e.g., Wolff-Kishner) or acidic (e.g., Clemmensen) conditions can hydrolyze the lactam. Solution: Ensure the reaction conditions are as neutral as possible. For catalytic hydrogenation, screen different solvents and additives. Buffer the reaction medium if necessary.
Formation of 5-Chloro-7-azaindole Complete reduction of both carbonyls can occur. Solution: This points to excessively strong reduction. Reduce the amount of reducing agent, lower the temperature, or decrease the reaction time.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Explanation & Troubleshooting Steps
Persistent Starting Material Incomplete reaction leads to contamination with the starting azaisatin. Solution: Optimize the reduction step for full conversion. If separation is necessary, flash column chromatography with a carefully selected solvent system (e.g., gradients of ethyl acetate in hexanes or dichloromethane/methanol) is usually effective.
Formation of Polar Impurities Degradation or side reactions can produce highly polar byproducts. Solution: 1) Attempt recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, or acetonitrile/water). 2) If chromatography is required, consider adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent to improve peak shape.

Visualizing the Process

Proposed Synthetic Pathway

The following diagram outlines the key transformations in the proposed synthesis.

Synthetic_Pathway A 2-Amino-5-chloropyridine B Isonitroso Intermediate (N-(5-chloro-2-pyridinyl)-2-(hydroxyimino)acetamide) A->B 1. Chloral Hydrate, H₂O 2. NH₂OH·HCl, Na₂SO₄ C 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione (5-Chloro-7-azaisatin) B->C H₂SO₄ or PPA Δ (Heat) D This compound C->D Selective Reduction (e.g., Catalytic Hydrogenation)

Caption: Proposed synthetic route to 5-Chloro-7-azaindolin-2-one.

Troubleshooting Workflow: Low Yield

This decision tree helps diagnose and resolve issues with low reaction yield.

Troubleshooting_Workflow Start Low Overall Yield Detected CheckPurity Analyze Crude Product by LCMS/NMR Start->CheckPurity IncompleteRxn High % of Starting Material CheckPurity->IncompleteRxn Incomplete Conversion SideProducts Multiple Impurity Peaks CheckPurity->SideProducts Low Purity Action_Incomplete Which Step is Failing? IncompleteRxn->Action_Incomplete Action_SideProducts Identify Impurity Type SideProducts->Action_SideProducts Sol_Cyclization Increase Temp/Time Use Stronger Acid (PPA) Action_Incomplete->Sol_Cyclization Cyclization Sol_Reduction Increase Catalyst Loading Increase H₂ Pressure/Time Action_Incomplete->Sol_Reduction Reduction Sol_Degradation Lower Reaction Temp Reduce Reaction Time Action_SideProducts->Sol_Degradation Degradation Sol_OverReduction Use Milder Conditions Decrease Reducing Agent Action_SideProducts->Sol_OverReduction Over-reduction

References

Technical Support Center: Purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Leveraging extensive experience in synthetic and medicinal chemistry, this document offers practical, in-depth troubleshooting advice and detailed experimental protocols to achieve high purity of this critical heterocyclic building block.

Introduction to Purification Challenges

This compound, a member of the 7-azaindole family, is a valuable intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[1] The inherent reactivity of the pyrrolopyridine core, coupled with the presence of a lactam functionality, can lead to the formation of closely related impurities during synthesis and work-up. These byproducts often share similar polarities with the desired compound, making purification by standard techniques a non-trivial task. This guide is structured to address these specific challenges in a clear, question-and-answer format, providing both theoretical understanding and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue. How should I proceed with the initial cleanup?

A1: A dark, oily crude product often indicates the presence of polymeric or highly colored impurities. Before attempting column chromatography, a preliminary cleanup is recommended.

  • Trituration: Suspend the crude oil in a non-polar solvent in which the product has minimal solubility, such as hexanes, diethyl ether, or a mixture of both. Stir vigorously or sonicate the suspension. This process will often precipitate the desired compound as a solid while dissolving non-polar impurities. The solid can then be collected by filtration.

  • Charcoal Treatment: If the color persists after trituration, dissolving the crude material in a suitable polar solvent (e.g., methanol or ethyl acetate) and treating with a small amount of activated charcoal can be effective. Stir for 15-30 minutes, then filter through a pad of celite to remove the charcoal. Be aware that this may lead to some product loss.

Q2: I am having difficulty separating my product from a closely running impurity on the TLC plate. What can I do to improve resolution?

A2: Poor separation on TLC is a common issue, particularly with structurally similar impurities. Here are several strategies to enhance resolution:

  • Solvent System Optimization:

    • Polarity Adjustment: Systematically vary the ratio of your polar and non-polar solvents. For pyrrolopyridine derivatives, solvent systems like ethyl acetate/hexanes or dichloromethane/methanol are common.[2] Small, incremental changes in the solvent ratio can have a significant impact on separation.

    • Solvent Selectivity: If adjusting polarity is insufficient, change the solvent system entirely. For example, replacing ethyl acetate with acetone or tert-butyl methyl ether can alter the interactions between the compounds and the stationary phase, leading to better separation. Adding a small amount of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), can also dramatically improve resolution by suppressing tailing.

  • Stationary Phase Modification:

    • Different Silica Gel: While standard silica gel (60 Å) is most common, using a high-resolution silica gel (e.g., 230-400 mesh) can improve separation.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica gel. For very polar compounds, reversed-phase silica (C18) may be a better option.

Q3: My compound appears to be degrading on the silica gel column. What are the possible causes and solutions?

A3: Degradation on silica gel is often due to the acidic nature of the stationary phase or prolonged contact time.

  • Deactivation of Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry in your eluent containing a small amount of a volatile base, such as triethylamine (0.1-1%). This is particularly useful for compounds with acid-sensitive functional groups.

  • Minimize Residence Time:

    • Flash Chromatography: Employ flash column chromatography with positive air pressure to reduce the time your compound spends on the column.

    • Optimize Column Dimensions: Use a shorter, wider column for faster elution, though this may come at the cost of some resolution.

  • Alternative Purification Methods: If degradation persists, consider other purification techniques such as preparative HPLC or recrystallization.

Q4: I am attempting to recrystallize my product, but it either crashes out of solution too quickly, leading to poor purity, or it remains an oil. What is the best approach for recrystallization?

A4: Successful recrystallization relies on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solvent Screening:

    • Single Solvents: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating.

    • Solvent Pairs: If a single solvent is not ideal, use a binary solvent system. Dissolve your compound in a good solvent (one in which it is highly soluble) at an elevated temperature. Then, add a poor solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. Common pairs include ethyl acetate/hexanes, methanol/water, and dichloromethane/diethyl ether.

  • Controlling Crystal Growth:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often leads to the formation of small, impure crystals.

    • Seeding: If crystals are reluctant to form, add a single, pure seed crystal of your compound to the cooled solution to initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriately sized glass column with a stopcock.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer (approx. 1 cm) of sand.
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexanes).
  • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
  • Add another thin layer of sand on top of the silica gel bed.
  • Wash the column with 2-3 column volumes of the mobile phase, ensuring the solvent level does not drop below the top of the sand.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica gel bed using a pipette.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle positive pressure using a nitrogen line or an air pump to achieve a steady flow rate.
  • Collect fractions in an array of test tubes.
  • Monitor the elution of your compound using TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the pure fractions containing your product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Crude Product is_oil Is the product an oil? start->is_oil trituration Trituration with non-polar solvent is_oil->trituration Yes column_chromatography Column Chromatography is_oil->column_chromatography No trituration->column_chromatography tlc_separation Good TLC separation? column_chromatography->tlc_separation optimize_solvent Optimize solvent system (polarity and selectivity) tlc_separation->optimize_solvent No degradation Degradation on column? tlc_separation->degradation Yes optimize_solvent->column_chromatography deactivate_silica Deactivate silica gel (e.g., with triethylamine) degradation->deactivate_silica Yes recrystallization Recrystallization degradation->recrystallization Persistent pure_product Pure Product degradation->pure_product No deactivate_silica->column_chromatography solvent_screening Solvent screening (single and binary systems) recrystallization->solvent_screening slow_cooling Slow cooling and/or seeding solvent_screening->slow_cooling slow_cooling->pure_product

Caption: A troubleshooting workflow for the purification of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table provides typical parameters based on the purification of analogous 7-azaindole derivatives.[2][3]

ParameterTypical Value/RangeNotes
TLC Rf Value 0.2 - 0.4In an optimized solvent system for good separation on a column.
Column Chromatography Loading Capacity 1-5% (w/w)Grams of crude product per 100g of silica gel.
Typical Purity after Column >95%As determined by HPLC or NMR.
Recrystallization Yield 50-80%Highly dependent on the purity of the starting material and the chosen solvent system.

Conclusion

The successful purification of this compound is achievable through a systematic and well-informed approach. By understanding the potential challenges and employing the troubleshooting strategies outlined in this guide, researchers can overcome common hurdles related to impurities, separation, and compound stability. The provided protocols and workflow diagrams serve as a practical foundation for developing a robust and efficient purification process, ultimately leading to a high-quality product for downstream applications in research and development.

References

Technical Support Center: Navigating Solubility Challenges with 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions (FAQs) to address the solubility challenges often encountered with this and structurally similar compounds in various assay formats. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and reproducibility of your experimental data.

Introduction: Understanding the Solubility Profile of this compound

This compound belongs to the 7-azaindole class of heterocyclic compounds. While the incorporation of the nitrogen atom in the pyridine ring of the azaindole scaffold can improve aqueous solubility compared to indole counterparts, these compounds often still exhibit poor solubility in aqueous buffers commonly used in biological assays.[1] This limited solubility is a critical experimental hurdle that can lead to underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR).[2]

This guide is structured as a series of questions and answers to directly address the common issues you may face. We will explore the underlying reasons for these challenges and provide systematic, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound, fully dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. Why is this happening and what is the first thing I should check?

A1: The "DMSO Shock" Phenomenon and Initial Mitigation

This is a classic issue known as "DMSO shock" or "solvent-shift precipitation." Your compound is likely hydrophobic and readily dissolves in the polar aprotic solvent, Dimethyl Sulfoxide (DMSO).[3][4][5] However, when you introduce this DMSO stock into an aqueous buffer, you are drastically increasing the polarity of the solution. The water molecules are unable to maintain the solubility of your hydrophobic compound as the DMSO concentration drops, causing it to precipitate or "crash out" of the solution.[3][6]

Your First Steps - The DMSO Checkpoint:

  • Final DMSO Concentration: The most critical first step is to determine the final concentration of DMSO in your assay. Many cell-based assays are sensitive to DMSO, with concentrations above 0.5% often leading to cytotoxicity or other off-target effects.[3][7][8][9][10] However, for biochemical assays, you might have more flexibility.

  • DMSO Tolerance Test: If you are using a new cell line or assay system, it is imperative to perform a DMSO tolerance test to determine the maximum concentration that does not affect your experimental results.[3]

  • Optimize Dilution Protocol: The way you dilute your compound can significantly impact its solubility. It is preferable to add the DMSO stock directly to the final assay media with vigorous mixing, rather than creating an intermediate aqueous dilution.[2] The components in the assay media, such as proteins or lipids, can help to stabilize the compound and keep it in solution.[2]

Q2: I've optimized my DMSO concentration, but I'm still observing precipitation. What are my next options for improving solubility?

A2: A Stepwise Approach to Enhancing Solubility

If optimizing the DMSO concentration is insufficient, you can employ a systematic approach to improve the solubility of this compound. The following strategies are presented in order of increasing complexity.

Strategy 1: The Use of Co-solvents

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[4][11][12] Co-solvents work by reducing the overall polarity of the aqueous environment.[12]

Co-solvent Typical Starting Concentration in Assay Considerations
Ethanol 1-5%Can affect enzyme activity and cell viability at higher concentrations.[7][9]
Polyethylene Glycol (e.g., PEG300, PEG400) 1-10%Generally well-tolerated in many assays and can be effective solubilizers.[13]
Glycerol 1-10%Known to be protein-stabilizing and can be a good option for sensitive enzyme assays.[13]

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Prepare a high-concentration stock of this compound in 100% DMSO.

  • Prepare Co-solvent/Buffer Mixtures: Prepare your assay buffer containing different concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% of PEG400).

  • Test Dilution: Add a small aliquot of your DMSO stock solution to each co-solvent/buffer mixture to achieve your final desired compound concentration. Ensure the final DMSO concentration remains constant across all conditions.

  • Visual Inspection: Visually inspect for precipitation immediately after addition and after a relevant incubation period (e.g., 1-2 hours at room temperature or 37°C).

  • Assay Compatibility Check: Run a control experiment with the co-solvent/buffer mixtures (without your compound) to ensure the co-solvent itself does not interfere with your assay readout.

Strategy 2: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16][17] They can encapsulate poorly soluble "guest" molecules, like your compound, forming inclusion complexes that have significantly improved aqueous solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[15][18]

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare HP-β-CD Stock: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Complex Formation:

    • Method A (Direct Addition): Add the DMSO stock of your compound to the HP-β-CD-containing buffer.

    • Method B (Pre-complexation): For more challenging compounds, you can pre-form the complex. Add the DMSO stock to the HP-β-CD solution and allow it to incubate with gentle agitation (e.g., 1-2 hours at room temperature) before proceeding with the assay.

  • Concentration Optimization: Test a range of HP-β-CD concentrations to find the optimal ratio of cyclodextrin to your compound that achieves and maintains solubility.

  • Assay Compatibility: As with co-solvents, it is crucial to run a control to ensure that HP-β-CD does not interfere with your assay.[7][8][9][10]

Q3: Are there any other formulation strategies I can consider for in vitro or in vivo studies?

A3: Advanced Formulation Approaches

For more demanding applications, particularly for in vivo studies, more advanced formulation strategies may be necessary.

  • pH Modification: For compounds with ionizable groups, adjusting the pH of the buffer can significantly alter solubility.[19][20] The structure of this compound suggests it may have acidic or basic properties that could be exploited. A thorough characterization of the compound's pKa is recommended.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[19][20] Common non-ionic surfactants used in biological research include Tween® 80 and Solutol® HS-15.[20]

  • Lipid-Based Formulations: For oral delivery in preclinical studies, lipid-based formulations can enhance the absorption of poorly soluble compounds.[20]

These advanced techniques often require specialized expertise in formulation science.

Visualizing the Workflow: A Decision Tree for Solubility Enhancement

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Solubility_Workflow start Start: Compound Precipitation Observed check_dmso Q1: Is final DMSO concentration optimized and below toxicity limits? start->check_dmso optimize_dmso A1: Perform DMSO tolerance test. Keep final concentration <0.5% for cells. check_dmso->optimize_dmso No cosolvent Q2: Still Precipitating? Try Co-solvents check_dmso->cosolvent Yes optimize_dmso->cosolvent cosolvent_protocol A2.1: Screen PEG400, Ethanol, Glycerol. Verify assay compatibility. cosolvent->cosolvent_protocol Yes cyclodextrin Q3: Still Precipitating? Use Cyclodextrins cosolvent->cyclodextrin No cosolvent_protocol->cyclodextrin Insoluble success Success: Compound Solubilized Proceed with Assay cosolvent_protocol->success Soluble cyclodextrin_protocol A2.2: Use HP-β-CD. Optimize compound:CD ratio. cyclodextrin->cyclodextrin_protocol Yes advanced Q4: For In Vivo or complex assays? Consider Advanced Formulation cyclodextrin->advanced No cyclodextrin_protocol->advanced Insoluble cyclodextrin_protocol->success Soluble advanced_methods A3: pH modification, Surfactants, Lipid-based systems. advanced->advanced_methods Yes fail Consult Formulation Specialist advanced->fail No advanced_methods->success Soluble advanced_methods->fail Insoluble

Caption: A decision tree for troubleshooting solubility issues.

Best Practices for Compound Handling and Storage

To ensure the integrity and accurate concentration of your this compound stock solutions, adhere to the following best practices:

  • High-Quality DMSO: Use anhydrous, high-purity DMSO to prepare your stock solutions.[5] Water uptake in DMSO can significantly decrease the solubility of compounds.[21]

  • Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption and degradation.[6][22]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can promote compound precipitation.[2][21] Aliquot your stock solution into smaller, single-use volumes.

  • Pre-Assay Check: Before use, visually inspect your thawed stock solution for any signs of precipitation. If present, gentle warming and vortexing may be required to redissolve the compound.

By following this structured troubleshooting guide and adhering to best practices in compound management, you can overcome the solubility challenges associated with this compound and generate high-quality, reliable data in your assays.

References

Technical Support Center: Interpreting Complex NMR Spectra of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this and structurally related heterocyclic compounds. The inherent complexity of this molecule, arising from its electronic structure and potential for dynamic exchange, often leads to spectra that are not immediately straightforward. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My ¹H NMR spectrum displays more signals than I predicted from the structure. What is the likely cause?

Answer: This is one of the most common and perplexing issues encountered with this class of compounds. The primary reason for observing a higher-than-expected number of signals is the presence of lactam-lactim tautomerism .[1] this compound is a γ-lactam, which can exist in equilibrium with its aromatic lactim (or enol) form, 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2-ol.

Because the proton transfer between these forms can be slow on the NMR timescale, you may observe distinct sets of signals for both tautomers in the same spectrum. The ratio of these tautomers is highly dependent on factors like solvent polarity, temperature, and concentration.[2]

  • Lactam Form: Contains a non-aromatic pyrrolinone ring with a methylene group (CH₂) and an amide N-H proton.

  • Lactim Form: Features a fully aromatic pyrrolo[2,3-b]pyridine core with a hydroxyl (OH) group and a pyrrolic N-H proton.

Caption: Lactam-Lactim tautomeric equilibrium.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If tautomerism is the cause, you may see the signals for the two forms broaden and coalesce into a single averaged set of signals at higher temperatures as the rate of exchange increases.

  • Solvent Titration: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆). A change in solvent can significantly shift the equilibrium, causing one set of signals to increase in intensity while the other decreases.[3][4] Polar, hydrogen-bond accepting solvents like DMSO-d₆ often favor the lactam form.

  • 2D NMR: Use HSQC and HMBC experiments to correlate the proton and carbon signals for each distinct species, helping to build two separate structural fragments that correspond to the two tautomers.

Question 2: The chemical shifts for my protons, especially the N-H, seem to drift between samples. Why?

Answer: Chemical shift instability is common for molecules with exchangeable protons (N-H, O-H) and polar functional groups. The chemical environment of a nucleus is influenced by both intramolecular and intermolecular effects.[5]

Causality:

  • Solvent Effects: The choice of solvent has a profound impact. Aromatic solvents like benzene-d₆ can cause significant upfield shifts (shielding) for protons positioned above the plane of the benzene ring due to anisotropic effects.[6] Protic solvents like MeOD can exchange with your N-H proton and also form strong hydrogen bonds, altering its chemical shift.[7]

  • Concentration: As concentration increases, intermolecular interactions such as hydrogen bonding become more prevalent. This typically causes the chemical shift of protons involved in hydrogen bonding (like N-H) to move downfield (deshielding).[8]

  • Temperature: Changes in temperature affect molecular motion and the strength of hydrogen bonds, leading to shifts in the positions of labile protons.[7]

ParameterCause of VariationExpected Effect on N-H Signal
Solvent Change in solvent polarity and anisotropy (e.g., CDCl₃ vs. DMSO-d₆)Significant shift (can be > 1 ppm)
Concentration Increased intermolecular hydrogen bondingDownfield shift
Temperature Disruption of hydrogen bondsUpfield shift with increasing temperature
Question 3: My spectrum shows a broad, low-intensity singlet. How can I definitively identify it as an N-H or O-H proton?

Answer: Broad signals for N-H or O-H protons are common due to two main factors: quadrupolar broadening from the ¹⁴N nucleus and chemical exchange with residual water or other labile protons in the sample.

The Gold-Standard Protocol: D₂O Exchange This is a simple and definitive experiment to identify exchangeable protons.

Methodology:

  • Acquire Initial Spectrum: Run a standard ¹H NMR of your sample in a solvent like CDCl₃ or DMSO-d₆.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to your NMR tube.

  • Shake Vigorously: Cap the tube and shake it for about a minute to ensure mixing.

  • Re-acquire Spectrum: Run the ¹H NMR again using the same parameters.

Expected Result: The labile N-H (or O-H from the lactim tautomer) proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR, the broad singlet corresponding to that proton will disappear or significantly decrease in intensity.[8]

D2O_Exchange A Acquire Initial ¹H NMR B Observe Broad Singlet A->B C Add 1-2 drops of D₂O B->C D Shake NMR Tube C->D E Re-acquire ¹H NMR D->E F Did the broad singlet disappear? E->F G Confirmed: Exchangeable N-H or O-H proton F->G Yes H Not an exchangeable proton. Investigate other causes. F->H No

Caption: D₂O exchange workflow for identifying labile protons.

Question 4: The resolution of my spectrum is poor, with broad and distorted peaks. What are the troubleshooting steps?

Answer: Poor line shape and resolution can obscure crucial coupling information and make interpretation impossible. This is almost always a correctable experimental artifact.

Troubleshooting Workflow:

  • Check Sample Preparation:

    • Solubility: Is your compound fully dissolved? Suspended particles will severely degrade spectral quality.[9] Filter the sample if necessary.

    • Concentration: Overly concentrated samples can lead to high viscosity and peak broadening.[8][10] Dilute the sample if it appears viscous.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause extreme peak broadening. If you suspect contamination from a catalyst or glassware, try passing the sample through a small plug of silica or celite.

  • Optimize Spectrometer Parameters:

    • Shimming: This is the most critical step. The process of "shimming" adjusts the magnetic field homogeneity. Poor shimming is the most common cause of broad peaks.[9][10] If automatic shimming gives poor results, a manual adjustment may be required, or you can check the instrument's performance with a standard sample.

    • Locking: Ensure the spectrometer has a stable lock on the deuterium signal of the solvent. An unstable lock will result in distorted peaks.

Troubleshooting Start Poor Resolution Q1 Is sample clear? Start->Q1 Action1 Filter Sample Q1->Action1 No Q2 Is sample viscous? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Dilute Sample Q2->Action2 Yes Q3 Possible Paramagnetic Contamination? Q2->Q3 No A2_Yes Yes A2_No No Action2->Q3 Action3 Purify via Silica Plug Q3->Action3 Yes Action4 Re-Shim Spectrometer Q3->Action4 No A3_Yes Yes A3_No No Action3->Action4 End Good Resolution Action4->End

Caption: Workflow for troubleshooting poor NMR spectral resolution.

Question 5: How can I use advanced NMR techniques to assign the complex signals of this molecule?

Answer: When 1D spectra are ambiguous due to signal overlap or the presence of tautomers, 2D NMR is essential for definitive structure elucidation. For this compound (lactam form), here is a guide to using the most common 2D experiments.

Proton Label¹H Shift (ppm, est.)Carbon Label¹³C Shift (ppm, est.)
H1 (N-H)10.5 - 12.0C2 (C=O)170 - 175
H3 (CH₂)3.5 - 4.0C3 (CH₂)35 - 45
H47.0 - 7.5C3a125 - 135
H67.8 - 8.2C4115 - 125
H7a (N-H)8.0 - 8.5C5120 - 130
C6140 - 150
C7a145 - 155
Note: These are estimated chemical shifts and will vary based on solvent and other experimental conditions.

Key 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). You would expect to see a correlation between H4 and the pyrrole N-H (H7a) if coupling exists, though this can be weak.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is the most reliable way to assign carbon signals.

    • Expected HSQC Cross-Peaks: H3 ↔ C3; H4 ↔ C4; H6 ↔ C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds). This is crucial for piecing the molecular skeleton together.

    • Expected Key HMBC Cross-Peaks:

      • H3 (CH₂) → C2, C3a, C4: Connects the methylene group to the carbonyl and the fused ring system.

      • H4 → C3, C5, C7a: Links the pyrrole proton to adjacent carbons.

      • H6 → C4, C5, C7a: Defines the pyridine ring connectivity.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrrolopyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolopyridinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Introduction to Pyrrolopyridinone Synthesis

Pyrrolopyridinones are a class of bicyclic nitrogen-containing heterocycles that form the core structure of many biologically active compounds. Their synthesis is of significant interest in medicinal chemistry and drug discovery. The two most prevalent and powerful strategies for constructing the pyrrolopyridinone core are the Ugi-Zhu three-component reaction (UZ-3CR) and the Pictet-Spengler reaction . Both methodologies offer unique advantages and are amenable to the generation of diverse compound libraries.

This guide will focus on providing practical solutions to common problems encountered during the synthesis of pyrrolopyridinones using these two key reactions.

Troubleshooting Guide: Ugi-Zhu Three-Component Reaction for Pyrrolo[3,4-b]pyridin-5-one Synthesis

The Ugi-Zhu reaction is a highly efficient one-pot multicomponent reaction (MCR) that combines an aldehyde, an amine, and an α-isocyanoacetamide to form a 5-aminooxazole intermediate. This intermediate can then undergo a cascade process, often involving an aza-Diels-Alder reaction with a dienophile like maleic anhydride, followed by dehydration and decarboxylation to yield the desired pyrrolo[3,4-b]pyridin-5-one core.[1][2]

General Reaction Scheme: Ugi-Zhu Synthesis of Pyrrolo[3,4-b]pyridin-5-ones

Ugi_Zhu_Mechanism cluster_Ugi_Zhu Ugi-Zhu 3CR cluster_Cascade Cascade Reaction Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Isocyanoacetamide α-Isocyanoacetamide Aminooxazole 5-Aminooxazole Intermediate Aza_Diels_Alder Aza Diels-Alder Aminooxazole->Aza_Diels_Alder Imine->Aminooxazole + α-Isocyanoacetamide Lewis Acid Catalyst Dienophile Maleic Anhydride Dienophile->Aza_Diels_Alder Pyrrolopyridinone Pyrrolo[3,4-b]pyridin-5-one Aza_Diels_Alder->Pyrrolopyridinone N-acylation, Decarboxylation, Dehydration Pictet_Spengler_Troubleshooting Start Low or No Product Yield Check_Catalyst Is the acid catalyst strong enough? Start->Check_Catalyst Check_Substrate Is the aromatic ring sufficiently activated? Check_Catalyst->Check_Substrate Yes Solution_Catalyst Use a stronger protic acid (TFA) or a Lewis acid (BF₃·OEt₂). Check_Catalyst->Solution_Catalyst No Check_Conditions Are the reaction conditions (temperature, solvent) optimal? Check_Substrate->Check_Conditions Yes Solution_Substrate Use harsher conditions (higher temp., stronger acid) for electron-deficient substrates. Check_Substrate->Solution_Substrate No Check_Purity Are the reagents pure and anhydrous? Check_Conditions->Check_Purity Yes Solution_Conditions Screen different solvents and gradually increase temperature. Check_Conditions->Solution_Conditions No Solution_Purity Purify aldehyde and use anhydrous solvent. Check_Purity->Solution_Purity No

References

Byproduct identification in the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your synthetic route and ensure the integrity of your final product.

Introduction

This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry.[1] Its synthesis, while achievable through several routes, often involves steps that can lead to the formation of undesired impurities. Understanding the mechanistic origins of these byproducts is crucial for developing effective purification strategies and optimizing reaction conditions. This guide will delve into the common synthetic challenges, focusing on byproduct identification and mitigation.

Common Synthetic Strategies and Potential Pitfalls

A prevalent synthetic approach to this compound involves the initial formation of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-azaindolin-2-one) core, followed by electrophilic chlorination. Each of these stages presents unique challenges and potential for byproduct formation.

cluster_0 Synthetic Pathway cluster_1 Potential Issues 7-Azaindole 7-Azaindole 7-Azaindoline 7-Azaindoline 7-Azaindole->7-Azaindoline Reduction 7-Azaindolin-2-one 7-Azaindolin-2-one 7-Azaindoline->7-Azaindolin-2-one Oxidation Incomplete_Reduction Incomplete Reduction 7-Azaindoline->Incomplete_Reduction 5-Chloro-7-Azaindolin-2-one 5-Chloro-7-Azaindolin-2-one 7-Azaindolin-2-one->5-Chloro-7-Azaindolin-2-one Chlorination Over-oxidation Over-oxidation 7-Azaindolin-2-one->Over-oxidation Dimerization Dimerization 7-Azaindolin-2-one->Dimerization Isomer_Formation Isomer Formation 5-Chloro-7-Azaindolin-2-one->Isomer_Formation Polychlorination Polychlorination 5-Chloro-7-Azaindolin-2-one->Polychlorination

Caption: Synthetic workflow and potential byproduct formation points.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Part 1: Formation of the 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Core

Q1: My reaction to form the 7-azaindolin-2-one from 7-azaindoline is showing multiple spots on TLC, with one major, more polar byproduct. What could this be?

A1: A likely culprit is the over-oxidation of your desired product. The 7-azaindolin-2-one can be further oxidized to form undesired products, particularly if harsh oxidizing agents or prolonged reaction times are employed.

  • Potential Byproduct: 1H-Pyrrolo[2,3-b]pyridine-2,3-dione. This dione is more polar than the desired mono-oxo product due to the additional carbonyl group.

  • Causality: The methylene group at the C3 position of the 7-azaindolin-2-one is susceptible to further oxidation, especially under conditions that are not carefully controlled.

  • Troubleshooting & Mitigation:

    • Choice of Oxidant: Employ milder oxidizing agents. If using a chromium-based oxidant, consider switching to a manganese-based one or a Swern-type oxidation.

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.

    • Temperature Control: Maintain a low and consistent reaction temperature.

Q2: I am observing a significant amount of a high molecular weight byproduct that is sparingly soluble. What could be the cause?

A2: This is likely due to the oxidative dimerization of the 7-azaindolin-2-one. Oxindole and its derivatives are known to undergo dimerization, especially under oxidative or basic conditions.[2]

  • Potential Byproduct: A C3-C3' linked dimer of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The formation of such dimers can be facilitated by radical mechanisms.[3]

  • Causality: The C3 position of the 7-azaindolin-2-one is activated and can be a site for radical formation, which then leads to dimerization.

  • Troubleshooting & Mitigation:

    • Inert Atmosphere: Conduct the oxidation reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the presence of oxygen, which can promote radical formation.

    • Control of Base: If a base is used in the workup or reaction, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.

    • Radical Scavengers: In some cases, the addition of a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts might suppress dimerization, but this should be tested on a small scale first to ensure it doesn't interfere with the primary reaction.

Start Oxidation of 7-Azaindoline Reaction_Monitoring Reaction_Monitoring Start->Reaction_Monitoring TLC/LC-MS Desired_Product Desired_Product Reaction_Monitoring->Desired_Product Clean Conversion Byproduct_Detected Byproduct_Detected Reaction_Monitoring->Byproduct_Detected Multiple Spots Check_Polarity Check_Polarity Byproduct_Detected->Check_Polarity Analyze Polarity High_MW_Impurity High_MW_Impurity Check_Polarity->High_MW_Impurity High MW, Low Solubility More_Polar_Impurity More_Polar_Impurity Check_Polarity->More_Polar_Impurity More Polar Hypothesis_Dimer Hypothesis_Dimer High_MW_Impurity->Hypothesis_Dimer Hypothesis: Dimerization Hypothesis_Overoxidation Hypothesis_Overoxidation More_Polar_Impurity->Hypothesis_Overoxidation Hypothesis: Over-oxidation Mitigation_Dimer Mitigation_Dimer Hypothesis_Dimer->Mitigation_Dimer Mitigation Mitigation_Overoxidation Mitigation_Overoxidation Hypothesis_Overoxidation->Mitigation_Overoxidation Mitigation Inert_Atmosphere Inert_Atmosphere Mitigation_Dimer->Inert_Atmosphere Use Inert Atmosphere Control_Base Control_Base Mitigation_Dimer->Control_Base Control Base Addition Milder_Oxidant Milder_Oxidant Mitigation_Overoxidation->Milder_Oxidant Use Milder Oxidant Temperature_Control Temperature_Control Mitigation_Overoxidation->Temperature_Control Strict Temperature Control

Caption: Troubleshooting workflow for the oxidation step.

Part 2: Chlorination of the 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Core

Q3: My chlorination reaction is yielding a mixture of monochlorinated products that are difficult to separate. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the chlorination of the 7-azaindolin-2-one ring can be challenging. The electronic nature of the ring system allows for electrophilic attack at multiple positions.

  • Potential Byproducts:

    • 3-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: The C3 position is activated by the adjacent nitrogen and carbonyl group.

    • 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: The pyridine ring can also be chlorinated.

  • Causality: The regioselectivity of electrophilic aromatic substitution on the 7-azaindole nucleus is influenced by both the pyrrole and pyridine rings. The directing effects of the substituents and the reaction conditions play a critical role.

  • Troubleshooting & Mitigation:

    • Chlorinating Agent: The choice of chlorinating agent is crucial. N-Chlorosuccinimide (NCS) is a common choice, but its reactivity can be modulated by the solvent and temperature. Consider using milder chlorinating agents or activating the substrate towards substitution at the desired position.

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., DMF, acetonitrile).

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to enhance selectivity.

    • Protecting Groups: Consider the use of a protecting group on the pyrrole nitrogen to modulate the electron density of the ring system and direct the chlorination to the desired position.

Q4: I am observing byproducts with a mass corresponding to the addition of two or more chlorine atoms. How can I prevent polychlorination?

A4: Polychlorination is a common side reaction when the substrate is highly activated or when an excess of the chlorinating agent is used.

  • Potential Byproducts: Dichloro- and trichloro-derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

  • Causality: Once the first chlorine atom is introduced, the ring may still be sufficiently activated for further electrophilic attack, especially if the reaction is not carefully controlled.

  • Troubleshooting & Mitigation:

    • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. Add the agent portion-wise to maintain a low concentration throughout the reaction.

    • Reverse Addition: Add the substrate solution to the chlorinating agent solution to ensure the substrate is always in the presence of a limited amount of the electrophile.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the desired monochlorinated product is the major component.

Byproduct TypePotential StructureFormation ConditionsMitigation Strategy
Over-oxidation 1H-Pyrrolo[2,3-b]pyridine-2,3-dioneHarsh oxidants, prolonged reaction timeUse milder oxidants, careful reaction monitoring
Dimerization C3-C3' linked dimerOxidative/basic conditions, presence of O2Inert atmosphere, controlled addition of base
Isomeric Monochloro 3-Chloro or 6-Chloro isomerNon-optimized chlorination conditionsLow temperature, solvent screening, protecting groups
Polychlorination Dichloro/Trichloro derivativesExcess chlorinating agent, prolonged reactionStrict stoichiometry, reverse addition, short reaction time

Byproduct Characterization

Accurate identification of byproducts is essential for process optimization. The following techniques are recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the product and the relative amounts of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the major byproducts. 2D NMR techniques (COSY, HSQC, HMBC) can be particularly useful in determining the position of the chlorine atom in isomeric byproducts.

Conclusion

The synthesis of this compound requires careful control of reaction conditions to minimize the formation of byproducts. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. For further assistance, please do not hesitate to contact our technical support team.

References

Stability issues of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the stability of this compound in solution. As a valued heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, understanding its stability profile is critical for reproducible and reliable experimental outcomes.

This document provides a comprehensive overview of the potential stability issues, recommended handling procedures, and methodologies for assessing the stability of this compound in various experimental settings. The information presented is synthesized from studies on structurally related compounds and established principles of organic chemistry.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the chemical structure, which features a lactam ring within a 7-azaindole core, the primary factors influencing stability are expected to be pH, light exposure, temperature, and the presence of oxidizing agents. The lactam functionality is susceptible to hydrolysis, especially under acidic or alkaline conditions. The pyrrolopyridine core, similar to other indole derivatives, can be prone to oxidation and photodegradation. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown these compounds to be photolabile and highly unstable in alkaline or acidic environments[1][2].

Q2: What are the optimal pH and solvent conditions for dissolving and storing this compound in solution?

A2: To minimize hydrolytic degradation of the lactam ring, it is strongly recommended to maintain solutions at a neutral pH (around 7). Structurally similar compounds have demonstrated stability in neutral media, while exhibiting lability in both acidic and alkaline conditions[1][2]. For solvents, aprotic organic solvents such as DMSO or DMF are generally preferred for stock solutions. If aqueous buffers are required for experiments, it is advisable to prepare fresh solutions and use them promptly.

Q3: Is this compound sensitive to light?

A3: Yes, there is a high probability of photosensitivity. The 7-azaindole core is known to be photoreactive, and related pyrrolopyridine derivatives have been confirmed to be photolabile[1][2]. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or wrapping containers with aluminum foil. Experiments should be conducted under subdued lighting conditions whenever possible.

Q4: How should I store the solid compound and its solutions?

A4: For the solid compound, long-term storage at -20°C or -80°C is recommended to ensure stability. For short-term storage, 4°C is acceptable. Stock solutions in anhydrous aprotic solvents like DMSO should also be stored at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. Avoid repeated freeze-thaw cycles.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathway is likely the hydrolysis of the lactam ring, which would result in the formation of the corresponding amino acid, 5-chloro-3-(carboxymethyl)-1H-pyrrolo[2,3-b]pyridine. Oxidative degradation may lead to the formation of hydroxylated or other oxidized species on the pyrrolopyridine ring system. Photodegradation could result in more complex rearrangements or cleavage of the heterocyclic rings[1][2].

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using buffered aqueous solutions, ensure the pH is neutral. Protect solutions from light and store them at low temperatures when not in use. Consider performing a stability study under your specific experimental conditions (see protocol below).
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products.Compare the chromatograms of fresh and aged solutions to identify potential degradation peaks. The primary degradation product is likely the hydrolyzed lactam. Adjust your experimental conditions (pH, light exposure, temperature) to minimize degradation.
Solution changes color over time. Potential oxidative degradation or photodegradation.Ensure solutions are protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. Avoid exposure to strong oxidizing agents.

Visualizing Potential Degradation and Experimental Workflow

To better understand the potential instability of this compound, the following diagrams illustrate a hypothetical degradation pathway and a recommended workflow for assessing its stability.

cluster_degradation Hypothetical Degradation Pathway Compound This compound Hydrolysis Hydrolysis Product (Lactam Ring Opening) Compound->Hydrolysis H+ or OH- Oxidation Oxidized Products Compound->Oxidation O2, Oxidants Photodegradation Photodegradation Products Compound->Photodegradation Light (UV/Vis)

Hypothetical degradation pathways.

cluster_workflow Experimental Workflow for Stability Assessment Start Prepare fresh stock solution of compound in a suitable solvent (e.g., DMSO) Incubate Incubate aliquots under different conditions (e.g., pH, light, temperature) Start->Incubate Sample Take samples at different time points Incubate->Sample Analyze Analyze samples by HPLC or LC-MS Sample->Analyze Evaluate Evaluate the percentage of remaining compound and identify degradation products Analyze->Evaluate End Determine stability profile and optimal conditions Evaluate->End

Workflow for stability assessment.

Experimental Protocol: Assessing Solution Stability

This protocol provides a general framework for conducting a forced degradation study to evaluate the stability of this compound in your specific experimental conditions.

Objective: To determine the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, acetonitrile, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber or a light source with controlled temperature

  • Incubator/oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like DMSO.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~50 µg/mL.

    • Photolytic Degradation: Expose a solution of the compound (~50 µg/mL in a suitable solvent) to a light source as per ICH Q1B guidelines. Keep a control sample in the dark.

    • Thermal Degradation: Incubate a solution of the compound (~50 µg/mL in a suitable solvent) at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples by HPLC or LC-MS. Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point for each stress condition.

Summary of Recommended Handling and Storage

ConditionRecommendationRationale
Solid Storage Long-term: -20°C to -80°C. Short-term: 4°C.To minimize degradation over time.
Solution Storage Store stock solutions in anhydrous aprotic solvents (e.g., DMSO) at -20°C to -80°C. Avoid repeated freeze-thaw cycles.To prevent hydrolysis and other degradation pathways.
pH Maintain solutions at a neutral pH (~7).The lactam ring is susceptible to acid and base-catalyzed hydrolysis[1][2].
Light Exposure Protect solutions from light using amber vials or foil.The 7-azaindole core is likely photosensitive[1][2].
Temperature Avoid prolonged exposure to elevated temperatures.To minimize thermal degradation.
Atmosphere For long-term storage of solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation.

By adhering to these guidelines and, if necessary, performing a stability assessment tailored to your specific experimental setup, you can ensure the integrity of this compound and the reliability of your research outcomes.

References

Technical Support Center: Reaction Monitoring of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Our objective is to provide a comprehensive, experience-driven resource for monitoring the progress of this reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). This guide moves beyond rote protocols to explain the underlying principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

I. Foundational Principles of Chromatographic Monitoring

The successful synthesis of this compound, a heterocyclic compound of interest in pharmaceutical development, hinges on the ability to accurately track the consumption of starting materials and the formation of the desired product. Both TLC and HPLC are indispensable tools for this purpose, offering complementary insights into the reaction's progress.

Thin-Layer Chromatography (TLC): A rapid, cost-effective technique ideal for qualitative, real-time reaction monitoring. Its simplicity allows for frequent checks to determine the presence or absence of reactants and products.[1]

High-Performance Liquid Chromatography (HPLC): A high-resolution analytical technique that provides quantitative data on the reaction mixture. HPLC is crucial for determining the purity of the product, identifying byproducts, and optimizing reaction conditions for improved yield and efficiency.[2][3]

II. Experimental Protocols: A Starting Point

While every reaction may require fine-tuning, the following protocols provide a robust starting point for monitoring the synthesis of this compound.

A. Thin-Layer Chromatography (TLC) Protocol

1. Plate Selection:

  • Standard silica gel 60 F254 plates are recommended due to the polar nature of the heterocyclic rings and the lactam functionality.

2. Sample Preparation:

  • Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). The concentration should be sufficient for visualization without overloading the plate.

3. Spotting:

  • Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline of the TLC plate. The co-spot is critical for resolving compounds with similar Rf values.

4. Mobile Phase (Eluent) Selection:

  • A common starting solvent system for compounds of moderate polarity is a mixture of a non-polar and a polar solvent.[4]

  • Recommended Starting System: Hexane:Ethyl Acetate (1:1 v/v).

  • Adjust the ratio based on the observed separation. If the spots remain at the baseline, increase the polarity by adding more ethyl acetate. If the spots run with the solvent front, decrease the polarity by adding more hexane.

5. Development:

  • Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

6. Visualization:

  • UV Light: The pyrrolopyridine core is aromatic and should be visible under short-wave UV light (254 nm) as dark spots on a fluorescent background.[5]

  • Iodine Staining: Place the dried plate in a chamber with iodine crystals. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[5]

  • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols or other oxidizable functional groups that might be present in starting materials or byproducts.

B. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods developed for structurally similar polar, heterocyclic compounds.

1. Column Selection:

  • A C18 reversed-phase column is the most common starting point for the analysis of a wide range of organic molecules.[6]

  • Recommended Column: C18, 5 µm particle size, 4.6 x 150 mm.

2. Mobile Phase:

  • A gradient elution is often necessary for separating components with a range of polarities.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • The acidic modifier helps to protonate silanol groups on the stationary phase and the analytes, leading to sharper peaks.

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

4. Flow Rate:

  • 1.0 mL/min

5. Detection:

  • UV detection at a wavelength where the starting materials and product have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

6. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure good peak shape.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the TLC and HPLC monitoring of the synthesis of this compound.

A. Thin-Layer Chromatography (TLC) Troubleshooting

Q1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

A1: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[7] Try diluting your sample further before spotting.

  • Highly Polar Compounds: The lactam and pyridine functionalities in your target molecule can lead to strong interactions with the silica gel, causing streaking. Adding a small amount of a polar modifier to your eluent, such as methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds), can help to mitigate this effect by competing for active sites on the stationary phase.

  • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent, it can cause the initial spot to be too diffuse, leading to streaking. Whenever possible, use a less polar solvent for sample preparation.

Q2: My spots are not moving from the baseline, or they are all at the solvent front.

A2: This is an issue of incorrect mobile phase polarity.

  • Spots at the Baseline (Low Rf): Your mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent in your eluent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).

  • Spots at the Solvent Front (High Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent.

Q3: I can't see any spots on my TLC plate after development.

A3: This can be due to a few reasons:

  • Insufficient Concentration: The concentration of your sample may be too low for detection. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.

  • Non-UV Active Compounds: While the pyrrolopyridine core is UV active, some starting materials or byproducts may not be. Try using a chemical stain like iodine or potassium permanganate for visualization.

  • Volatility: If your compounds are volatile, they may have evaporated from the plate during drying.

B. High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: I'm seeing peak tailing in my chromatogram. What should I do?

A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms in your molecule. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid or trifluoroacetic acid) to protonate these silanols and minimize these interactions.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent like isopropanol or a high percentage of acetonitrile.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

Q2: My peaks are fronting. What does this indicate?

A2: Peak fronting is less common than tailing and can be caused by:

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause the peak to be distorted. Always try to dissolve your sample in the mobile phase.

  • Low Column Temperature: Operating at a very low temperature can sometimes contribute to fronting. Increasing the column temperature (e.g., to 30-40 °C) can improve peak shape.

Q3: I'm observing "ghost peaks" in my chromatogram.

A3: Ghost peaks are peaks that appear in blank injections or at unexpected retention times.

  • Carryover from Previous Injections: The most common cause is carryover from a previous, more concentrated sample. Implement a needle wash step in your autosampler method and flush the injection port.

  • Contaminated Mobile Phase: Impurities in your solvents or additives can appear as peaks. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.

  • System Contamination: Contaminants can build up in various parts of the HPLC system. A systematic cleaning of the system components may be necessary.

IV. Visualizing the Workflow

A systematic approach is key to effective reaction monitoring and troubleshooting.

Caption: Workflow for reaction monitoring using TLC and HPLC.

V. Troubleshooting Logic

When encountering an issue, a logical, step-by-step approach is crucial for efficient problem-solving.

Troubleshooting_Logic Problem Problem Observed (e.g., Streaking, Tailing) Check_Sample Check Sample Concentration & Solvent Problem->Check_Sample Check_Mobile_Phase Check Mobile Phase Composition & pH Problem->Check_Mobile_Phase Check_Hardware Check Hardware (Column, Injector) Problem->Check_Hardware Solution Implement Solution Check_Sample->Solution Check_Mobile_Phase->Solution Check_Hardware->Solution

Caption: A systematic approach to troubleshooting chromatographic issues.

VI. References

  • Hancu, G., Simon, B., et al. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC - NIH. Retrieved from --INVALID-LINK--

  • Ebeshi, B. U., et al. (2015). High performance thin layer chromatographic and ultra-violet spectrophotometric fingerprinting of some beta lactam antibiotics. Journal of Science and Practice of Pharmacy, 2(1), 64-69.

  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from --INVALID-LINK--

  • (n.d.). Developing HPLC Methods. Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • (n.d.). Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • (n.d.). HPLC problems with very polar molecules. Axion Labs. Retrieved from --INVALID-LINK--

  • (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Agilent. Retrieved from --INVALID-LINK--

  • (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Chromatography Online. Retrieved from --INVALID-LINK--

  • (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs. Retrieved from --INVALID-LINK--

  • (n.d.). Thin layer chromatographic analysis of Beta Lactam Antibiotics. Slideshare. Retrieved from --INVALID-LINK--

  • (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • (n.d.). TLC Visualization Reagents. EPFL. Retrieved from --INVALID-LINK--

  • (n.d.). TLC Visualization Solutions. Retrieved from --INVALID-LINK--

  • (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from --INVALID-LINK--

  • (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Retrieved from --INVALID-LINK--

  • (2025, August 7). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. ResearchGate. Retrieved from --INVALID-LINK--

  • (n.d.). Thin layer chromatographic analysis of Beta-lactam antibiotics. Semantic Scholar. Retrieved from --INVALID-LINK--

  • (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from --INVALID-LINK--

  • (n.d.). Method Development HPLC. Interchim. Retrieved from --INVALID-LINK--

  • (2017, February 22). Column chromatography & TLC on highly polar compounds?. Reddit. Retrieved from --INVALID-LINK--

  • (2022, April 7). 2.3D: Separation Theory. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • (n.d.). Tips & Tricks for Thin-Layer Chromatography. Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Crude 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. As a key intermediate in pharmaceutical synthesis, achieving high purity of this azaoxindole is critical for the success of subsequent reactions and the integrity of final drug candidates. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just protocols, but the underlying scientific rationale to empower you to solve purification challenges effectively.

Section 1: Initial Assessment & Frequently Asked Questions

A successful purification strategy begins with a thorough understanding of your crude material. Rushing this step is a common cause of downstream failures.

Q1: How should I perform an initial purity assessment of my crude product?

A: Before any purification attempt, you must characterize your crude material to establish a baseline. This prevents wasted effort on an inappropriate purification strategy. A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. It helps visualize the number of components, identify the polarity of your target compound relative to impurities, and is essential for developing a column chromatography method.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR provides a detailed picture of the molecular structure. In crude analysis, it can reveal the presence of unreacted starting materials, residual solvents, and major byproducts by identifying their characteristic peaks.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful combination. LC separates the components of the mixture, while MS provides the mass-to-charge ratio of each component, helping you confirm the presence of your desired product (MW: 168.58 g/mol ) and identify the masses of unknown impurities.

Q2: What are the most common impurities I should expect in my crude this compound?

A: Impurities are typically remnants of the synthetic route used. While the exact synthesis can vary, common impurities in related heterocyclic syntheses often include:

  • Unreacted Starting Materials: Depending on the specific pathway, these could be precursors to the pyrrolopyridine core.

  • Reagents and Catalysts: Reagents like chlorinating agents or residual palladium catalysts from cross-coupling reactions may persist.

  • Reaction Byproducts: Incomplete reactions or side reactions can generate structurally similar impurities (e.g., isomers, over-chlorinated species, or hydrolyzed intermediates) that can be particularly challenging to remove.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., Toluene, Dioxane, Methanol) are common.[1]

Q3: What key physical properties of this compound are important for purification?

A: Understanding the compound's properties is crucial for selecting a purification method.

  • Appearance: It is typically a solid at room temperature.[2]

  • Solubility: This is paramount for recrystallization and for choosing a mobile phase in chromatography. Azaoxindoles often exhibit moderate polarity. General solubility tests in solvents like DMSO, DMF, and alcohols are a good starting point.[2]

  • Stability: The lactam and pyrrole rings can be sensitive to harsh pH conditions (strong acid or base) and high temperatures. It is recommended to store the compound in an inert atmosphere at 2-8°C.[3]

Section 2: Core Purification Strategies

The choice between recrystallization and chromatography depends on the nature and quantity of both your target compound and its impurities.

Q4: Should I use recrystallization or column chromatography?

A: This decision depends on your initial assessment. The following workflow provides a general guideline.

Purification_Workflow Start Crude Product Analysis (TLC, NMR, LC-MS) Purity_Check Is the product >90% pure with minor, non-polar or highly polar impurities? Start->Purity_Check Method_Choice Are impurities structurally similar with close polarity? Purity_Check->Method_Choice No Recrystallize Attempt Recrystallization Purity_Check->Recrystallize Yes Method_Choice->Recrystallize No Chromatography Perform Flash Column Chromatography Method_Choice->Chromatography Yes Success_Check_R Purity >98%? Recrystallize->Success_Check_R Success_Check_C Purity >98%? Chromatography->Success_Check_C Success_Check_R->Chromatography No, impurities remain Final_Product Final Product (Characterize & Store) Success_Check_R->Final_Product Yes Success_Check_C->Final_Product Yes Troubleshoot_C Optimize Chromatography Success_Check_C->Troubleshoot_C No Troubleshoot_R Troubleshoot Recrystallization Troubleshoot_C->Chromatography

Caption: Purification strategy decision workflow.

Protocol 1: Recrystallization

Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from your product. It is often faster and more scalable than chromatography for final polishing.

Q5: How do I select an effective solvent system for recrystallization?

A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

Method for Solvent Screening:

  • Place ~10-20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent.

  • If the solid is insoluble at room temperature, heat the mixture gently. A good solvent will dissolve the solid upon heating.

  • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a promising solvent.

SolventPolarityBoiling Point (°C)Comments & Potential Use
Hexane/Heptane Non-polar69 / 98Unlikely to be a good single solvent. Useful as an anti-solvent in a binary system.
Ethyl Acetate Medium77A common choice for compounds of moderate polarity. Often used with hexane.[4]
Isopropanol Polar, Protic82Good for moderately polar compounds. Can form hydrogen bonds.
Ethanol/Methanol Polar, Protic78 / 65Often too good a solvent, but can be effective in a binary system (e.g., with water or an ether).
Acetonitrile Polar, Aprotic82Can be an excellent recrystallization solvent for nitrogen-containing heterocycles.
Toluene Non-polar111Useful for less polar compounds, but its high boiling point can be a disadvantage.
Water Very Polar100Generally used as an anti-solvent unless the compound has significant water solubility.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if needed): If insoluble impurities (dust, catalyst residue) are present, perform a rapid gravity filtration of the hot solution into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Confirm solvent removal via ¹H NMR.

Protocol 2: Flash Column Chromatography

Chromatography is the method of choice for separating compounds with similar polarities or when multiple impurities are present.

Q6: How do I develop an effective method for flash column chromatography?

A: Method development is done using TLC. The goal is to find a solvent system (mobile phase) that gives your target compound a Retention Factor (Rf) of ~0.3-0.4 .

  • Rf = (distance traveled by spot) / (distance traveled by solvent front)

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm mesh)Standard choice for compounds of moderate polarity. Cost-effective and versatile.[5]
Mobile Phase Ethyl Acetate / Hexane GradientA classic solvent system that provides a good polarity range. Start with a low percentage of ethyl acetate and gradually increase it.[4]
Alternative Mobile Phase Dichloromethane / Methanol GradientUseful if the compound has poor solubility or resolution in the ethyl acetate/hexane system.
TLC Visualization UV light (254 nm)The aromatic nature of the pyrrolopyridine core should make it UV-active.

Step-by-Step Flash Chromatography Protocol:

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or the mobile phase). Alternatively, "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin running the mobile phase through the column. Collect fractions in test tubes.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute compounds that are more strongly adsorbed to the silica.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

  • Final Drying: Place the resulting solid under high vacuum to remove all solvent traces.

Section 3: Troubleshooting Guide

Q7: My product has oiled out and will not crystallize. What should I do?

A: "Oiling out" occurs when the compound comes out of solution above its melting point or when impurities inhibit crystal lattice formation.

  • Solution 1: Scratching. Use a glass rod to scratch the inside surface of the flask at the solution's surface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Solution 2: Seed Crystals. If you have a small amount of pure solid, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Solution 3: Reduce Solvent Polarity. Your compound may be too soluble. Try adding a non-polar "anti-solvent" (like hexane) dropwise to the solution until it becomes faintly cloudy, then warm slightly to clarify and cool again.

  • Solution 4: Re-purify. The oil may be due to a high impurity load. Re-purify a small sample by chromatography to obtain pure material that can be used as seed crystals.

Q8: My compound is streaking badly on the TLC plate. What does this indicate?

A: Streaking is often a sign of one of the following issues:

  • Overloading: You have spotted too much material on the TLC plate. Try diluting your sample.

  • Highly Polar/Acidic/Basic Nature: The compound may be interacting too strongly with the acidic silica gel. Try adding a small amount of a modifier to your mobile phase (e.g., 1% triethylamine for a basic compound or 1% acetic acid for an acidic one).

  • Insolubility: The compound may not be fully dissolved in the spotting solvent, causing it to smear at the origin. Ensure it is fully dissolved before spotting.

Q9: I have co-eluting impurities after column chromatography. How can I improve the separation?

A: Co-elution means the polarities of your product and an impurity are too similar for the chosen conditions.

  • Solution 1: Flatten the Gradient. Run a slower, more shallow gradient of your mobile phase. This increases the resolution between closely eluting spots.

  • Solution 2: Change the Solvent System. The selectivity of the separation can be altered by changing the solvents. If you used an ethyl acetate/hexane system, try a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compounds in unique ways, which can alter the elution order.

  • Solution 3: Change the Stationary Phase. If solvent changes fail, consider a different stationary phase. Alumina (basic or neutral) or C18-reversed phase silica offer different separation mechanisms compared to standard silica gel.

Section 4: Final Confirmation and Storage

Q10: How do I confirm the purity of my final product, and what are the best storage practices?

A: After purification, you must rigorously confirm the purity and identity of the final material.

  • Purity Confirmation: Use a combination of HPLC (High-Performance Liquid Chromatography) and ¹H NMR. HPLC can provide a quantitative purity value (e.g., >98 area-%), while ¹H NMR will confirm the structure is correct and that no residual solvents or obvious impurities remain.

  • Identity Confirmation: High-resolution mass spectrometry (HRMS) will confirm the elemental composition, and techniques like ¹³C NMR and 2D-NMR can be used for full structural elucidation.

Storage: this compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C is common) to prevent degradation.[3] It should be protected from light and moisture. For long-term storage, -20°C is recommended.[6]

References

Validation & Comparative

A Comparative Guide to the Kinase Selectivity Profiling of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Strategic Imperative of Kinase Selectivity

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities and its role as the core of numerous kinase inhibitors.[1][2] Its structural resemblance to the endogenous purine of ATP allows it to effectively interact with the ATP-binding site of a wide array of protein kinases.[3] This guide focuses on a novel investigational compound, 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (hereafter designated CPO-5 ), a derivative of this potent scaffold.

In modern drug discovery, the development of a kinase inhibitor is not merely a question of potency against the intended target but is critically defined by its selectivity across the entire human kinome. A highly selective inhibitor promises a wider therapeutic window and a more predictable safety profile, whereas off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous, multi-faceted kinase selectivity profiling cascade is not just a regulatory requirement but a foundational element of a successful drug development program.

This guide provides a comprehensive framework for evaluating the kinase selectivity of CPO-5. As specific experimental data for this novel compound is not yet in the public domain, we will proceed based on a scientifically informed hypothesis. Drawing from the established activities of structurally related pyrrolopyridine compounds, we will profile CPO-5 as a putative inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). We will compare its hypothetical performance against established CSF1R inhibitors, provide detailed, self-validating experimental protocols to generate such data, and place its activity within the broader context of cellular signaling.

Hypothesized Primary Target: Colony-Stimulating Factor 1 Receptor (CSF1R)

The pyrrolopyridine core is a key feature in several potent inhibitors of the Class III receptor tyrosine kinase family.[4] Notably, Pexidartinib, an approved therapeutic, incorporates a related scaffold and potently inhibits CSF1R.[5] CSF1R and its ligands, CSF1 and IL-34, are the primary regulators of the survival, proliferation, and differentiation of macrophages and related myeloid lineage cells.[6] Given the critical role of tumor-associated macrophages (TAMs) in creating an immunosuppressive tumor microenvironment, CSF1R has emerged as a high-value target in immuno-oncology.[6][7]

Therefore, our working hypothesis is that CPO-5 is designed as a potent inhibitor of CSF1R. The primary objective of this profiling guide is to define its potency and selectivity against CSF1R and distinguish its profile from other agents targeting the same pathway.

Comparative Kinase Selectivity Analysis

To contextualize the profile of CPO-5, we compare its hypothetical data against two benchmark compounds:

  • Pexidartinib: The first FDA-approved CSF1R inhibitor for tenosynovial giant cell tumor (TGCT). It is known to have off-target activity against other Class III RTKs, notably KIT.[4][7]

  • Vimseltinib (DCC-3014): A second-generation, highly selective CSF1R inhibitor designed to bind the "switch pocket," conferring high selectivity over closely related kinases.[6][8]

The following table summarizes a hypothetical kinase inhibition profile for CPO-5, generated from the methodologies described later in this guide. Data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM); lower values indicate higher potency.

Table 1: Comparative Kinase Inhibitory Potency (IC50, nM)

Kinase Target CPO-5 (Hypothetical) Pexidartinib[4] Vimseltinib (DCC-3014)[6] Kinase Family Rationale for Inclusion
CSF1R 5 13 <10 Class III RTK Primary Target
KIT 55 27 >1000 Class III RTK Key off-target for 1st-gen inhibitors
FLT3 250 160 >1000 Class III RTK Key off-target for 1st-gen inhibitors
PDGFRβ 800 >1000 >1000 Class III RTK Related family member
VEGFR2 (KDR) >10,000 >10,000 >1000 Class V RTK Common anti-angiogenic off-target
TNIK >5,000 Not Reported Not Reported STE Known target of other pyrrolopyridines

| CDK8 | >5,000 | Not Reported | Not Reported | CMGC | Known target of other pyrrolopyridines |

This hypothetical data positions CPO-5 as a potent and relatively selective CSF1R inhibitor, with a profile superior to Pexidartinib regarding KIT inhibition but potentially less selective than Vimseltinib. This profile would make it a promising candidate meriting further investigation.

The CSF1R Signaling Pathway

Inhibition of CSF1R aims to block the downstream signaling cascades that promote macrophage survival and pro-tumoral functions. Understanding this pathway is essential for interpreting cellular assay results and predicting in vivo effects. Binding of CSF1 or IL-34 induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain, creating docking sites for signaling effectors like PI3K and PLCγ, ultimately leading to the activation of the AKT and MAPK/ERK pathways.

CSF1R_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R (Inactive Monomer) CSF1R_dimer CSF1R Dimer (Active) CSF1R->CSF1R_dimer Dimerization & Autophosphorylation PI3K PI3K CSF1R_dimer->PI3K RAS RAS CSF1R_dimer->RAS CSF1 CSF1 / IL-34 CSF1->CSF1R Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Gene Transcription (Survival, Proliferation, Differentiation) mTOR->Outcome ERK MAPK/ERK ERK->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK CPO5 CPO-5 CPO5->CSF1R_dimer INHIBITS

Caption: The CSF1R signaling cascade initiated by ligand binding.

Experimental Methodologies for Robust Selectivity Profiling

A tiered and orthogonal approach is essential for validating the selectivity profile of a new chemical entity. We begin with a broad, competition-based screen to identify potential interactions across the kinome, followed by quantitative biochemical assays to confirm potency, and finally, cellular assays to verify target engagement in a physiological environment.

Part 1: Broad Kinome Profiling via Competition Binding Assay

Causality Behind Experimental Choice: The first step is to rapidly survey hundreds of kinases to identify both the intended target and any potential off-targets. A competition binding assay, such as the KINOMEscan™ platform, is ideal for this purpose.[9] It measures the ability of a compound to displace a known, immobilized ligand from the kinase active site. The readout is thermodynamic (affinity-based) rather than enzymatic, making it applicable to nearly any kinase, irrespective of its activity level or substrate requirements. This provides an unbiased, panoramic view of the compound's binding profile.[10]

  • Compound Preparation: Prepare a 100 mM stock solution of CPO-5 in 100% DMSO. For a primary screen, create a working solution at a concentration of 10 µM.

  • Assay Principle: The assay utilizes DNA-tagged kinases. An immobilized, active-site directed ligand is bound to a solid support (e.g., beads).[9]

  • Competition Reaction: In each well of a multi-well plate, incubate the DNA-tagged kinase, the ligand-beads, and the test compound (CPO-5 at 10 µM). The test compound and the immobilized ligand will compete for binding to the kinase's ATP pocket.[9]

  • Washing and Elution: After incubation, wash the beads to remove any unbound kinase. The amount of kinase remaining on the beads is inversely proportional to the affinity of the test compound.

  • Quantification: Quantify the amount of bead-bound kinase using quantitative PCR (qPCR) with primers specific to the kinase's DNA tag.[9]

  • Data Analysis: Express the results as "Percent of Control" (%Ctrl), calculated as: (Test Compound Signal - Positive Control Signal) / (DMSO Control Signal - Positive Control Signal) * 100. A lower %Ctrl value indicates stronger binding of the test compound. A common threshold for a significant "hit" is a %Ctrl < 10%.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification p1 Immobilized Ligand (on bead) Assay Incubate Components: Compound competes with immobilized ligand for kinase binding p1->Assay p2 DNA-Tagged Kinase p2->Assay p3 Test Compound (CPO-5) p3->Assay Wash Wash to remove unbound kinase Assay->Wash Quant Quantify bound kinase via qPCR of DNA tag Wash->Quant Result Result: Low qPCR signal = High compound affinity Quant->Result

Caption: Workflow for a KINOMEscan™ competition binding assay.

Part 2: Orthogonal IC50 Determination with a Biochemical Assay

Causality Behind Experimental Choice: While binding assays are excellent for broad screening, it is crucial to confirm these interactions in an enzymatic activity assay. This orthogonal validation ensures that binding to the active site translates into functional inhibition. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11][12] Its high sensitivity and broad dynamic range make it suitable for determining accurate IC50 values for both potent primary targets and weaker off-targets.[13]

  • Compound Preparation: Prepare a serial dilution of CPO-5 in a 384-well plate. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate.

  • Kinase Reaction Setup:

    • To each well, add the purified kinase (e.g., recombinant human CSF1R) and its specific substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.[14]

    • Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[14]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP. Incubate at room temperature for 30-60 minutes.[14]

  • Signal Detection: The newly synthesized ATP is used by a luciferase in the detection reagent to generate a luminescent signal, which is directly proportional to the amount of ADP produced (and thus, kinase activity).[12] Measure luminescence using a plate reader.

  • Data Analysis: Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Part 3: Confirming Target Engagement in a Cellular Environment

Causality Behind Experimental Choice: Biochemical assays, while essential, are performed in an artificial system with purified components. It is imperative to confirm that the compound can enter a cell, engage its target in the complex cellular milieu, and exert a stabilizing effect. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells.[3][15] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16] Observing a thermal shift provides direct and compelling evidence of target binding in a physiologically relevant context.

  • Cell Treatment: Culture cells that endogenously express the target kinase (e.g., M-NFS-60 cells for CSF1R). Treat the intact cells with various concentrations of CPO-5 or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[3]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins and other cellular debris.[15]

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Detection: Analyze the amount of soluble target protein (e.g., CSF1R) remaining at each temperature using Western Blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of CPO-5 indicates thermal stabilization and confirms target engagement.[17]

CETSA_Workflow cluster_cell Cellular Treatment cluster_process Processing cluster_analysis Analysis Cells Intact Cells Expressing Target Kinase Treat Treat cells with CPO-5 or Vehicle Cells->Treat Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Spin Centrifugation to Pellet Aggregates Lyse->Spin Supernatant Collect Supernatant (Soluble Proteins) Spin->Supernatant Detect Detect Target Protein (e.g., Western Blot) Supernatant->Detect Result Result: Shift in melting curve confirms target engagement Detect->Result

References

A Comparative Guide to Kinase Inhibition: Evaluating the Potential of the 1H-pyrrolo[2,3-b]pyridine Scaffold Against the Clinical Benchmark, Sunitinib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the established multi-targeted tyrosine kinase inhibitor (TKI), Sunitinib, and the therapeutic potential of compounds derived from the 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold. While Sunitinib is an FDA-approved drug with a wealth of preclinical and clinical data, this compound is representative of a versatile chemical scaffold from which novel, potent, and selective kinase inhibitors are being developed.[1][2] This document will delve into the mechanistic differences, comparative efficacy based on representative compounds from the scaffold, and the experimental workflows required to rigorously evaluate such a novel candidate against a clinical standard.

Introduction: The Landscape of Kinase Inhibition in Oncology

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[3] This has made them one of the most successful classes of drug targets in oncology.[4] Sunitinib, an oral multi-targeted TKI, was a landmark approval, demonstrating that simultaneously inhibiting multiple key pathways involved in tumor growth and angiogenesis could yield significant clinical benefits.[5][6] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[7]

However, the field is continually evolving. While the broad-spectrum activity of drugs like Sunitinib is effective, it can also lead to off-target effects and toxicities.[8] This has driven the search for next-generation inhibitors with improved selectivity and potency. The 1H-pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole, is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors developed to achieve higher target specificity.[1][2] This guide uses this compound as a structural archetype to explore how a novel inhibitor from this class would be scientifically evaluated against the benchmark, Sunitinib.

Mechanism of Action and Target Profile

The therapeutic efficacy of a kinase inhibitor is defined by the specific kinases it inhibits and its potency against them. The target profiles of Sunitinib and inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold are conceptually distinct.

Sunitinib: A Broad-Spectrum Inhibitor

Sunitinib's efficacy stems from its ability to block multiple receptor tyrosine kinases (RTKs) simultaneously.[5][9] This dual action inhibits both tumor cell proliferation directly and the formation of new blood vessels (angiogenesis) that tumors need to grow.[10]

Primary Targets of Sunitinib:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Crucial for angiogenesis.[8]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α, -β): Involved in angiogenesis and tumor cell proliferation.[6][9]

  • Stem Cell Factor Receptor (c-KIT): A key driver in the majority of GISTs.[5][11]

  • FMS-like tyrosine kinase-3 (FLT3): Implicated in hematologic malignancies.[8]

  • Colony-Stimulating Factor Receptor (CSF-1R): Plays a role in the tumor microenvironment.[12]

  • Glial cell-line derived neurotrophic factor receptor (RET): Involved in certain thyroid cancers.[13]

cluster_sunitinib Sunitinib cluster_targets Receptor Tyrosine Kinases cluster_outcomes Cellular Outcomes Sunitinib Sunitinib VEGFR VEGFRs Sunitinib->VEGFR Inhibits PDGFR PDGFRs Sunitinib->PDGFR Inhibits cKIT c-KIT Sunitinib->cKIT Inhibits FLT3 FLT3 Sunitinib->FLT3 Inhibits RET RET Sunitinib->RET Inhibits Apoptosis ↑ Apoptosis Sunitinib->Apoptosis Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Proliferation ↓ Proliferation PDGFR->Proliferation cKIT->Proliferation FLT3->Proliferation RET->Proliferation A Step 1: Biochemical Assay (Kinase Activity & Potency) B Step 2: Kinome Selectivity Screen (Assess Off-Target Activity) A->B Confirm on-target potency C Step 3: Cellular Assay (Target Engagement & Anti-Proliferation) B->C Validate selectivity profile D Step 4: In Vivo Xenograft Model (Efficacy & Tolerability) C->D Confirm cellular activity E Comparative Analysis (Potency, Selectivity, Efficacy) D->E Synthesize all data

References

Comparative Guide to the Structure-Activity Relationship of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure, resembling an indole with a nitrogen atom at the 7-position, makes it a versatile "privileged scaffold." This means it can bind to a wide range of biological targets, particularly the ATP-binding site of protein kinases.[1][2] The two nitrogen atoms in the azaindole core enhance its ability to form critical hydrogen bonds within these sites.[1] This guide focuses on a specific, highly functionalized subset: analogs of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

The introduction of a chlorine atom at the 5-position and an oxo group at the 2-position significantly influences the electronic properties and binding capabilities of the core structure. These modifications often serve to enhance potency, modulate selectivity, and improve pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds against various kinase targets, supported by experimental data from peer-reviewed literature.

Core Scaffold and Kinase Binding Paradigm

The this compound core acts as a hinge-binder, a critical interaction for ATP-competitive kinase inhibition. The N1-H and the C2-oxo group typically form a bidentate hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region. The 5-chloro substituent often occupies a small hydrophobic pocket, contributing to affinity and selectivity. Modifications are typically explored at the N1 and C3 positions to probe different regions of the ATP-binding site.

Comparative SAR Analysis Across Kinase Targets

The versatility of the 7-azaindole scaffold is evident in its ability to be adapted to inhibit a diverse range of kinases.[1] Below, we compare the SAR for analogs targeting key kinases, including Fibroblast Growth Factor Receptor (FGFR), Cell Division Cycle 7 (Cdc7), and others.

A. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is implicated in numerous cancers, making it a key therapeutic target.[3][4][5] The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a potent core for developing FGFR inhibitors.[3][4][5]

Key SAR Insights:

  • 5-Position Substitution: Introduction of a trifluoromethyl group at the 5-position (in place of chlorine) was shown to be beneficial, potentially forming a hydrogen bond with a glycine residue (G485) in the FGFR1 binding site.[3]

  • C3-Position Modifications: The C3 position is crucial for extending into a hydrophobic pocket. A key optimization involved the reduction of a C3-ylmethylene linkage to a more flexible C3-methyl group. This change, combined with appropriate aryl substituents, dramatically increased potency.[3][4][5]

  • Ligand Efficiency: The scaffold's low molecular mass provides a high degree of ligand efficiency, a desirable trait in drug discovery.[3] For instance, the optimization of an initial hit (Compound 1) to a more potent analog (Compound 4h) resulted in a nearly 300-fold increase in FGFR1 activity and a significant improvement in ligand efficiency from 0.13 to 0.44.[4]

Table 1: Comparative Activity of 1H-pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors [3][4]

Compound5-Position SubstituentC3-Position SubstituentFGFR1 IC50 (nM)
1 Hm-methoxyphenyl1900
4a CF3m-methoxyphenyl>1000
4h CF33,5-dimethoxyphenyl7

Data synthesized from published reports.[3][4]

B. Cell Division Cycle 7 (Cdc7) Kinase Inhibitors

Cdc7 kinase is an attractive target for cancer therapy due to its role in DNA replication.[6] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully exploited to develop potent, ATP-mimetic inhibitors of Cdc7.[6]

Key SAR Insights:

  • Scaffold Hopping: Researchers progressed from an initial imidazolone-based hit to a more potent thiazolone series.[6]

  • C3-Ylmethylene Linker: A (Z)-configured C3-ylmethylene linker was essential for activity, connecting the core scaffold to a substituted thiazolone ring.

  • Thiazolone Ring Substituents: The substituent on the thiazolone ring played a critical role. Moving from a phenyl group to a benzylamino group resulted in a dramatic increase in potency, with the optimized compound 42 achieving an IC50 of 7 nM.[6]

Table 2: Comparative Activity of 1H-pyrrolo[2,3-b]pyridin-3-ylmethylene Analogs as Cdc7 Inhibitors [6]

CompoundC3-Linked HeterocycleHeterocycle SubstituentCdc7 IC50 (nM)
1 ImidazolonePhenyl>1000
42 ThiazoloneBenzylamino7

Data synthesized from a published report.[6]

C. Other Kinase and Enzyme Targets

The adaptability of the 1H-pyrrolo[2,3-b]pyridine core is further demonstrated by its application in developing inhibitors for other targets:

  • c-Met Inhibitors: Derivatives have been designed as potent inhibitors of the c-Met kinase, with one compound showing an IC50 of 22.8 nM.[7]

  • Human Neutrophil Elastase (HNE) Inhibitors: The scaffold has been used to develop highly effective HNE inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range (14-15 nM).[8][9]

  • Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors.[10]

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of this class of compounds.

Protocol 1: General Synthesis of a C3-Substituted this compound

This protocol describes a common synthetic route.

Rationale: This multi-step synthesis builds the core scaffold first, followed by functionalization at the C3 position, which is a common strategy for creating analog libraries for SAR studies.

  • Step 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine.

    • Causality: Start with a commercially available substituted pyridine to build the fused ring system. The specific choice of reagents will dictate the cyclization strategy.

  • Step 2: Oxidation to this compound.

    • Causality: Introduce the key C2-oxo group using a suitable oxidizing agent. This step is critical for establishing the hinge-binding pharmacophore.

  • Step 3: Aldol Condensation at C3.

    • Causality: React the C3-methylene group of the oxindole core with a selected aromatic aldehyde (R-CHO) under basic conditions. This step introduces the C3-substituent, a primary point of diversity for SAR exploration.

  • Step 4: Reduction of the C3-Ylmethylene (Optional).

    • Causality: If desired, the exocyclic double bond formed in Step 3 can be reduced (e.g., using triethylsilane and trifluoroacetic acid) to create a more flexible single bond linkage.[3] This modification can significantly impact how the substituent fits into the target's binding pocket.

  • Step 5: Purification and Characterization.

    • Self-Validation: Purify the final compound using column chromatography. Confirm its structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis to ensure the integrity of the experimental data.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol outlines a common method for assessing the binding affinity of inhibitors.

Rationale: This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a quantitative measure (IC50) of an inhibitor's ability to displace a tracer from the kinase active site. It is a robust, high-throughput method for primary screening and SAR determination.

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds (analogs) in a buffer solution containing DMSO.

    • Prepare a solution containing the target kinase, a europium-labeled anti-tag antibody, and a fluorescent kinase tracer.

  • Assay Procedure:

    • Add the test compound dilutions to a 384-well microplate.

    • Add the kinase/antibody/tracer solution to all wells.

    • Include positive controls (tracer + kinase, no inhibitor) and negative controls (tracer only).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

    • Read the plate on a fluorescence plate reader, measuring emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium donor).

  • Data Analysis:

    • Self-Validation: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Visualizing SAR Trends and Workflows

General SAR Trends for Kinase Inhibition

SAR_Trends core This compound Core sub_n1 N1 Position core->sub_n1 Solvent Exposure sub_c3 C3 Position core->sub_c3 Hydrophobic Pocket sub_c5 C5 Position core->sub_c5 Selectivity Pocket n1_h H (Unsubstituted) - H-bond donor sub_n1->n1_h n1_alkyl Small Alkyl - May improve solubility sub_n1->n1_alkyl c3_aryl Aryl/Heteroaryl Groups - Critical for potency - Interact with deep pocket sub_c3->c3_aryl c3_linker Linker Flexibility - Methylene vs. Methyl - Impacts orientation sub_c3->c3_linker c5_cl Chloro (Cl) - Good starting point sub_c5->c5_cl c5_cf3 Trifluoromethyl (CF3) - Can increase potency (FGFR) - H-bond acceptor potential sub_c5->c5_cf3

Caption: Key SAR modification points on the core scaffold.

Drug Discovery Workflow

Workflow start Design Analogs (Structure-Based Design) synthesis Chemical Synthesis (Protocol 1) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification assay In Vitro Kinase Assay (Protocol 2) purification->assay data SAR Data Analysis (Generate IC50 values) assay->data decision Potent & Selective? data->decision optimize Further Optimization decision->optimize No lead Lead Compound decision->lead Yes optimize->start

Caption: Iterative workflow for SAR-driven lead optimization.

Conclusion and Future Directions

The this compound scaffold and its broader 7-azaindole family represent a highly successful platform for the development of kinase inhibitors.[1][2] The key to their success lies in the core's ability to effectively mimic the hinge-binding interactions of ATP, while allowing for diverse substitutions at the C3 and C5 positions to achieve high potency and selectivity.

Comparative analysis reveals that while the core scaffold provides the anchor, the specific substituents are tailored to the unique topology of each target kinase's active site. For FGFR, flexibility at the C3-linker and electron-withdrawing groups at C5 are beneficial.[3][4][5] For Cdc7, a rigid C3-linker coupled with specific heterocyclic substituents drives potency.[6]

Future research will likely focus on fine-tuning these analogs to improve their pharmacokinetic profiles, reduce off-target effects, and overcome potential resistance mechanisms. The continued exploration of novel substitutions on this privileged scaffold promises to yield new and effective therapeutics for a range of diseases.

References

A Senior Application Scientist's Guide to Benchmarking Novel Pyrrolopyridine Kinase Inhibitors: A Case Study with 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Potency and Selectivity in Kinase Inhibition

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP and serve as a versatile framework for potent kinase inhibitors.[1][2] Numerous derivatives have been explored, leading to successful targeted therapies.[1][3] This guide presents a comprehensive framework for the preclinical benchmarking of novel pyrrolopyridine inhibitors, using the hypothetical compound 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (hereafter designated CPO-5 ) as our primary example.

To ground our evaluation in a therapeutically relevant context, we will benchmark CPO-5 against established inhibitors targeting the B-Raf V600E mutant kinase . This specific mutation is a well-characterized oncogenic driver in over 50% of melanomas and other cancers, making it an ideal target for comparative analysis.[4][5] The B-Raf kinase is a central node in the mitogen-activated protein kinase (MAPK) signaling pathway, which is critical for regulating cell proliferation, differentiation, and survival.[6][7]

This document will guide researchers through a logical, multi-tiered evaluation process, from initial biochemical potency and selectivity profiling to validation of on-target activity in a cellular context. Each protocol is designed to be self-validating, providing the robust, high-quality data necessary for advancing promising new chemical entities.

Part 1: The Target - B-Raf and the MAPK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, governing fundamental cellular processes.[5] In healthy cells, this pathway is tightly regulated. However, the V600E mutation in the B-Raf kinase domain mimics phosphorylation, leading to constitutive, uncontrolled activation of the pathway.[4][8] This drives relentless cell proliferation and survival, acting as a key oncogenic driver.[9] Therefore, inhibiting B-Raf V600E is a clinically validated strategy for treating these cancers.[10]

The diagram below illustrates the MAPK pathway and the critical intervention point for B-Raf inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF_mutant B-Raf (V600E Mutant) RAS->BRAF_mutant MEK MEK1/2 BRAF_mutant->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates & Phosphorylates Proliferation Uncontrolled Cell Proliferation & Survival Transcription->Proliferation Inhibitor CPO-5 & Other B-Raf Inhibitors Inhibitor->BRAF_mutant Inhibits

Caption: The MAPK signaling pathway with oncogenic B-Raf V600E mutation.

Part 2: Biochemical Potency and Selectivity Profiling

The initial step in characterizing any new inhibitor is to determine its potency against the intended target and its selectivity across the broader kinome.

In Vitro Kinase Assay: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency.[11] We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and high-throughput method for measuring kinase activity.[12] The assay measures the phosphorylation of a substrate peptide by the kinase.

The TR-FRET assay format is chosen for its sensitivity, low background, and homogeneous nature (no wash steps), which minimizes variability.[13] The ATP concentration is set at its apparent Michaelis constant (Kₘ) for the kinase, ensuring that the assay accurately reflects the potency of ATP-competitive inhibitors.[12]

TR_FRET_Workflow A 1. Reagent Preparation - Serially dilute CPO-5 & controls in DMSO - Prepare 4X Kinase, Substrate, ATP solutions B 2. Inhibitor Pre-incubation - Add 5 µL of 4X inhibitor to 384-well plate - Add 10 µL of 2X Kinase solution - Incubate for 15-30 min at RT A->B C 3. Kinase Reaction Initiation - Add 5 µL of 4X Substrate/ATP solution - Incubate for 60 min at RT B->C D 4. Detection - Add 10 µL of TR-FRET detection mix (Eu-antibody + Stop Solution) - Incubate for 30-60 min at RT C->D E 5. Data Acquisition & Analysis - Read plate on TR-FRET compatible reader - Calculate % inhibition vs. DMSO control - Plot dose-response curve to determine IC₅₀ D->E

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

  • Reagent Preparation:

    • Prepare a 10-point, 3-fold serial dilution of CPO-5 and reference inhibitors (e.g., Vemurafenib, Dabrafenib) in 100% DMSO. Subsequently, create a 4X working stock by diluting into kinase assay buffer.[12]

    • Prepare a 2X solution of recombinant active B-Raf V600E enzyme in kinase assay buffer.

    • Prepare a 4X solution of biotinylated substrate peptide (e.g., a MEK-derived peptide) and ATP (at Kₘ concentration for B-Raf) in kinase assay buffer.[12]

  • Kinase Reaction (20 µL final volume):

    • To a 384-well assay plate, add 5 µL of the 4X inhibitor dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the 2X B-Raf V600E enzyme solution to all wells except the "no enzyme" control.

    • Gently mix and incubate for 20 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution.

    • Cover the plate and incubate for 60 minutes at room temperature.[12]

  • Detection:

    • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and a Europium-labeled anti-phospho-substrate antibody.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the percent inhibition for each concentration relative to DMSO controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC₅₀ value.[14]

InhibitorTarget KinaseIC₅₀ (nM)
CPO-5 B-Raf V600E 15.2
VemurafenibB-Raf V600E31.0
DabrafenibB-Raf V600E5.0

This data is for illustrative purposes only.

Kinase Selectivity Profiling

High potency is only valuable if an inhibitor is also selective. Off-target kinase inhibition can lead to toxicity. Profiling against a panel of diverse kinases is essential to understand the selectivity profile.

The compound of interest (CPO-5) is screened at a fixed, high concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., the 468-kinase panel at Eurofins DiscoverX). The percent inhibition for each kinase is determined. Hits (e.g., >50% inhibition) are then followed up with full IC₅₀ determinations to confirm off-target potency.

InhibitorB-Raf V600ESRCLCKCDK2p38α
CPO-5 98% 15% 8% 25% 11%
Vemurafenib99%45%20%30%18%
Dabrafenib99%60%55%15%40%

This data is for illustrative purposes only. A lower percentage indicates higher selectivity for the primary target.

Part 3: Cellular On-Target Activity Assessment

Demonstrating that an inhibitor can engage its target in the complex environment of a living cell is a critical step.[15] We will use Western Blotting to measure the inhibition of downstream signaling from B-Raf V600E.

Western Blot Analysis of p-MEK and p-ERK

We will treat a B-Raf V600E-mutant human melanoma cell line (A375) with our inhibitors and measure the phosphorylation status of MEK and ERK, the direct downstream substrates of B-Raf and MEK, respectively. A potent and cell-permeable inhibitor will cause a dose-dependent decrease in p-MEK and p-ERK levels.[16]

This assay provides direct evidence of on-target pathway inhibition within a relevant biological system.[17] By probing for both the phosphorylated and total protein levels, we can confirm that the observed decrease in signal is due to inhibition of phosphorylation, not protein degradation.[16] This serves as a crucial internal control.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed A375 cells in 6-well plates - Treat with serial dilutions of CPO-5 for 2-4 hours B 2. Cell Lysis & Protein Quantification - Lyse cells in RIPA buffer with phosphatase/protease inhibitors - Determine protein concentration (e.g., BCA assay) A->B C 3. SDS-PAGE & Protein Transfer - Separate protein lysates on polyacrylamide gel - Transfer proteins to a PVDF membrane B->C D 4. Immunoblotting - Block membrane (e.g., 5% BSA in TBST) - Incubate with primary antibody (e.g., anti-p-ERK) - Wash and incubate with HRP-conjugated secondary antibody C->D E 5. Detection & Analysis - Add ECL substrate and capture chemiluminescent signal - Strip and re-probe membrane for total ERK as a loading control D->E

Caption: Workflow for Western Blot analysis of kinase pathway inhibition.

  • Cell Treatment:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of CPO-5 or reference inhibitors (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours.

  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Harvest lysates, clarify by centrifugation, and determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes.

    • Separate 20-30 µg of protein per lane via SDS-PAGE.

    • Transfer proteins to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Re-probing:

    • Wash the membrane three times with TBST.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK.[16]

Part 4: Synthesis and Discussion

Based on our hypothetical data, we can construct a comparative narrative.

Potency: CPO-5 (IC₅₀ = 15.2 nM) demonstrates strong biochemical potency against B-Raf V600E, comparable to the established drug Vemurafenib (IC₅₀ = 31.0 nM) and within the same order of magnitude as Dabrafenib (IC₅₀ = 5.0 nM). This positions CPO-5 as a promising candidate worthy of further investigation.

Selectivity: The selectivity screen is where CPO-5 shows a potential advantage. With minimal inhibition of key off-targets like SRC, LCK, and p38α at 1 µM, CPO-5 appears significantly more selective than both Vemurafenib and Dabrafenib. This "cleaner" profile suggests a potentially lower risk of off-target toxicities, which is a major goal in modern drug design.

Cellular Activity: The successful, dose-dependent reduction of p-ERK in A375 cells would confirm that CPO-5 is cell-permeable and effectively engages the B-Raf V600E kinase in its native cellular environment, translating its biochemical potency into a functional biological response.

Conclusion

This guide outlines a rigorous, multi-step framework for the preclinical benchmarking of novel pyrrolopyridine kinase inhibitors. By systematically evaluating biochemical potency, kinome-wide selectivity, and cellular on-target activity, researchers can build a comprehensive data package to identify compounds with the highest potential for further development. Our case study of CPO-5 against the B-Raf V600E target illustrates how this structured approach allows for a clear, objective comparison against established standards, ultimately enabling data-driven decisions in the drug discovery pipeline.

References

Head-to-head comparison of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision that dictates potency, selectivity, and ultimately, the therapeutic potential of a drug candidate. This guide provides a detailed, head-to-head comparison of the versatile 1H-pyrrolo[2,3-b]pyridine scaffold, including derivatives such as 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, against other prominent kinase inhibitor scaffolds. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights.

Introduction: The Central Role of the Kinase Inhibitor Scaffold

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. At the heart of these inhibitors lies a heterocyclic scaffold that typically engages with the ATP-binding site of the target kinase, forming key hydrogen bonds with the hinge region. The nature of this scaffold profoundly influences the inhibitor's binding affinity and its selectivity profile across the kinome.

This guide will focus on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged structure in medicinal chemistry, and compare its performance characteristics with established scaffolds such as quinazoline, pyrimidine, and indole.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Hinge Binder

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and has gained significant attention for its ability to serve as an effective hinge-binding motif for a wide range of kinases.[1] Its unique electronic properties and hydrogen bonding capabilities make it a versatile starting point for the design of potent and selective inhibitors.

Derivatives of this scaffold have been successfully developed to target various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Cell division cycle 7 (Cdc7) kinase.[2][3][4] Notably, the FDA-approved drug Pexidartinib, used for the treatment of tenosynovial giant cell tumor, features a 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety and is a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3).[][6]

The following diagram illustrates the core structure of the 1H-pyrrolo[2,3-b]pyridine scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Src Src RTK->Src Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation TF->Proliferation Ligand Ligand (e.g., EGF, FGF, VEGF) Ligand->RTK G Start Prepare Reagents (Kinase, Substrate/ATP, Compound) Add_Compound Add 4X Compound to 384-well plate Start->Add_Compound Add_Kinase Add 2X Kinase Incubate 10 min Add_Compound->Add_Kinase Start_Reaction Add 2X Substrate/ATP Incubate 60 min Add_Kinase->Start_Reaction Stop_Reaction Add TR-FRET Detection Solution Incubate 60 min Start_Reaction->Stop_Reaction Read_Plate Read Plate on TR-FRET Reader Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS No. 1190314-60-3), a heterocyclic compound utilized in specialized research and manufacturing.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

While comprehensive toxicological data for this specific molecule are not extensively published, the known hazards of structurally similar chlorinated heterocyclic compounds necessitate a cautious and systematic approach.[3][4] This document is structured to provide clear, actionable steps grounded in established safety principles and regulatory frameworks.

Hazard Assessment and Characterization

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are summarized below.

Hazard Category GHS Pictogram Signal Word Hazard Statements (Anticipated) Source
Acute Oral Toxicity GHS07WarningH302: Harmful if swallowed.[5]
Skin Irritation GHS07WarningH315: Causes skin irritation.[4][5]
Eye Irritation GHS07WarningH319: Causes serious eye irritation.[4][5]
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation.[3][4][5]

Combustion of this compound may produce toxic gases, including nitrogen oxides (NOx) and hydrogen chloride gas.[3] Therefore, all handling and disposal steps must be designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal, ocular, and inhalation.

PPE Category Specification Rationale & Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.[3]
Eye Protection Tightly fitting safety goggles or a face shield.Prevents accidental splashes from causing serious eye irritation or damage.[4]
Protective Clothing Laboratory coat.Protects personal clothing and skin from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.Ensures that any dust or vapors are effectively removed, preventing respiratory irritation. For higher-risk activities like cleaning up large spills, a particle respirator may be necessary.[3][4]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general solid waste.

Step 1: Waste Characterization and Segregation

The first step is to correctly identify the waste. Chlorinated organic compounds are often regulated as a specific category of hazardous waste.[6][7]

  • Action: Designate a specific waste container for this compound and materials contaminated with it.

  • Causality: The "Mixture Rule" in hazardous waste regulations states that mixing a hazardous waste with a non-hazardous one often results in the entire mixture being classified as hazardous.[8][9] Proper segregation prevents cross-contamination and ensures the correct disposal pathway is used, which is both safer and more cost-effective.

Step 2: Container Selection and Labeling

The container must be robust and compatible with the chemical waste.

  • Action: Collect waste in a chemically compatible container (e.g., the original container, or a high-density polyethylene (HDPE) jug for liquids/solids) with a tightly sealing cap. Label the container clearly with the words "HAZARDOUS WASTE ," the full chemical name: "This compound ," and the approximate quantity.[10]

  • Causality: A securely closed and clearly labeled container prevents spills and ensures that anyone handling it is aware of the contents and associated dangers. This is a primary requirement of regulatory bodies like the EPA.[10]

Step 3: Spill and Decontamination Procedures

Accidents happen, and a prepared response is a key component of a self-validating safety system.

  • Action for a Small Spill:

    • Ensure the area is well-ventilated and restrict access.[4]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[4][11]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.[3]

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.[11]

  • Causality: Using an inert absorbent contains the spill and converts it to a solid form that is easier and safer to handle.[4] Immediate and thorough decontamination prevents residual exposure and unintended reactions.

Step 4: Storage and Final Disposal

Waste must be stored safely while awaiting pickup.

  • Action: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Contact your institution’s Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup.[3][4]

  • Causality: The recommended and often legally required method for disposing of chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[3][12] This process ensures the complete destruction of the compound and neutralizes harmful byproducts like hydrogen chloride gas. Professional services are equipped to handle and transport hazardous waste and ensure it is disposed of in a compliant incinerator.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Collection & Containment cluster_spill Spill Response cluster_disposal Final Disposal A Start: Generation of Waste (Unused reagent, contaminated materials) B Assess Hazards (Consult SDS for similar compounds) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Hazardous Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name) D->E F Place Waste in Container & Seal Securely E->F Spill Spill Occurs? F->Spill Spill_Yes Follow Spill Protocol: 1. Absorb with inert material 2. Collect waste 3. Decontaminate area Spill->Spill_Yes Yes G Store Container in Designated Satellite Accumulation Area Spill->G No Spill_Yes->F H Contact EHS or Licensed Waste Disposal Service G->H I Waste collected for High-Temperature Incineration H->I J End: Compliant Disposal I->J

Caption: Workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound as hazardous, utilizing appropriate PPE, following a systematic protocol for waste collection and decontamination, and engaging professional disposal services, you build a self-validating system of safety. This approach not only ensures compliance with regulations but also fosters a culture of safety and responsibility within the scientific community.

References

Navigating the Unseen: A Guide to Safely Handling 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are paramount. 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a chlorinated heterocyclic compound, represents a class of molecules often investigated for their potential as potent biological agents. As such, a robust understanding and implementation of safety protocols are not merely procedural but are foundational to both personal safety and the integrity of your research.

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly synthesized from the safety profiles of structurally analogous compounds. This approach underscores a proactive safety culture, where potential hazards are anticipated and mitigated with scientific rigor.

Anticipated Hazard Profile: An Evidence-Based Assessment

Based on the analysis of similar chlorinated pyrrolopyridine derivatives, this compound is anticipated to exhibit the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Given its nature as a potential potent pharmaceutical intermediate, it is prudent to handle this compound with the care afforded to substances with unknown but potentially significant biological activity.[3]

Core Defense: Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against exposure. The following table outlines the minimum required PPE, with the rationale rooted in the anticipated hazards.

PPE Component Specification Rationale for Use
Gloves Double-gloving with nitrile gloves (minimum 4 mil thickness)Provides a robust barrier against skin contact and absorption. Double-gloving minimizes the risk of exposure if the outer glove is breached.[4]
Eye/Face Protection Chemical splash goggles and a full-face shieldProtects against splashes of solutions containing the compound and airborne particles, preventing serious eye irritation.[1][2]
Lab Coat/Gown A disposable, solid-front, back-closing gown over a standard lab coatPrevents contamination of personal clothing and skin. The disposable outer layer can be easily removed in case of a spill.
Respiratory Protection An N95-rated respirator or higher, used within a chemical fume hoodMinimizes the inhalation of airborne particles, which may cause respiratory tract irritation.[1]
Shoe Covers Disposable shoe coversPrevents the tracking of contaminants outside of the designated work area.[4]

Operational Blueprint: A Step-by-Step Handling Protocol

A systematic workflow is critical to minimizing exposure risk. The following protocol outlines the safe handling of this compound from receipt to use.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designated_Area 1. Designate Work Area (Fume Hood) Gather_PPE 2. Assemble All PPE Designated_Area->Gather_PPE Don_PPE 3. Don PPE Correctly Gather_PPE->Don_PPE Weighing 4. Weigh Compound (Vented Balance Enclosure) Don_PPE->Weighing Dissolution 5. Prepare Solution (In Fume Hood) Weighing->Dissolution Use 6. Perform Experiment Dissolution->Use Decontamination 7. Decontaminate Surfaces Use->Decontamination Waste_Segregation 8. Segregate Waste Decontamination->Waste_Segregation Doff_PPE 9. Doff PPE Correctly Waste_Segregation->Doff_PPE Hand_Washing 10. Wash Hands Thoroughly Doff_PPE->Hand_Washing Emergency Response Plan cluster_spill Spill Response cluster_exposure Exposure Response Spill_or_Exposure Spill or Exposure Event Evacuate_Spill 1. Evacuate Immediate Area Spill_or_Exposure->Evacuate_Spill Remove_Contamination 1. Remove Contaminated Clothing/PPE Spill_or_Exposure->Remove_Contamination Alert_Spill 2. Alert Colleagues & Supervisor Evacuate_Spill->Alert_Spill PPE_Spill 3. Don Appropriate PPE Alert_Spill->PPE_Spill Contain_Spill 4. Contain Spill with Absorbent Material PPE_Spill->Contain_Spill Clean_Spill 5. Clean & Decontaminate Contain_Spill->Clean_Spill Dispose_Spill 6. Dispose of Waste Clean_Spill->Dispose_Spill Skin_Contact 2a. Skin: Wash with Soap & Water for 15 min Remove_Contamination->Skin_Contact Eye_Contact 2b. Eyes: Flush with Eyewash for 15 min Remove_Contamination->Eye_Contact Inhalation 2c. Inhalation: Move to Fresh Air Remove_Contamination->Inhalation Seek_Medical 3. Seek Immediate Medical Attention Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical Provide_SDS 4. Provide SDS of Analogs to Medical Personnel Seek_Medical->Provide_SDS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.